Product packaging for ICG-carboxylic acid(Cat. No.:)

ICG-carboxylic acid

Cat. No.: B12422682
M. Wt: 731.0 g/mol
InChI Key: HIBVKROMGIHYKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

ICG-carboxylic acid is a useful research compound. Its molecular formula is C45H50N2O5S and its molecular weight is 731.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H50N2O5S B12422682 ICG-carboxylic acid

Properties

Molecular Formula

C45H50N2O5S

Molecular Weight

731.0 g/mol

IUPAC Name

6-[2-[(1E,3E,5E,7Z)-7-[1,1-dimethyl-3-(4-sulfobutyl)benzo[e]indol-2-ylidene]hepta-1,3,5-trienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]hexanoate

InChI

InChI=1S/C45H50N2O5S/c1-44(2)39(46(30-16-8-11-25-41(48)49)37-28-26-33-19-12-14-21-35(33)42(37)44)23-9-6-5-7-10-24-40-45(3,4)43-36-22-15-13-20-34(36)27-29-38(43)47(40)31-17-18-32-53(50,51)52/h5-7,9-10,12-15,19-24,26-29H,8,11,16-18,25,30-32H2,1-4H3,(H-,48,49,50,51,52)

InChI Key

HIBVKROMGIHYKL-UHFFFAOYSA-N

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)[O-])/C=C/C=C/C=C/C=C\4/C(C5=C(N4CCCCS(=O)(=O)O)C=CC6=CC=CC=C65)(C)C)C

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)[O-])C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)O)C=CC6=CC=CC=C65)(C)C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Fluorescence Spectrum of ICG-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Indocyanine green (ICG)-carboxylic acid is a near-infrared (NIR) fluorescent probe that is increasingly utilized in biomedical research and diagnostics. As a derivative of indocyanine green, it retains the advantageous spectral properties of the parent dye while introducing a carboxylic acid functional group. This modification allows for covalent conjugation to various biomolecules, such as proteins and antibodies, enabling targeted imaging and sensing applications. This guide provides a comprehensive overview of the fluorescence characteristics of ICG-carboxylic acid, detailed experimental methodologies for its spectral analysis, and a summary of its key photophysical parameters.

Core Photophysical Properties

This compound is characterized by its strong absorption and emission in the near-infrared window (700-900 nm), a region where biological tissues exhibit minimal absorbance and autofluorescence. This "optical window" allows for deep tissue imaging with high signal-to-noise ratios. The dye's fluorescence is influenced by its concentration and the polarity of its microenvironment. In aqueous solutions, ICG and its derivatives can form non-emissive aggregates at higher concentrations, leading to fluorescence quenching.

Quantitative Spectroscopic Data

The following table summarizes the key photophysical parameters of this compound and its parent compound, indocyanine green (ICG). It is important to note that the spectral properties of this compound are very similar to those of ICG.

ParameterThis compoundIndocyanine Green (ICG)Solvent/Conditions
Excitation Maximum (λex) ~785 nm[1][2]787 nm, 789 nm[3]Varies with solvent
Emission Maximum (λem) ~810-812 nm[1]813 nm, 815 nmVaries with solvent
Molar Extinction Coefficient (ε) ≥ 218,000 cm⁻¹M⁻¹223,000 M⁻¹cm⁻¹, 194,000 M⁻¹cm⁻¹Ethanol
Quantum Yield (Φ) Not explicitly reported0.14, 0.05Ethanol
Fluorescence Lifetime (τ) Not explicitly reported~0.166 nsWater

Note: The quantum yield and fluorescence lifetime are highly dependent on the solvent and the aggregation state of the dye. The provided values for ICG serve as a close approximation for this compound.

Experimental Protocols for Fluorescence Spectroscopy

The following section outlines a generalized methodology for the characterization of the fluorescence spectrum of this compound.

I. Stock Solution Preparation
  • Reagent Handling: this compound is a light-sensitive compound and should be stored protected from light at -20°C. All handling should be performed in a low-light environment.

  • Solvent Selection: Due to its amphiphilic nature, this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and to a lesser extent in water. For initial stock solutions, DMSO is a common choice.

  • Preparation of Stock Solution:

    • Accurately weigh a small amount of this compound powder.

    • Dissolve the powder in a precise volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 1-10 mM).

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C, protected from light and moisture.

II. Working Solution and Sample Preparation
  • Dilution: Prepare working solutions by diluting the stock solution in the desired experimental solvent (e.g., phosphate-buffered saline (PBS), ethanol, or cell culture media). It is crucial to use a concentration low enough to avoid aggregation-induced quenching, typically in the micromolar to nanomolar range.

  • Cuvette Preparation: Use a clean quartz cuvette suitable for fluorescence measurements. Ensure the cuvette is free from scratches and contaminants that may interfere with the optical measurements.

III. Spectrofluorometer Setup and Data Acquisition
  • Instrumentation: A calibrated spectrofluorometer equipped with a near-infrared sensitive detector is required.

  • Excitation Wavelength Selection: Based on the known absorption maximum, set the excitation wavelength to approximately 785 nm. To minimize inner filter effects, especially at higher concentrations, excitation at a slightly shorter wavelength (e.g., 730 nm) can be employed.

  • Emission Scan: Record the fluorescence emission spectrum over a range that encompasses the expected emission peak, typically from 800 nm to 900 nm.

  • Excitation Scan: To determine the excitation maximum, set the emission monochromator to the peak emission wavelength (around 810-812 nm) and scan a range of excitation wavelengths (e.g., 700 nm to 800 nm).

  • Blank Subtraction: Acquire a spectrum of the solvent blank and subtract it from the sample spectra to correct for background fluorescence and Raman scattering.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for characterizing the fluorescence spectrum of this compound.

Caption: Workflow for Fluorescence Spectroscopy of this compound.

Conjugation of this compound

The carboxylic acid group on this compound allows for its covalent attachment to primary amines on biomolecules. This is typically achieved through standard amide bond coupling reactions, often utilizing carbodiimide chemistry (e.g., with EDC and NHS) to activate the carboxylic acid for reaction with the amine. This functionalization is a key advantage for developing targeted NIR fluorescent probes for various bio-imaging applications.

Conclusion

This compound is a valuable tool in fluorescence-based research and diagnostics, offering strong NIR absorption and emission. Its spectral properties are highly similar to the well-characterized indocyanine green. Proper handling and consideration of environmental factors such as solvent and concentration are crucial for obtaining reliable and reproducible fluorescence data. The availability of a reactive carboxylic acid group significantly expands its utility, enabling the development of sophisticated targeted imaging agents for a wide range of scientific and clinical investigations.

References

An In-depth Technical Guide to the Solubility and Stability of ICG-Carboxylic Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Indocyanine green (ICG) and its derivatives are vital near-infrared (NIR) fluorophores in biomedical applications, including bio-imaging and photodynamic therapy.[1] ICG-carboxylic acid (ICG-COOH), a derivative featuring a carboxyl group, allows for covalent conjugation to biomolecules.[2] However, its utility is intrinsically linked to its behavior in aqueous environments. This guide provides a comprehensive overview of the solubility and stability of this compound, offering quantitative data, detailed experimental protocols, and visual diagrams to aid researchers in its effective application.

Core Physicochemical Properties

This compound is a water-soluble, green solid compound that exhibits strong absorption and emission spectra in the near-infrared region.[2] This property, combined with good biocompatibility and photothermal conversion capabilities, makes it a versatile tool in biomedical research.

Chemical Structure of this compound

Chemical Structure of this compound cluster_icg Indocyanine Green Core Structure cluster_cooh Carboxylic Acid Group img COOH -(CH2)5-COOH img->COOH Hexanoic Acid Linker

Caption: Molecular structure of this compound.

Solubility of this compound

ICG-COOH is generally described as a water-soluble compound, a critical feature for its use in biological systems. However, its solubility can be influenced by the solvent, concentration, and the formation of aggregates. In aqueous solutions, achieving high concentrations can be challenging and may require physical methods like sonication.

Quantitative Solubility Data
SolventConcentrationMolarityConditions
Aqueous Media 2.5 mg/mL3.42 mMRequires sonication; forms a suspended solution
DMSO 50 mg/mL68.40 mMRequires sonication
DMF Soluble-Data not specified
Factors Influencing Solubility
  • Aggregation: ICG and its derivatives are known to form aggregates in aqueous solutions. At low concentrations, the monomeric form is dominant. As concentration increases, H-aggregates (face-to-face stacking) form, which can reduce solubility and alter spectral properties. The absorption peak of the monomer is around 780 nm, while H-aggregates show a blue-shifted peak at approximately 700 nm.

  • pH: The solubility of carboxylic acids generally increases with pH as the acidic group deprotonates, leading to a more polar, water-soluble carboxylate form. While specific data for ICG-COOH is limited, general principles suggest that solubility will be lower in acidic conditions and higher in neutral to alkaline conditions.

  • Temperature: For many carboxylic acids, solubility in water increases with temperature.

Experimental Protocol: Determining Aqueous Solubility

This protocol outlines a standard method for determining the solubility of ICG-COOH in an aqueous buffer (e.g., PBS, pH 7.4).

cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Weigh excess ICG-COOH powder B Add to known volume of aqueous buffer A->B C Agitate solution (e.g., 24-48h at 25°C) B->C D Allow to settle C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant (e.g., 0.22 µm filter) E->F G Prepare serial dilutions of the clear supernatant F->G H Measure absorbance (e.g., ~780 nm) via UV-Vis Spectroscopy G->H I Calculate concentration using Beer-Lambert Law H->I

Caption: Workflow for solubility determination.

  • Preparation: Add an excess amount of ICG-COOH solid to a known volume of the desired aqueous solution (e.g., 10 mL of PBS) in a sealed vial.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Sampling: Carefully collect the supernatant and pass it through a syringe filter (e.g., 0.22 µm) to remove any remaining particulates.

  • Quantification: Prepare serial dilutions of the clear filtrate. Measure the absorbance at the λmax of monomeric ICG-COOH (~780 nm) using a UV-Vis spectrophotometer. Calculate the concentration using a standard curve or the Beer-Lambert law (A = εcl), with a known extinction coefficient.

Stability of this compound in Aqueous Solutions

The stability of ICG-COOH is a critical parameter, as degradation can lead to a loss of fluorescence and therapeutic efficacy. Degradation in aqueous solutions is influenced by several factors, including light, temperature, pH, and concentration.

Quantitative Stability Data
ConditionObservationHalf-Life/RateSource(s)
4°C in Dark (Aqueous Solution) Stable for 3 days with ~20% loss in fluorescence intensity.Recommended use within 1-2 days.
Light Exposure & High Temperature Accelerates degradation.Follows first-order kinetics.
pH < 5 or pH > 11 Rapid decomposition.Occurs in < 1 hour.
pH 8-10 Relatively stable.Stable for up to 48 hours.
Higher Concentration More stable.-
Degradation Pathways

The degradation of ICG in the presence of air and light can proceed through several mechanisms, including:

  • Double-bond cleavage: Breaking of the polymethine chain, leading to carbonyl-containing fragments.

  • Truncation: Shortening of the polymethine chain.

  • Oxidative dimerization: Formation of dimers through an oxidative process.

cluster_factors Degradation Factors ICG ICG-COOH (Aqueous Solution) Degraded Degraded Products (Loss of Fluorescence) ICG->Degraded First-Order Kinetics Light Light Light->Degraded Temp High Temp Temp->Degraded pH Extreme pH (<5 or >11) pH->Degraded

Caption: Factors influencing ICG-COOH degradation.

Experimental Protocol: Assessing Stability

This protocol uses UV-Vis spectrophotometry or fluorescence spectroscopy to monitor the degradation of ICG-COOH over time under specific conditions. High-Performance Liquid Chromatography (HPLC) is a more robust method for separating and quantifying the parent compound from its degradants.

  • Sample Preparation: Prepare a stock solution of ICG-COOH in an appropriate solvent (e.g., DMSO) and dilute it to the desired final concentration in the aqueous buffer to be tested.

  • Incubation: Aliquot the solution into multiple vials. Expose the vials to different conditions (e.g., 4°C in dark, 25°C in light, 37°C in dark).

  • Time-Point Analysis: At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove a vial from each condition.

  • Quantification (Spectroscopy):

    • Record the full absorbance spectrum (e.g., 600-900 nm). Monitor the decrease in the peak absorbance at ~780 nm.

    • Alternatively, measure fluorescence intensity at the emission maximum (~810-835 nm) with a fixed excitation wavelength (~785 nm).

  • Quantification (HPLC):

    • Inject the sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV-Vis or fluorescence detector set to the λmax of ICG-COOH.

    • Develop a gradient elution method to separate ICG-COOH from degradation products.

    • Calculate the percentage of ICG-COOH remaining at each time point by comparing the peak area to the t=0 sample.

  • Data Analysis: Plot the natural logarithm of the remaining ICG-COOH concentration versus time. If the plot is linear, the degradation follows first-order kinetics, and the rate constant (k) can be determined from the slope. The half-life (t½) can be calculated as 0.693/k.

Conclusion

The utility of this compound in aqueous applications is governed by a delicate balance of its solubility and stability. While it is water-soluble, achieving high concentrations can be limited by aggregation. Its stability is compromised by light, high temperatures, and extreme pH levels, generally following first-order degradation kinetics. For optimal results, it is recommended to prepare fresh aqueous solutions of ICG-COOH, store them protected from light at low temperatures (4°C), and use them within one to two days. By understanding these core characteristics and employing rigorous experimental protocols, researchers can effectively harness the potential of this compound in their drug development and diagnostic endeavors.

References

The Multifaceted Role of ICG-Carboxylic Acid in Biomedical Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Indocyanine green (ICG), a tricarbocyanine dye with near-infrared (NIR) fluorescence, has been a staple in clinical diagnostics for decades. The addition of a carboxylic acid functional group to the ICG molecule has significantly expanded its utility in biomedical research, enabling its conjugation to a wide array of biomolecules and nanoparticles. This guide provides a comprehensive overview of the core applications of ICG-carboxylic acid, complete with quantitative data, detailed experimental protocols, and visual workflows to empower researchers in harnessing its full potential.

Core Properties and Applications

This compound retains the favorable optical properties of ICG, with maximum light absorption and emission in the NIR window (approximately 780-820 nm). This spectral range is advantageous for in vivo applications due to the minimal absorption of light by biological tissues, allowing for deep tissue penetration. The key feature of this compound is its terminal carboxyl group, which serves as a versatile handle for covalent attachment to primary amines on proteins, antibodies, peptides, and other molecules through standard amide bond formation. This has unlocked its use in several key research areas:

  • Bioimaging: As a fluorescent probe, it enables high-resolution in vivo imaging of biological structures and processes.

  • Targeted Drug Delivery: When conjugated to targeting ligands or encapsulated within nanoparticles, it serves as a trackable component to monitor the delivery and biodistribution of therapeutic agents.

  • Photothermal and Photodynamic Therapy (PTT/PDT): Upon NIR light irradiation, it can generate heat (PTT) or reactive oxygen species (PDT) to induce localized cell death, offering a targeted cancer therapy approach.

  • Biosensing: Its fluorescence properties can be modulated upon interaction with specific analytes, forming the basis for novel biosensors.

Quantitative Data Summary

The efficacy of this compound in various applications is often quantified. The following tables summarize key performance metrics from various studies, providing a comparative overview.

Table 1: Photothermal Conversion Efficiency of this compound Formulations

FormulationLaser Wavelength (nm)Power Density (W/cm²)Photothermal Conversion Efficiency (η)Reference
ICG-conjugated Gold Nanoclusters8080.5~20°C temperature increase in 15 min[1]
ICG-loaded PLGA Nanoparticles8081.0Not explicitly calculated, but significant temperature increase[2]
ICG-loaded Liposomes8081.5Not explicitly calculated, but significant temperature increase[3]
ICG-conjugated Methotrexate808Not specifiedHigher than free ICG[4]

Table 2: In Vitro Cell Viability after Photothermal/Photodynamic Therapy with this compound Constructs

Cell LineICG FormulationLaser TreatmentCell Viability (%)Reference
4T1 (Breast Cancer)ICG-conjugated Gold Nanoclusters (30 µM)808 nm, 0.8 W/cm², 5 minPower-dependent decrease, significant cell death[1]
HCT116 (Colon Cancer)ICG-loaded Super Carbonate Apatite (20 µg/mL)808 nm, 1 W/cm², 5 min42.8
HT29 (Colon Cancer)ICG-loaded Super Carbonate Apatite (10 µg/mL)808 nm, 1 W/cm², 5 min58.0
4T1 (Breast Cancer)ICG-IBA-RGD + HSA (200 µg/mL)808 nm~0
HepG-2 (Liver Cancer)ICG&Cur@MoS₂ (50 µg/mL ICG)NIR15.4

Table 3: Tumor Accumulation of Different this compound Delivery Systems

Tumor ModelDelivery SystemTime PointTumor Accumulation (%ID/g or relative fluorescence)Reference
4T1 Murine Breast CancerHFn-ICG Nanocages6 hSignificantly higher than free ICG
4T1 Murine Breast CancerHFn-ICG Nanocages24 hSignal retained, higher than free ICG
LS174T Colorectal AdenocarcinomaLiposomal Doxorubicin (as a model)6 h0.52 ± 0.18 %ID
Capan-1 Pancreatic AdenocarcinomaLiposomal Doxorubicin (as a model)6 h0.061 ± 0.01 %ID
4T1 Murine Breast CancerPEG-Liposomes24 hRTTI ~0.38 (ex vivo)

Experimental Protocols and Methodologies

This section provides detailed protocols for key experiments involving this compound.

Bioconjugation to Amine-Containing Molecules

This protocol describes the standard procedure for conjugating this compound to a protein or other molecule containing primary amines using EDC/NHS chemistry.

Experimental Workflow: Amine Coupling of this compound

Bioconjugation_Workflow cluster_activation Activation of this compound cluster_coupling Coupling to Amine-Containing Molecule cluster_purification Purification ICG_COOH This compound EDC_NHS EDC and NHS in MES Buffer (pH 6.0) ICG_COOH->EDC_NHS Reacts with Activated_ICG ICG-NHS Ester (Active Intermediate) EDC_NHS->Activated_ICG Forms Amine_Molecule Protein/Peptide/Drug with Primary Amine (-NH2) Activated_ICG->Amine_Molecule Reacts with in PBS (pH 7.4) Conjugate ICG-Molecule Conjugate Amine_Molecule->Conjugate Forms Stable Amide Bond Dialysis Dialysis or Size Exclusion Chromatography Conjugate->Dialysis Purified by Final_Product Purified ICG Conjugate Dialysis->Final_Product Yields

Caption: Workflow for conjugating this compound to an amine-containing molecule.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Amine-containing molecule (e.g., protein, antibody)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

  • Purification system (e.g., dialysis cassette, size-exclusion chromatography column)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in a minimal amount of DMSO or DMF and then dilute in Activation Buffer to the desired concentration.

    • Prepare fresh solutions of EDC and NHS in Activation Buffer.

    • Add a 5 to 10-fold molar excess of EDC and NHS to the this compound solution.

    • Incubate the reaction mixture at room temperature for 15-30 minutes in the dark to form the active NHS ester.

  • Coupling Reaction:

    • Dissolve the amine-containing molecule in Coupling Buffer.

    • Add the activated ICG-NHS ester solution to the amine-containing molecule solution. The molar ratio of ICG-NHS ester to the molecule will depend on the desired degree of labeling and should be optimized.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.

  • Quenching and Purification:

    • Add Quenching Buffer to the reaction mixture to quench any unreacted NHS esters. Incubate for 15 minutes.

    • Purify the ICG-conjugate from unreacted dye and coupling reagents using dialysis against PBS or size-exclusion chromatography.

  • Characterization:

    • Determine the concentration of the conjugated protein and ICG using UV-Vis spectrophotometry.

    • Confirm the conjugation and purity using SDS-PAGE and fluorescence imaging of the gel.

Preparation of ICG-Loaded PLGA Nanoparticles

This protocol describes the formulation of this compound loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water (O/W) emulsion-solvent evaporation method.

Experimental Workflow: ICG-PLGA Nanoparticle Formulation

PLGA_NP_Workflow cluster_oil_phase Organic (Oil) Phase cluster_emulsification Emulsification cluster_evaporation_collection Solvent Evaporation & Nanoparticle Collection ICG_PLGA This compound and PLGA Solvent Organic Solvent (e.g., Dichloromethane) ICG_PLGA->Solvent Dissolved in Oil_Solution Homogeneous Organic Solution Solvent->Oil_Solution Aqueous_Phase Aqueous Phase (e.g., PVA solution) Oil_Solution->Aqueous_Phase Added to Sonication Sonication or Homogenization Aqueous_Phase->Sonication Emulsion Oil-in-Water (O/W) Emulsion Sonication->Emulsion Evaporation Solvent Evaporation (Stirring) Emulsion->Evaporation Subjected to Centrifugation Centrifugation and Washing Evaporation->Centrifugation Nanoparticles ICG-loaded PLGA Nanoparticles Centrifugation->Nanoparticles

Caption: Workflow for preparing ICG-loaded PLGA nanoparticles.

Materials:

  • This compound

  • PLGA (e.g., 50:50 lactide:glycolide ratio)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Poly(vinyl alcohol) (PVA) or other surfactant

  • Deionized water

  • Probe sonicator or high-speed homogenizer

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Preparation of the Organic Phase:

    • Dissolve a specific amount of PLGA and this compound in DCM. For example, 40 mg of PLGA and 2 mg of ICG.

  • Formation of the Emulsion:

    • Prepare an aqueous solution of PVA (e.g., 1-5% w/v).

    • Add the organic phase to the aqueous phase while sonicating or homogenizing at high speed. This creates an oil-in-water emulsion.

  • Solvent Evaporation:

    • Transfer the emulsion to a larger volume of the PVA solution and stir for several hours (e.g., 4 hours) at room temperature to allow the DCM to evaporate. This leads to the hardening of the nanoparticles.

  • Nanoparticle Collection and Washing:

    • Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes).

    • Wash the nanoparticle pellet several times with deionized water to remove residual PVA and unencapsulated ICG. This is typically done by resuspending the pellet in water and repeating the centrifugation step.

  • Lyophilization and Storage:

    • Resuspend the final nanoparticle pellet in a small amount of water containing a cryoprotectant (e.g., sucrose or trehalose).

    • Freeze-dry (lyophilize) the suspension to obtain a powder, which can be stored at -20°C.

In Vivo Fluorescence Imaging in a Tumor Model

This protocol outlines the procedure for in vivo imaging of tumor-bearing mice after intravenous administration of an this compound conjugate.

Experimental Workflow: In Vivo Tumor Imaging

InVivo_Imaging_Workflow Tumor_Model Establish Tumor Model (e.g., subcutaneous xenograft in mice) Injection Intravenous Injection of ICG Conjugate Tumor_Model->Injection Imaging In Vivo Fluorescence Imaging (e.g., IVIS Spectrum) Injection->Imaging Time_Points Image at Multiple Time Points (e.g., 1h, 6h, 24h, 48h) Imaging->Time_Points Analysis Quantify Fluorescence Signal in Tumor and Organs Time_Points->Analysis Ex_Vivo Ex Vivo Imaging of Organs Analysis->Ex_Vivo Optional Validation

Caption: Workflow for in vivo fluorescence imaging of tumors using an ICG conjugate.

Materials:

  • Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)

  • This compound conjugate (e.g., ICG-antibody or ICG-nanoparticles) sterilely suspended in PBS

  • In vivo imaging system (e.g., IVIS Spectrum) with appropriate filters for NIR fluorescence

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Preparation:

    • Anesthetize the tumor-bearing mouse using isoflurane.

  • Administration of Imaging Agent:

    • Administer the this compound conjugate intravenously via the tail vein. The dose will depend on the specific conjugate and should be optimized.

  • In Vivo Imaging:

    • Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.

    • Acquire fluorescence images at various time points post-injection (e.g., 1, 6, 24, 48, and 72 hours) to monitor the biodistribution and tumor accumulation of the conjugate. Use an excitation wavelength around 745-780 nm and an emission wavelength around 810-840 nm.

  • Image Analysis:

    • Use the imaging software to draw regions of interest (ROIs) over the tumor and other organs (e.g., liver, kidneys) to quantify the fluorescence intensity (e.g., in radiant efficiency).

  • Ex Vivo Imaging (Optional):

    • At the final time point, euthanize the mouse and dissect the tumor and major organs.

    • Image the dissected organs to confirm the biodistribution of the ICG conjugate.

In Vitro Photothermal/Photodynamic Therapy and Cell Viability Assay

This protocol describes how to assess the efficacy of an this compound formulation for PTT/PDT in vitro using a cell viability assay (e.g., MTT assay).

Experimental Workflow: In Vitro PTT/PDT and Cell Viability

PTT_PDT_Workflow Cell_Seeding Seed Cancer Cells in a 96-well Plate Incubation Incubate with ICG Formulation Cell_Seeding->Incubation Irradiation Irradiate with NIR Laser (e.g., 808 nm) Incubation->Irradiation Post_Incubation Incubate for 24 hours Irradiation->Post_Incubation MTT_Assay Perform MTT Assay Post_Incubation->MTT_Assay Measurement Measure Absorbance at 570 nm MTT_Assay->Measurement Viability_Calc Calculate Cell Viability Measurement->Viability_Calc

Caption: Workflow for in vitro photothermal/photodynamic therapy and cell viability assessment.

Materials:

  • Cancer cell line of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound formulation

  • NIR laser (e.g., 808 nm) with adjustable power density

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a suitable density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Treatment:

    • Replace the medium with fresh medium containing various concentrations of the this compound formulation. Include control groups with no treatment and with the formulation but no laser irradiation.

    • Incubate the cells for a predetermined time (e.g., 4 hours) to allow for uptake of the formulation.

  • Laser Irradiation:

    • Wash the cells with PBS to remove any extracellular ICG formulation.

    • Add fresh medium to each well.

    • Irradiate the designated wells with the NIR laser at a specific power density and for a defined duration.

  • Post-Irradiation Incubation:

    • Return the plate to the incubator and incubate for 24 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability as a percentage of the untreated control group.

Generalized Protocol for an this compound-Based Fluorescent Biosensor

While a specific protocol for a glucose biosensor was not found, this generalized protocol outlines the principles of constructing a "turn-on" or "turn-off" fluorescent biosensor using this compound. This example is for the detection of a generic protein analyte using an aptamer as the recognition element and graphene oxide (GO) as a quencher.

Logical Relationship: ICG-Based Biosensor Mechanism

Biosensor_Mechanism cluster_no_analyte No Analyte Present cluster_analyte_present Analyte Present ICG_Aptamer ICG-Aptamer Conjugate GO Graphene Oxide (Quencher) ICG_Aptamer->GO Adsorbed via π-π stacking Quenched Fluorescence Quenched (Low Signal) GO->Quenched Analyte Target Analyte (e.g., Protein) Binding Aptamer binds to Analyte Analyte->Binding Release ICG-Aptamer-Analyte Complex released from GO Binding->Release Fluorescence Fluorescence 'Turned On' (High Signal) Release->Fluorescence

Caption: Principle of a 'turn-on' fluorescent biosensor using an ICG-aptamer conjugate and graphene oxide.

Materials:

  • This compound

  • Amine-modified aptamer specific to the target analyte

  • Graphene oxide (GO) dispersion

  • EDC and NHS

  • Reaction and measurement buffers (e.g., PBS)

  • Fluorometer

Procedure:

  • Preparation of ICG-Aptamer Conjugate:

    • Conjugate this compound to the amine-modified aptamer using the EDC/NHS coupling protocol described in Section 1.

    • Purify the conjugate to remove free ICG.

  • Assembly of the Biosensor:

    • Mix the ICG-aptamer conjugate with a GO dispersion. The optimal ratio needs to be determined experimentally to achieve maximum fluorescence quenching. The aptamer will adsorb onto the GO surface through π-π stacking interactions, bringing the ICG in close proximity to the GO, which quenches its fluorescence.

  • Detection of the Analyte:

    • Add the sample containing the target analyte to the ICG-aptamer/GO complex.

    • The aptamer will preferentially bind to the target analyte, causing a conformational change that leads to the desorption of the ICG-aptamer-analyte complex from the GO surface.

    • The release of the ICG-aptamer from the quencher (GO) results in the restoration of ICG's fluorescence ("turn-on" signal).

  • Measurement and Quantification:

    • Measure the fluorescence intensity at the emission maximum of ICG.

    • The increase in fluorescence intensity is proportional to the concentration of the target analyte in the sample. A calibration curve can be generated using known concentrations of the analyte.

Conclusion

This compound stands as a powerful and versatile tool in the biomedical researcher's arsenal. Its inherent near-infrared fluorescence, combined with the ability to be readily conjugated to a multitude of molecules and nanomaterials, has paved the way for significant advancements in bioimaging, targeted therapies, and biosensing. The protocols and data presented in this guide offer a solid foundation for researchers to design and execute their own innovative studies, ultimately contributing to the development of new diagnostic and therapeutic strategies. As research continues, the applications of this remarkable molecule are poised to expand even further.

References

Biocompatibility and Toxicity of ICG-Carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data exists for the biocompatibility and toxicity of ICG-carboxylic acid as a standalone compound. This guide synthesizes available information on Indocyanine Green (ICG) and its derivatives to provide an inferred safety and biocompatibility profile for this compound, highlighting areas where further research is required.

Introduction

Indocyanine Green (ICG) is a near-infrared (NIR) fluorescent dye approved by the U.S. Food and Drug Administration (FDA) for various diagnostic applications.[1] this compound is a derivative of ICG that incorporates a carboxylic acid functional group, enabling its conjugation to proteins, antibodies, nanoparticles, and other molecules for targeted imaging and therapeutic applications.[2] While the biocompatibility of ICG is well-documented, the specific toxicological profile of its carboxylic acid derivative is less understood. This technical guide provides a comprehensive overview of the known biocompatibility and toxicity of ICG and its derivatives, offering a foundational understanding for researchers working with this compound.

In Vitro Biocompatibility and Cytotoxicity

The in vitro toxicity of ICG has been evaluated in various cell lines, with results often being dose- and time-dependent. It is important to note that the presence of light can significantly influence the cytotoxicity of ICG due to its photosensitizing properties.

Quantitative Cytotoxicity Data

The following table summarizes available in vitro cytotoxicity data for ICG and its conjugates. Direct data for this compound is currently unavailable in the literature.

Compound/FormulationCell LineAssayConcentrationExposure TimeObserved EffectCitation
Indocyanine Green (ICG)Retinal Pigment Epithelium (RPE)MTT5.0 mg/mL3 minutes26.1% cell survival[3][4]
Indocyanine Green (ICG)Retinal Pigment Epithelium (RPE)MTT0.5 mg/mL3 minutes92.8% cell survival[3]
Indocyanine Green (ICG)Retinal Pigment Epithelium (RPE)N/A> 0.05%N/AInduced acute and chronic toxicities
ICG-conjugated Germanium Nanoparticles4T1 (Breast Cancer)Cell Viability Assay300 µg/mL10 minutes (with laser)32% cell viability
ICG-conjugated NanoparticlesMDA-MB-231 (Breast Cancer)Cell Metabolic Assay5 µg/mL24 hoursCytotoxicity comparable to control
HA/CMCS@1+ICGA549 (Lung Cancer)N/A0.02 µMN/A (with red light)IC50 value
Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is indicative of cell viability.

Materials:

  • Cells in culture

  • This compound solution (dissolved in an appropriate solvent, e.g., DMSO, and diluted in culture medium)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with various concentrations of this compound. Include untreated cells as a negative control and a solvent control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

In Vivo Biocompatibility and Toxicity

In vivo studies on ICG have generally demonstrated its safety at clinically relevant doses. However, some toxic effects have been observed, particularly in ocular applications. Data specific to the in vivo biocompatibility of this compound is limited, with most studies focusing on its use in conjugated forms.

Animal Studies and Observations
  • General Toxicity: ICG is considered to have a low toxicity profile and is rapidly cleared from the body.

  • Retinal Toxicity: Several studies have reported dose-dependent toxic effects of ICG on retinal tissue. This is a critical consideration for any ophthalmic applications of this compound.

  • Inflammation and Tissue Response: ICG has been observed to accumulate in inflamed and necrotic tissues. The inflammatory response to this compound itself has not been extensively studied.

  • Conjugate Biocompatibility: In vivo studies of ICG conjugated to nanoparticles and antibodies have generally shown good biocompatibility and low toxicity. For example, ICG-conjugated germanium nanoparticles were found to be biodegradable and exhibited low in vivo toxicity.

Signaling Pathways in ICG-Mediated Toxicity

The mechanisms of ICG-induced toxicity, particularly when activated by light, involve the generation of reactive oxygen species (ROS) and the subsequent induction of apoptosis. The intrinsic toxicity of ICG or this compound in the absence of light is less well understood.

Apoptosis Induction

Upon NIR laser irradiation, ICG can act as a photosensitizer, leading to the production of ROS and triggering apoptotic cell death.

apoptosis_pathway ICG This compound ROS Reactive Oxygen Species (ROS) ICG->ROS Photosensitization NIR NIR Light NIR->ROS Mitochondria Mitochondria ROS->Mitochondria Induces Damage Bax Bax ROS->Bax Upregulation Bcl2 Bcl-2 ROS->Bcl2 Downregulation CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bax->Mitochondria Promotes Bcl2->Mitochondria Inhibits

Caption: ICG-mediated photodynamic therapy leading to apoptosis.

Summary and Future Directions

This compound is a valuable tool for targeted molecular imaging and therapy. Based on the extensive data available for ICG, it is reasonable to infer that this compound possesses a generally favorable biocompatibility profile. However, the lack of direct toxicological studies on the standalone molecule is a significant knowledge gap.

Key Considerations:

  • Dose and Time Dependence: The toxicity of ICG and its derivatives is often dependent on concentration and exposure time.

  • Photosensitivity: The potential for light-induced toxicity should always be considered in experimental design and application.

  • Application-Specific Toxicity: The risk of toxicity can be highly dependent on the target tissue, as evidenced by the retinal toxicity of ICG.

Future research should focus on dedicated in vitro and in vivo studies to establish a definitive biocompatibility and toxicity profile for this compound. This will be crucial for its safe and effective translation into clinical applications.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment CellLines Select Cell Lines DoseResponse Dose-Response Study (e.g., MTT Assay) CellLines->DoseResponse IC50 Determine IC50 DoseResponse->IC50 Mechanism Mechanistic Studies (e.g., Apoptosis Assays) DoseResponse->Mechanism end Biocompatibility Profile Mechanism->end AnimalModel Select Animal Model AcuteToxicity Acute Toxicity Study (e.g., LD50) AnimalModel->AcuteToxicity Biodistribution Biodistribution and Pharmacokinetics AnimalModel->Biodistribution Histopathology Histopathology of Major Organs AcuteToxicity->Histopathology Histopathology->end start This compound start->CellLines start->AnimalModel

Caption: Workflow for biocompatibility and toxicity assessment.

References

A Technical Comparison of ICG-Carboxylic Acid and ICG Free Form for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Indocyanine green (ICG), a near-infrared (NIR) fluorescent dye, has been a valuable tool in medical diagnostics and research for decades. Its utility is expanding with the development of functionalized derivatives, such as ICG-carboxylic acid (ICG-COOH). This technical guide provides an in-depth comparison of this compound and its parent molecule, the free form of ICG, to assist researchers, scientists, and drug development professionals in selecting the appropriate agent for their specific applications.

Physicochemical and Spectral Properties

The primary distinction between this compound and ICG free form lies in the addition of a carboxylic acid group, which imparts new functionalities without significantly altering the core chromophore. This functionalization allows for covalent conjugation to biomolecules, a key advantage for targeted imaging and therapeutic applications.

Table 1: Physicochemical Properties
PropertyThis compoundICG Free FormReference(s)
Chemical Formula C₄₅H₅₀N₂O₅SC₄₃H₄₇N₂NaO₆S₂
Molecular Weight 730.95 g/mol 775.0 g/mol [1]
Solubility Water-soluble; Soluble in DMF, DMSOSoluble in water, DMSO
Table 2: Spectral Properties
PropertyThis compoundICG Free FormReference(s)
Excitation Maximum (Ex) ~785 nm~790 nm
Emission Maximum (Em) ~810 nm~810-820 nm
Appearance Green SolidDark green to blue-green solid

Functional Differences and Applications

The presence of the carboxylic acid group in ICG-COOH is the primary driver of its distinct applications compared to the free form.

This compound: The carboxylic acid moiety enables covalent attachment to primary amines on biomolecules such as antibodies, peptides, and nanoparticles through standard carbodiimide chemistry (e.g., using EDC and NHS). This allows for the creation of targeted imaging agents that can specifically bind to cellular receptors or biomarkers of interest, enhancing signal-to-noise ratios and enabling molecular imaging.

ICG Free Form: The free form of ICG is primarily used for non-targeted applications, such as assessing tissue perfusion, cardiac output, and liver function. Its rapid binding to plasma proteins confines it to the vascular space, making it an excellent agent for angiography.

Stability, Biodistribution, and Cellular Uptake

While direct comparative studies are limited, inferences can be drawn based on the known behavior of ICG and the chemical nature of the carboxylic acid functionalization.

Biodistribution: Free ICG is rapidly cleared from circulation, primarily by the liver, with a half-life of 150 to 180 seconds. It does not significantly accumulate in most tissues. The biodistribution of this compound is highly dependent on the molecule it is conjugated to. When attached to a targeting ligand, its distribution will be dictated by the pharmacokinetics of that ligand, allowing for accumulation in specific tissues or tumors.

Cellular Uptake: The cellular uptake of free ICG is reported to be temperature-dependent and likely occurs via endocytosis. Tumor cells often exhibit preferential uptake and retention of ICG compared to normal cells. The cellular uptake of this compound conjugates will be primarily mediated by the specific targeting moiety. For example, an antibody-ICG conjugate would be internalized through receptor-mediated endocytosis.

Experimental Protocols

Preparation and Storage of Stock Solutions

ICG and this compound:

  • To prepare a stock solution, dissolve the dye in anhydrous DMSO to a concentration of 10-20 mM.

  • Mix thoroughly by vortexing or pipetting.

  • This stock solution can be stored at -20°C for up to two weeks, protected from light and moisture.

  • For long-term storage, aliquoting and storing at -80°C for up to 6 months is recommended. Avoid repeated freeze-thaw cycles.

General Protocol for Conjugation of this compound to Proteins

This protocol utilizes EDC/NHS chemistry to couple the carboxylic acid group of ICG-COOH to primary amines on a protein.

  • Protein Preparation:

    • Dissolve the protein in a reaction buffer (e.g., 1 M sodium carbonate or 1 M phosphate buffer, pH ~9.0) to a concentration of 2-10 mg/mL. The pH of the protein solution should be between 8.0 and 9.0.

  • Activation of this compound:

    • In a separate tube, dissolve this compound, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and Sulfo-NHS (N-hydroxysulfosuccinimide) in an activation buffer (e.g., MES buffer, pH 6.0). A typical molar ratio is 1:2:5 (ICG-COOH:EDC:Sulfo-NHS).

    • Incubate at room temperature for 15 minutes to activate the carboxylic acid group.

  • Conjugation Reaction:

    • Add the activated this compound solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 can be used.

    • React at room temperature for 2.5 hours with continuous mixing.

  • Quenching and Purification:

    • Add a quenching buffer (e.g., Tris buffer) to stop the reaction.

    • Purify the protein-dye conjugate from unreacted dye and reagents using size exclusion chromatography or dialysis.

Visualizations

Chemical Structures

G cluster_icg_cooh This compound cluster_icg_free ICG Free Form icg_cooh_img icg_cooh_img icg_free_img icg_free_img

Caption: Chemical structures of this compound and ICG Free Form.

Bioconjugation Workflow

G A This compound B EDC/Sulfo-NHS Activation A->B 1. Activation C Activated ICG-Ester B->C E Conjugation Reaction C->E 2. Coupling D Protein with Primary Amine (-NH2) D->E F ICG-Protein Conjugate E->F 3. Formation G Purification F->G 4. Separation H Purified ICG-Protein Conjugate G->H

Caption: Workflow for conjugating this compound to a protein.

Cellular Uptake Mechanisms

G cluster_free_icg ICG Free Form cluster_icg_conjugate This compound Conjugate A Free ICG in Extracellular Space B Binding to Cell Membrane A->B C Endocytosis B->C D Intracellular Vesicles C->D E ICG-Antibody Conjugate F Binding to Specific Cell Surface Receptor E->F G Receptor-Mediated Endocytosis F->G H Targeted Intracellular Delivery G->H

Caption: Comparison of cellular uptake mechanisms.

References

A Technical Guide to the Shelf Life and Storage of ICG-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Indocyanine green (ICG) carboxylic acid, a derivative of the near-infrared (NIR) fluorescent dye indocyanine green, is a critical component in the development of targeted imaging agents and therapeutic constructs. Its stability is paramount to ensure the reliability and reproducibility of experimental results. This guide provides an in-depth overview of the shelf life and optimal storage conditions for ICG-carboxylic acid, methodologies for stability assessment, and an exploration of its degradation pathways.

Recommended Storage Conditions and Shelf Life

The stability of this compound is highly dependent on its physical state (solid vs. solution), temperature, and exposure to light. Improper storage can lead to significant degradation, affecting its fluorescent properties and conjugation efficiency.

Solid Form

In its solid, lyophilized form, this compound exhibits greater stability. For long-term storage, it is recommended to keep the compound in a desiccated environment at -20°C, protected from light.[1] Following these conditions, the solid dye is reported to be stable for at least one year.

Stock Solutions

Once reconstituted, the stability of this compound in solution decreases significantly. The choice of solvent and storage temperature are critical factors in preserving its integrity.

  • Solvents: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and methanol.[1][2] Aqueous solutions are also common, particularly for biological applications, but the dye is more susceptible to degradation in water.

  • Temperature: For stock solutions, storage at -80°C is recommended for up to 6 months.[3] If stored at -20°C, the solution should be used within one month.[3] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.

  • Light Protection: All solutions of this compound must be protected from light to prevent photodegradation.

The following table summarizes the recommended storage conditions and expected shelf life for this compound in both solid and solution forms.

FormStorage TemperatureLight ExposureRecommended Duration
Solid-20°CIn the dark≥ 12 months
Stock Solution-80°CIn the darkUp to 6 months
Stock Solution-20°CIn the darkUp to 1 month
Aqueous Solution4°CIn the darkStable for 3 days with 20% fluorescence loss

Degradation Pathways and Mechanisms

The degradation of ICG and its derivatives, including this compound, is primarily driven by photo-oxidation and thermal processes. The polymethine chain of the ICG molecule is particularly susceptible to attack.

Key Degradation Factors:

  • Light: Exposure to light, especially in the presence of oxygen, is a major catalyst for degradation. ICG can act as a photosensitizer, generating singlet oxygen which then attacks the ICG molecule itself in a self-sensitized photo-oxidation process.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.

  • Aqueous Environment: ICG is notoriously unstable in aqueous solutions, where it is prone to aggregation and hydrolysis.

The primary degradation pathways for ICG, which are expected to be similar for this compound, include:

  • Double-bond cleavage: Photo-oxidation can lead to the cleavage of the double bonds in the polymethine chain, resulting in the formation of carbonyl-containing fragments.

  • Truncation: The polymethine chain can be shortened, leading to the formation of pentamethine homologues.

  • Oxidative Dimerization: This pathway can lead to the formation of non-fluorescent dimers.

G Conceptual Degradation Pathways of this compound ICG This compound SingletOxygen Singlet Oxygen (¹O₂) ICG->SingletOxygen Photosensitization DegradationProducts Degradation Products ICG->DegradationProducts Degradation Light Light (hν) Light->ICG Oxygen Oxygen (O2) Oxygen->ICG SingletOxygen->ICG Self-sensitized Photo-oxidation PathwayA Double-bond Cleavage (Carbonyl Fragments) DegradationProducts->PathwayA PathwayB Truncation (Pentamethine Homologue) DegradationProducts->PathwayB PathwayC Oxidative Dimerization (Non-fluorescent Dimer) DegradationProducts->PathwayC

Caption: Conceptual overview of the primary degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a combination of chromatographic and spectroscopic techniques is typically employed.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

HPLC is a powerful technique for separating the parent this compound from its degradation products. A well-designed stability-indicating method will be able to resolve all significant degradants from the main peak.

Objective: To quantify the remaining percentage of intact this compound and monitor the formation of degradation products over time under various stress conditions (e.g., temperature, light, pH).

Instrumentation:

  • HPLC system with a photodiode array (PDA) or UV-Vis detector.

  • A C18 reversed-phase column is commonly used.

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or ammonium acetate buffer

Example Protocol Outline:

  • Sample Preparation: Prepare solutions of this compound in the desired solvent at a known concentration.

  • Stress Conditions: Subject the samples to various conditions, such as elevated temperature (e.g., 40°C, 60°C), light exposure (using a photostability chamber), and different pH values.

  • Time Points: At specified time intervals, withdraw an aliquot of each sample for analysis.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient Elution: A typical gradient might run from 5% to 95% Acetonitrile over 10-20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Monitor at the absorbance maximum of this compound (around 780-800 nm).

  • Data Analysis: Quantify the peak area of the intact this compound at each time point. The percentage of remaining this compound can be calculated relative to the initial time point. The formation of new peaks indicates degradation products.

G Workflow for HPLC-Based Stability Assessment of this compound cluster_prep Sample Preparation & Stressing cluster_analysis HPLC Analysis cluster_data Data Interpretation Prep Prepare this compound Solution Stress Apply Stress Conditions (Temp, Light, pH) Prep->Stress Sampling Collect Samples at Time Points Stress->Sampling Injection Inject Sample into HPLC Sampling->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV-Vis/PDA Detection (~780 nm) Separation->Detection Quantification Quantify Peak Areas Detection->Quantification Degradation Calculate % Degradation Quantification->Degradation Kinetics Determine Degradation Kinetics Degradation->Kinetics

Caption: A generalized workflow for assessing the stability of this compound using HPLC.

Fluorescence Spectroscopy

Fluorescence spectroscopy offers a sensitive method to monitor the stability of this compound by measuring changes in its fluorescence intensity over time. A decrease in fluorescence intensity is indicative of degradation.

Objective: To assess the stability of this compound by monitoring its fluorescence emission.

Instrumentation:

  • Fluorometer or fluorescence plate reader

Example Protocol Outline:

  • Sample Preparation: Prepare dilute solutions of this compound in the desired solvent.

  • Stress Conditions: Expose the samples to the desired stress conditions.

  • Fluorescence Measurement:

    • Set the excitation wavelength to approximately 785 nm.

    • Measure the emission spectrum, with the peak expected around 810 nm.

    • Record the fluorescence intensity at the emission maximum at various time points.

  • Data Analysis: Plot the fluorescence intensity as a function of time. A decrease in intensity signifies degradation. The degradation kinetics can be determined from this data.

Conclusion

The stability of this compound is a critical parameter that must be carefully managed to ensure the quality and reliability of research and development activities. By adhering to the recommended storage conditions of -20°C for solid material and -80°C for stock solutions, always in a dark and desiccated environment, the integrity of the compound can be maintained. For applications requiring aqueous solutions, it is imperative to use freshly prepared solutions. The use of stability-indicating methods like HPLC and fluorescence spectroscopy is essential for quantitatively evaluating the shelf life under specific experimental conditions. A thorough understanding of the degradation pathways, primarily driven by photo-oxidation, will aid in troubleshooting and the development of stabilized formulations.

References

Methodological & Application

Application Notes and Protocols for Labeling Peptides with ICG-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye approved by the FDA for clinical use, making it a valuable tool for in vivo imaging applications.[1][2] Its fluorescence emission in the NIR window (700-900 nm) allows for deep tissue penetration with minimal autofluorescence. Covalent labeling of peptides with ICG enables the targeted delivery of the fluorophore to specific biological targets, facilitating a wide range of research and diagnostic applications, including tumor imaging and fluorescence-guided surgery.[3][4]

This document provides a detailed protocol for the labeling of peptides with ICG-carboxylic acid. The process involves the activation of the carboxylic acid group on ICG to a more reactive species, typically an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines on the peptide (N-terminus and lysine side chains) to form a stable amide bond.[5] Subsequent purification and characterization steps are crucial for obtaining a high-quality ICG-peptide conjugate.

Key Experimental Workflows & Chemical Reactions

The overall workflow for labeling peptides with this compound involves three main stages: activation of this compound, conjugation to the peptide, and purification of the final conjugate.

G cluster_0 Activation cluster_1 Conjugation cluster_2 Purification & Analysis ICG_COOH This compound Activators EDC / NHS ICG_COOH->Activators Activation ICG_NHS ICG-NHS Ester Activators->ICG_NHS Reaction Amine-Reactive Conjugation (pH 8.3-8.5) ICG_NHS->Reaction Peptide Peptide with Primary Amines Peptide->Reaction Crude_Product Crude ICG-Peptide Conjugate Reaction->Crude_Product Purification RP-HPLC Purification Crude_Product->Purification Final_Product Pure ICG-Peptide Conjugate Purification->Final_Product Characterization Mass Spec, UV-Vis, HPLC Final_Product->Characterization

Caption: Workflow for ICG-peptide conjugation.

The core of this process is the chemical reaction that forms a stable amide bond between the ICG molecule and the peptide.

G cluster_0 Activation of this compound cluster_1 Conjugation to Peptide ICG_COOH ICG-COOH ICG_NHS ICG-NHS Ester ICG_COOH->ICG_NHS Amide Bond Formation Peptide Peptide-NH2 ICG_Peptide ICG-Peptide Conjugate ICG_NHS->ICG_Peptide Amide Bond Formation reagents EDC, NHS Peptide->ICG_Peptide

Caption: Chemical reaction for ICG-peptide labeling.

Experimental Protocols

Materials and Reagents
  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Peptide of interest (with at least one primary amine)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate Buffer (pH 8.3)

  • Trifluoroacetic Acid (TFA)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Reverse-phase HPLC system with a C18 column

  • Mass Spectrometer

  • UV-Vis Spectrophotometer

Protocol 1: Activation of this compound to ICG-NHS Ester
  • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

  • Add a 1.5-fold molar excess of EDC to the ICG solution.

  • Add a 1.2-fold molar excess of NHS to the solution.

  • Allow the reaction to proceed for at least 4 hours at room temperature, protected from light. The formation of the ICG-NHS ester can be monitored by thin-layer chromatography (TLC).

Protocol 2: Conjugation of ICG-NHS Ester to Peptide
  • Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.3) to a concentration of 1-5 mg/mL. If the peptide has low aqueous solubility, a minimal amount of an organic co-solvent like DMF or DMSO can be used.

  • Add the activated ICG-NHS ester solution to the peptide solution. A molar ratio of ICG-NHS to peptide between 3:1 and 10:1 is a good starting point, but may require optimization depending on the peptide's reactivity and the desired degree of labeling.

  • Incubate the reaction mixture for 2-4 hours at room temperature, or overnight at 4°C, with gentle stirring and protected from light.

  • Quench the reaction by adding a small amount of a primary amine-containing buffer, such as Tris or glycine, to consume any unreacted ICG-NHS ester.

Protocol 3: Purification of ICG-Peptide Conjugate by RP-HPLC
  • Acidify the reaction mixture with a small amount of TFA (to a final concentration of 0.1%).

  • Filter the solution through a 0.22 µm syringe filter to remove any precipitated material.

  • Purify the ICG-peptide conjugate using a semi-preparative or preparative C18 RP-HPLC column.

  • Use a linear gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B). A typical gradient might be from 5% to 95% Solvent B over 30-60 minutes.

  • Monitor the elution profile at both 220 nm (for the peptide backbone) and ~780 nm (for ICG).

  • Collect the fractions corresponding to the desired ICG-peptide conjugate.

  • Analyze the collected fractions by analytical RP-HPLC to assess purity.

  • Pool the pure fractions and lyophilize to obtain the final product as a powder.

Data Presentation

Table 1: Quantitative Analysis of ICG-Peptide Conjugation
ParameterExample ValueMethod of Determination
Peptide Concentration2 mg/mLUV-Vis at 280 nm or Amino Acid Analysis
ICG-NHS Concentration1 mg/mLUV-Vis at ~780 nm
Molar Ratio (ICG:Peptide)5:1Calculated from concentrations
Reaction Time4 hoursTimed incubation
Reaction TemperatureRoom TemperatureControlled environment
Purification MethodRP-HPLCAs described in Protocol 3
Yield of Conjugate55%Mass of final product / theoretical mass
Purity of Conjugate>95%Analytical RP-HPLC
Degree of Labeling1.2Mass Spectrometry or UV-Vis Spectroscopy
Table 2: Characterization of a Purified ICG-Peptide Conjugate
Characterization TechniqueObserved ValueExpected Value
Mass Spectrometry (m/z)[M+H]+ = 3543.83543.7
UV-Vis Absorbance Maxima280 nm, 785 nm~280 nm (peptide), ~780-800 nm (ICG)
Analytical HPLC Retention Time15.2 minVaries based on peptide and conditions

Troubleshooting

  • Low Labeling Efficiency: Increase the molar excess of ICG-NHS ester, prolong the reaction time, or ensure the pH of the reaction buffer is optimal (8.3-8.5). Check for the presence of primary amine contaminants in buffers or reagents.

  • Multiple Labeled Species: Reduce the molar excess of ICG-NHS ester to favor mono-labeling. If site-specific labeling is required, consider using a peptide with a single reactive amine or employing orthogonal chemistries like maleimide-thiol coupling.

  • Aggregation of the Conjugate: Aggregation can be an issue with ICG-labeled biomolecules. Purification by size-exclusion chromatography (SEC) may be necessary to remove aggregates. Using a sulfo-ICG variant can increase water solubility and reduce aggregation.

  • Hydrolysis of ICG-NHS Ester: The NHS ester is susceptible to hydrolysis, especially at high pH. Prepare the activated ICG-NHS ester fresh and use it promptly.

Conclusion

This application note provides a comprehensive guide for the successful labeling of peptides with this compound. By following the detailed protocols for activation, conjugation, and purification, researchers can generate high-quality ICG-peptide conjugates for a variety of in vitro and in vivo applications. Careful optimization of reaction conditions and thorough characterization of the final product are essential for obtaining reliable and reproducible results.

References

Application Notes and Protocols for ICG-Carboxylic Acid Protein Labeling using EDC/NHS Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the covalent conjugation of Indocyanine Green (ICG)-carboxylic acid to proteins utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method is a cornerstone in bioconjugation, enabling the creation of fluorescently labeled proteins for a wide range of applications in research, diagnostics, and therapeutics.[1][]

Principle of EDC/NHS Chemistry

EDC/NHS chemistry is a "zero-length" crosslinking method, meaning no additional spacer arm is introduced between the conjugated molecules.[3][4] The reaction proceeds in two key steps:

  • Activation of Carboxylic Acid: EDC activates the carboxylic acid group of ICG to form a highly reactive O-acylisourea intermediate.[5] This intermediate is unstable in aqueous solutions and prone to hydrolysis.

  • Formation of a Stable NHS Ester: The addition of NHS stabilizes the reactive intermediate by converting it into a more stable, amine-reactive NHS ester. This semi-stable ICG-NHS ester can then react with primary amines on the protein.

  • Amide Bond Formation: The ICG-NHS ester reacts with primary amines (found on the N-terminus and the side chain of lysine residues) on the target protein to form a stable, covalent amide bond, releasing NHS as a byproduct.

This two-step process, often performed in a single pot, enhances coupling efficiency and provides better control over the conjugation reaction compared to using EDC alone.

Experimental Protocols

Two primary protocols are presented: a one-step and a two-step conjugation method. The choice depends on the specific protein and experimental requirements. For proteins that may be sensitive to the presence of EDC and its byproducts, the two-step method is recommended.

Materials and Reagents
  • ICG-Carboxylic Acid: Indocyanine Green with a free carboxylic acid group.

  • Protein: The protein to be labeled, dissolved in an amine-free buffer (e.g., MES or PBS).

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride): Water-soluble carbodiimide crosslinker.

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS (N-hydroxysulfosuccinimide): Sulfo-NHS is water-soluble and is often preferred for reactions in aqueous buffers.

  • Activation Buffer: 0.1 M MES (4-morpholinoethanesulfonic acid), pH 4.5-6.0.

  • Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-8.5.

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

  • Purification System: Size-exclusion chromatography (e.g., Sephadex G-25) or dialysis cassettes.

  • Anhydrous DMSO or DMF: To dissolve this compound and NHS ester if needed.

Protocol 1: One-Step ICG-Protein Conjugation

This protocol is simpler and involves the simultaneous activation of this compound and its reaction with the protein.

Procedure:

  • Prepare Protein Solution: Dissolve the protein in Coupling Buffer at a concentration of 1-10 mg/mL.

  • Prepare ICG Solution: Immediately before use, dissolve this compound in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Prepare EDC/NHS Solution: Immediately before use, prepare a 100 mM stock solution of EDC and a 100 mM stock solution of NHS (or Sulfo-NHS) in Activation Buffer.

  • Reaction Mixture:

    • In a reaction tube, add the protein solution.

    • Add the this compound solution to achieve a 5- to 20-fold molar excess over the protein.

    • Add the NHS (or Sulfo-NHS) solution to a final concentration of 5 mM.

    • Add the EDC solution to a final concentration of 2 mM.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove unreacted ICG, EDC, NHS, and byproducts by size-exclusion chromatography or dialysis.

Protocol 2: Two-Step ICG-Protein Conjugation

This protocol involves the pre-activation of this compound to form an ICG-NHS ester, which is then added to the protein solution. This method can minimize protein polymerization and modification by EDC.

Step 1: Activation of this compound

  • Prepare ICG Solution: Dissolve this compound in Activation Buffer.

  • Add EDC and NHS: Add a 1.5-fold molar excess of EDC and a 1.2-fold molar excess of NHS (or Sulfo-NHS) relative to the this compound.

  • Incubation: Incubate for 15-30 minutes at room temperature with gentle stirring.

Step 2: Conjugation to Protein

  • Prepare Protein Solution: Exchange the protein into Coupling Buffer (pH 7.2-8.5) at a concentration of 1-10 mg/mL.

  • Add Activated ICG: Add the activated ICG-NHS ester solution from Step 1 to the protein solution. A 5- to 20-fold molar excess of the activated ICG over the protein is recommended as a starting point.

  • Incubation: Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Purify the ICG-protein conjugate using size-exclusion chromatography or dialysis.

Characterization of ICG-Protein Conjugate

After purification, it is crucial to characterize the conjugate to determine the labeling efficiency and ensure its quality.

Determination of Degree of Substitution (DOS)

The DOS, or the average number of ICG molecules conjugated to each protein molecule, is a critical parameter. An optimal DOS for antibodies is typically between 2 and 10.

Procedure:

  • Measure Absorbance: Measure the absorbance of the purified ICG-protein conjugate at 280 nm (for the protein) and at the maximum absorbance of ICG (around 785 nm).

  • Calculate Concentrations:

    • Protein Concentration: [Protein] (M) = (A280 - (A_max_ICG * CF)) / ε_protein

      • A280 = Absorbance at 280 nm

      • A_max_ICG = Absorbance at the ICG maximum (~785 nm)

      • CF = Correction factor for ICG absorbance at 280 nm (typically around 0.05-0.07)

      • ε_protein = Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹)

    • ICG Concentration: [ICG] (M) = A_max_ICG / ε_ICG

      • ε_ICG = Molar extinction coefficient of ICG at its maximum absorbance (~230,000 M⁻¹cm⁻¹)

  • Calculate DOS: DOS = [ICG] / [Protein]

SDS-PAGE Analysis

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to confirm the conjugation and assess the purity of the conjugate. The ICG-protein conjugate should show a band at a slightly higher molecular weight than the unlabeled protein. Fluorescence imaging of the gel before staining can confirm the presence of ICG on the protein band.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the ICG-protein labeling reaction.

Table 1: Recommended Reaction Conditions

ParameterRecommended ValueReference(s)
Reaction pH (Activation) 4.5 - 6.0
Reaction pH (Coupling) 7.2 - 8.5
Molar Ratio (ICG:Protein) 5:1 to 20:1
Molar Ratio (EDC:ICG) 1.5:1
Molar Ratio (NHS:ICG) 1.2:1
Incubation Time 2 hours at RT or overnight at 4°C
Quenching Agent Conc. 20-50 mM

Table 2: ICG and Protein Spectroscopic Properties

ParameterValueReference(s)
ICG Max. Absorbance (λmax) ~785 nm
ICG Molar Extinction Coefficient (ε) ~230,000 M⁻¹cm⁻¹ at λmax
Protein Max. Absorbance (λmax) ~280 nm
ICG Absorbance Correction Factor at 280 nm ~0.05 - 0.07

Table 3: Target Degree of Substitution (DOS)

Protein TypeOptimal DOS RangeReference(s)
Antibodies 2 - 10
Other Proteins Application Dependent-

Visualized Workflows and Mechanisms

To aid in the understanding of the experimental process and the underlying chemistry, the following diagrams are provided.

G EDC/NHS Reaction Mechanism ICG_COOH This compound O_Acylisourea O-Acylisourea Intermediate (unstable) ICG_COOH->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea O_Acylisourea->ICG_COOH Hydrolysis ICG_NHS ICG-NHS Ester (semi-stable) O_Acylisourea->ICG_NHS + NHS Urea Urea Byproduct O_Acylisourea->Urea NHS NHS / Sulfo-NHS NHS->ICG_NHS ICG_Protein ICG-Protein Conjugate (stable amide bond) ICG_NHS->ICG_Protein + Protein-NH2 Released_NHS Released NHS ICG_NHS->Released_NHS Protein_NH2 Protein-NH2 Protein_NH2->ICG_Protein

Caption: Mechanism of EDC/NHS mediated ICG-protein conjugation.

G Experimental Workflow for ICG-Protein Labeling cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification cluster_characterization 4. Characterization Prep_Protein Prepare Protein in Coupling Buffer Conjugation Conjugate Activated ICG to Protein Prep_Protein->Conjugation Prep_ICG Prepare ICG-COOH Stock Solution Activation Activate ICG-COOH with EDC/NHS Prep_ICG->Activation Prep_Reagents Prepare EDC/NHS Stock Solutions Prep_Reagents->Activation Activation->Conjugation Quench Quench Reaction Conjugation->Quench Purify Purify Conjugate (SEC or Dialysis) Quench->Purify DOS Determine DOS (Spectrophotometry) Purify->DOS SDS_PAGE Analyze by SDS-PAGE Purify->SDS_PAGE

Caption: General workflow for ICG-protein labeling and analysis.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency - Inactive EDC or NHS (hydrolyzed)- Use fresh, high-quality reagents. Equilibrate to room temperature before opening.
- Incorrect pH of reaction buffers- Verify the pH of Activation and Coupling buffers. The optimal pH for NHS ester reactions is 8.3-8.5.
- Presence of primary amines in protein buffer- Exchange the protein into an amine-free buffer (e.g., PBS, MES) before labeling.
- Insufficient molar excess of ICG or coupling reagents- Optimize the molar ratios of ICG, EDC, and NHS.
Protein Precipitation - High concentration of EDC- Reduce the amount of EDC used in the reaction.
- Over-labeling of the protein- Decrease the molar ratio of ICG to protein.
High Background Signal - Incomplete removal of unreacted ICG- Ensure thorough purification by size-exclusion chromatography or extensive dialysis.
Inconsistent DOS - Variability in reaction conditions- Maintain consistent reaction times, temperatures, and reagent concentrations.

By following these detailed protocols and application notes, researchers, scientists, and drug development professionals can effectively label proteins with this compound using EDC/NHS chemistry for their specific applications.

References

Application Notes and Protocols for In Vivo Fluorescence Imaging in Mice using ICG-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye approved by the US Food and Drug Administration (FDA) for various clinical applications.[1][2][3] Its fluorescence emission in the NIR window (750-950 nm) allows for deep tissue penetration and minimal autofluorescence, making it an excellent candidate for in vivo imaging.[2][4] The carboxylic acid derivative of ICG (ICG-carboxylic acid) provides a functional group for conjugation to various biomolecules, such as antibodies and nanoparticles, enabling targeted imaging applications. This document provides detailed protocols and application notes for the use of this compound in in vivo fluorescence imaging in mice.

Properties of this compound

ICG is a tricarbocyanine dye with a spectral absorption peak between 600 nm and 900 nm and fluorescence emission between 750 nm and 950 nm. The exact absorption and emission peaks are dependent on the solvent and concentration. In blood, ICG has a peak spectral absorption of 800-810 nm. ICG is water-soluble and has a short plasma half-life, with rapid hepatic metabolism and biliary excretion. The carboxylic acid functional group on ICG allows for covalent linkage to primary amines on biomolecules through the formation of a stable amide bond, typically after activation to an N-hydroxysuccinimide (NHS) ester.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Injection

This protocol describes the preparation of a sterile solution of this compound for intravenous or intraperitoneal administration in mice.

Materials:

  • This compound powder

  • Sterile, pyrogen-free water for injection or phosphate-buffered saline (PBS)

  • Sterile 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.

  • Dissolve the this compound in sterile water for injection or PBS to the desired concentration. For example, to prepare a 1 mg/mL solution, dissolve 1 mg of this compound in 1 mL of solvent.

  • Vortex the solution gently until the dye is completely dissolved.

  • Sterilize the solution by passing it through a 0.22 µm sterile syringe filter into a sterile microcentrifuge tube.

  • Protect the solution from light and store it at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: In Vivo Fluorescence Imaging of this compound in Mice

This protocol outlines the procedure for administering this compound to mice and performing in vivo fluorescence imaging.

Materials:

  • Prepared sterile this compound solution

  • Female BALB/c mice (or other appropriate strain), 7 weeks old

  • In vivo imaging system (e.g., IVIS Spectrum CT) with appropriate NIR filters (excitation: ~710–760 nm, emission: ~810–875 nm)

  • Anesthesia system (e.g., isoflurane)

  • Animal restraints

  • Sterile syringes and needles for injection

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane (or other approved anesthetic).

  • Probe Administration: Administer the this compound solution via intravenous (tail vein) or intraperitoneal injection. The dosage can range from 0.1 to 2.0 mg/kg. For example, for a 25 g mouse and a 1 mg/kg dose, inject 25 µL of a 1 mg/mL solution.

  • Imaging:

    • Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.

    • Acquire fluorescence images at various time points post-injection (e.g., immediately, 15 min, 30 min, 1 h, 6 h, 24 h) to monitor the biodistribution and clearance of the dye.

    • Use an excitation filter around 745-780 nm and an emission filter around 820-840 nm.

    • Acquire a grayscale reference image of the mouse.

  • Post-Imaging:

    • After the final imaging time point, the mouse can be humanely euthanized for ex vivo organ imaging to confirm the biodistribution.

    • Excise major organs (liver, spleen, kidneys, lungs, heart, and tumor if applicable) and arrange them for imaging.

    • Acquire fluorescence images of the excised organs using the same imaging parameters.

Protocol 3: Conjugation of this compound to a Protein via NHS Ester Chemistry

This protocol describes the general procedure for activating this compound to an NHS ester and conjugating it to a protein containing primary amines (e.g., lysine residues).

Materials:

  • This compound

  • N-hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3-8.5)

  • Quenching reagent (e.g., Tris or glycine)

  • Gel filtration column for purification

Procedure:

  • Activation of this compound:

    • Dissolve this compound and a slight molar excess (1.1-1.2 equivalents) of NHS in anhydrous DMF or DMSO.

    • Cool the solution in an ice bath and add a slight molar excess (1.1-1.2 equivalents) of DCC.

    • Stir the reaction in the ice bath for 1-2 hours and then at room temperature for 4-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

    • Remove the DCU precipitate by filtration. The resulting solution contains the ICG-NHS ester.

  • Protein Conjugation:

    • Prepare the protein solution at a concentration of 2-3 mg/mL in a suitable buffer (pH 8.0-8.5).

    • Add the ICG-NHS ester solution to the protein solution while gently stirring. A 10- to 20-fold molar excess of the NHS ester is a common starting point.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours, protected from light.

  • Quenching and Purification:

    • Quench the reaction by adding a quenching reagent (e.g., Tris or glycine to a final concentration of 20-50 mM) to consume any unreacted NHS ester.

    • Purify the ICG-protein conjugate using a gel filtration column to remove unconjugated dye and byproducts.

Data Presentation

Biodistribution of Free ICG in Healthy Mice

The following table summarizes the biodistribution of free ICG in various organs of healthy Swiss Webster mice at different time points after intravenous injection. Data is presented as the percentage of the injected dose per gram of tissue (%ID/g).

Time Post-InjectionPlasmaHeartKidneysLiverLungsSpleen
5 minutes ~12~1~2~40~3~1
30 minutes ~2~0.5~1~55~1~0.5
1 hour <1<0.5<1~60<1<0.5
4 hours <0.5<0.5<0.5~45<0.5<0.5

Note: These are approximate values derived from published studies and may vary depending on the specific experimental conditions. The primary route of clearance for free ICG is through the liver.

Visualizations

experimental_workflow cluster_prep Probe Preparation cluster_animal Animal Procedure cluster_imaging In Vivo Imaging cluster_exvivo Ex Vivo Analysis prep1 Dissolve this compound in Sterile PBS prep2 Sterile Filtration (0.22 µm) prep1->prep2 animal2 Administer ICG Solution (IV or IP) prep2->animal2 animal1 Anesthetize Mouse animal1->animal2 image1 Place Mouse in Imaging System animal2->image1 image2 Acquire Fluorescence Images (Multiple Time Points) image1->image2 exvivo1 Euthanize Mouse image2->exvivo1 exvivo2 Excise Organs exvivo1->exvivo2 exvivo3 Image Excised Organs exvivo2->exvivo3

Caption: Experimental workflow for in vivo fluorescence imaging in mice using this compound.

conjugation_pathway ICG_COOH This compound reagents1 + NHS, DCC ICG_COOH->reagents1 NHS_Ester ICG-NHS Ester (Activated) reagents2 + Protein (-NH2) pH 8.3-8.5 NHS_Ester->reagents2 Protein Protein (with -NH2 groups) Protein->reagents2 Conjugate ICG-Protein Conjugate (Stable Amide Bond) reagents1->NHS_Ester reagents2->Conjugate

Caption: Chemical pathway for conjugating this compound to a protein.

biodistribution_diagram injection IV Injection of ICG circulation Systemic Circulation injection->circulation liver Liver (Primary Accumulation and Metabolism) circulation->liver High Uptake spleen Spleen circulation->spleen Low Uptake kidneys Kidneys circulation->kidneys Low Uptake excretion Biliary Excretion liver->excretion

Caption: General biodistribution and clearance pathway of free ICG in a mouse model.

References

Application Notes and Protocols for ICG-Carboxylic Acid Conjugation to Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye approved by the Food and Drug Administration (FDA) for various diagnostic applications.[1][2][3] Its application in targeted imaging and therapy is often limited by its short circulation half-life, concentration-dependent aggregation, and lack of target specificity.[3][4] To overcome these limitations, ICG can be conjugated to nanoparticles, which can enhance its stability, prolong its circulation time, and enable targeted delivery to specific tissues or cells. This document provides a detailed protocol for the covalent conjugation of ICG-carboxylic acid to amine-functionalized nanoparticles using the widely adopted 1-ethyl-3-[3-(dimethylamino)propyl]carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Principle of Conjugation

The conjugation of this compound to nanoparticles functionalized with primary amines is typically achieved through the formation of a stable amide bond. This process is facilitated by EDC and NHS (or its water-soluble analog, Sulfo-NHS).

The reaction proceeds in two main steps:

  • Activation of Carboxylic Acid: EDC reacts with the carboxylic acid group on the ICG molecule to form a highly reactive O-acylisourea intermediate.

  • Formation of a Stable NHS Ester and Amide Bond Formation: This unstable intermediate can directly react with a primary amine on the nanoparticle surface. However, to improve efficiency and stability of the reaction, NHS is introduced to react with the O-acylisourea intermediate, forming a more stable, amine-reactive NHS ester. This semi-stable ester then readily reacts with the primary amine on the nanoparticle to form a covalent amide bond, releasing NHS.

Experimental Protocols

This section details the materials and step-by-step procedures for the conjugation of this compound to amine-functionalized nanoparticles.

Materials
  • This compound: A derivative of ICG containing a carboxylic acid functional group.

  • Amine-Functionalized Nanoparticles: Nanoparticles with primary amine groups on their surface (e.g., PEI-PLGA, aminated silica, or dextran-coated iron oxide nanoparticles).

  • EDC (1-Ethyl-3-[3-(dimethylamino)propyl]carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 5.0-6.0.

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4.

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

  • Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for dissolving this compound.

  • Purification System: Dialysis membrane (MWCO appropriate for the nanoparticle size) or centrifugal filtration units.

Protocol for this compound Conjugation
  • Preparation of Reagents:

    • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use. The concentrations will need to be optimized depending on the nanoparticle and ICG concentrations. A common starting point is a molar excess of EDC and NHS to the carboxylic acid groups on ICG.

    • Dissolve the this compound in a minimal amount of anhydrous DMF or DMSO.

    • Disperse the amine-functionalized nanoparticles in the Coupling Buffer.

  • Activation of this compound:

    • In a light-protected tube, add the dissolved this compound to the Activation Buffer.

    • Add the freshly prepared EDC and NHS/Sulfo-NHS solutions to the ICG solution.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation to Nanoparticles:

    • Add the activated ICG-NHS ester solution to the nanoparticle dispersion in Coupling Buffer.

    • Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle, continuous mixing. Protect the reaction mixture from light.

  • Quenching of Unreacted Sites:

    • Add the Quenching Solution to the reaction mixture to deactivate any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification of ICG-Nanoparticle Conjugates:

    • Remove unconjugated ICG and excess reagents by dialysis against PBS for 24-48 hours with frequent buffer changes, or by using centrifugal filtration units.

    • Collect the purified ICG-nanoparticle conjugates.

  • Characterization and Storage:

    • Characterize the conjugates for size, zeta potential, ICG loading, and optical properties (see below).

    • Store the final conjugate suspension at 4°C in the dark.

Characterization of ICG-Nanoparticle Conjugates

Thorough characterization is crucial to ensure the quality and functionality of the ICG-nanoparticle conjugates.

Physicochemical Characterization
  • Size and Zeta Potential: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles before and after conjugation. The zeta potential is measured to assess the surface charge, which can confirm the successful conjugation of ICG.

  • Morphology: Transmission Electron Microscopy (TEM) can be used to visualize the shape and size of the nanoparticles.

Optical Properties
  • UV-Vis-NIR Spectroscopy: The absorbance spectrum of the ICG-nanoparticle conjugate is measured to confirm the presence of ICG. A characteristic absorbance peak for ICG is expected around 780-800 nm.

  • Fluorescence Spectroscopy: The fluorescence emission spectrum is recorded to verify the fluorescence properties of the conjugated ICG. The emission peak is typically observed around 810-830 nm upon excitation at ~780 nm.

Quantification of ICG Loading

The amount of ICG conjugated to the nanoparticles can be determined using a standard curve.

  • Prepare a standard curve: Create a series of known concentrations of free this compound in a suitable solvent (e.g., DMSO/PBS mixture).

  • Measure absorbance: Measure the absorbance of the standards at the characteristic wavelength of ICG (~780 nm).

  • Determine ICG concentration in the conjugate: Lyse a known amount of the purified ICG-nanoparticle conjugate to release the ICG (e.g., by dissolving in a solvent that disrupts the nanoparticle structure). Measure the absorbance of the lysate.

  • Calculate loading: Use the standard curve to determine the concentration of ICG in the lysate and calculate the loading efficiency and loading capacity.

Loading Efficiency (%) = (Mass of ICG in nanoparticles / Initial mass of ICG used) x 100

Loading Capacity (%) = (Mass of ICG in nanoparticles / Mass of nanoparticles) x 100

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of ICG-nanoparticle conjugates.

Nanoparticle TypeConjugation MethodSize (nm)Zeta Potential (mV)ICG Loading Efficiency (%)Reference
PLGA-PEIEDC/NHS chemistry~200+32.9Not Reported
Dextran-coated Iron OxideNHS ester chemistry~103+3.6Not Reported
GermaniumEDC/NHS chemistry~100-200Not ReportedNot Reported
H-FerritinEncapsulationNot ReportedNot Reported40.4 ± 4.5
Nanoparticle FormulationICG Concentration (µg/mL)Particle Size (nm)Polydispersity Index (PDI)
ICG-NPs110125.4 ± 1.20.11 ± 0.01
ICG-NPs250160.7 ± 2.50.15 ± 0.02
ICG-NPs3100195.3 ± 3.10.22 ± 0.03

Data adapted from a study on ICG-loaded polymeric nanoparticles, illustrating the effect of ICG concentration on particle size and homogeneity.

Visualizations

Experimental Workflow

G cluster_prep Reagent Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Characterization A Prepare ICG-COOH in DMSO/DMF D Mix ICG-COOH with EDC and NHS A->D B Prepare Amine-NPs in Coupling Buffer E Add activated ICG to Nanoparticles B->E C Prepare fresh EDC/NHS in Activation Buffer C->D D->E Activated ICG-NHS ester F Quench Reaction E->F G Purify by Dialysis or Centrifugation F->G H Characterize Conjugate G->H

Caption: Workflow for this compound Conjugation to Nanoparticles.

EDC/NHS Coupling Chemistry

G ICG_COOH ICG-COOH Intermediate O-acylisourea intermediate (unstable) ICG_COOH->Intermediate + EDC EDC EDC->Intermediate ICG_NHS ICG-NHS ester (amine-reactive) Intermediate->ICG_NHS + NHS NHS NHS->ICG_NHS Conjugate ICG-Nanoparticle (amide bond) ICG_NHS->Conjugate + NP_NH2 Nanoparticle-NH2 NP_NH2->Conjugate

Caption: EDC/NHS chemical reaction pathway for amide bond formation.

References

Application Notes and Protocols for ICG-Carboxylic Acid Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye with a peak absorption and emission around 800 nm, making it highly valuable for in vivo imaging applications due to the low absorbance of light by tissue in this spectral region.[1][2][3] ICG-carboxylic acid is a derivative of ICG that can be covalently conjugated to biomolecules, such as proteins, antibodies, and peptides, through the formation of a stable amide bond. This process, known as bioconjugation, enables the specific targeting and visualization of biological structures and processes.

The most common method for conjugating this compound to primary amines on a biomolecule is through carbodiimide chemistry, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][4] EDC activates the carboxyl group of ICG, which then reacts with NHS to form a more stable NHS ester. This amine-reactive intermediate then readily couples with primary amines (e.g., on lysine residues of a protein) to form a covalent amide linkage.

These application notes provide a detailed, step-by-step guide for the bioconjugation of this compound to amine-containing biomolecules, including protocols for the conjugation reaction, purification of the conjugate, and characterization by determining the degree of labeling (DOL).

Materials and Equipment

Reagents:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Biomolecule of interest (e.g., antibody, protein)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Conjugation Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Purification resins (e.g., Sephadex G-25)

  • All buffers should be amine-free (e.g., avoid Tris buffers during the conjugation step).

Equipment:

  • Microcentrifuge tubes

  • Vortex mixer

  • Rotator or shaker

  • Spectrophotometer (UV-Vis)

  • Quartz cuvettes

  • Purification columns (e.g., desalting columns, size-exclusion chromatography system)

  • pH meter

Experimental Protocols

Part 1: Activation of this compound with EDC/NHS

This first step involves the activation of the carboxyl group on the ICG molecule to make it reactive towards primary amines.

G cluster_activation Activation of this compound ICG_COOH This compound (ICG-COOH) O_acylisourea O-acylisourea intermediate (unstable) ICG_COOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea NHS NHS ICG_NHS ICG-NHS Ester (amine-reactive) NHS->ICG_NHS O_acylisourea->ICG_NHS + NHS Urea Urea byproduct O_acylisourea->Urea hydrolysis

Caption: Activation of this compound using EDC and NHS.

Protocol:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10-20 mM. This solution should be prepared fresh.

  • Prepare Biomolecule Solution: Dissolve the biomolecule (e.g., antibody) in the Conjugation Buffer (PBS, pH 7.2-8.5) to a concentration of 2-10 mg/mL.

  • Two-Step Activation (Recommended): a. In a separate tube, dissolve EDC and NHS in Activation Buffer (MES, pH 6.0) to a final concentration that will result in a 2-10 fold molar excess over the this compound. It is recommended to prepare these solutions immediately before use as EDC is susceptible to hydrolysis. b. Add the desired volume of the this compound stock solution to the EDC/NHS mixture. c. Incubate for 15-30 minutes at room temperature to allow for the formation of the ICG-NHS ester.

Part 2: Bioconjugation of Activated ICG to Biomolecule

This step involves the reaction of the activated ICG-NHS ester with the primary amines on the target biomolecule.

G cluster_conjugation Bioconjugation to Biomolecule ICG_NHS ICG-NHS Ester ICG_Conjugate ICG-Biomolecule Conjugate (Stable Amide Bond) ICG_NHS->ICG_Conjugate Biomolecule Biomolecule-NH2 (e.g., Protein) Biomolecule->ICG_Conjugate + NHS_leaving NHS ICG_Conjugate->NHS_leaving releases

Caption: Conjugation of ICG-NHS ester to a primary amine on a biomolecule.

Protocol:

  • Combine Activated ICG and Biomolecule: Add the activated ICG-NHS ester solution from Part 1 to the biomolecule solution. The optimal molar ratio of ICG-NHS ester to the biomolecule should be empirically determined, but a starting point of 10:1 to 20:1 is recommended.

  • Reaction Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring or rotation. Protect the reaction from light.

  • Quench the Reaction: Add the quenching solution (e.g., Tris or glycine) to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted ICG-NHS ester. Incubate for an additional 15-30 minutes.

Part 3: Purification of the ICG-Biomolecule Conjugate

Purification is a critical step to remove unconjugated ICG, excess reagents, and potential aggregates.

Protocol:

  • Size-Exclusion Chromatography (SEC): This is the most common method for separating the larger ICG-biomolecule conjugate from smaller, unconjugated ICG and reaction byproducts. a. Equilibrate a desalting column (e.g., Sephadex G-25) with PBS, pH 7.2-7.4. b. Load the quenched reaction mixture onto the column. c. Elute the conjugate with PBS. The first colored fraction will contain the ICG-biomolecule conjugate.

  • Dialysis: For larger volumes, dialysis can be used to remove small molecule impurities. a. Transfer the reaction mixture to a dialysis bag with an appropriate molecular weight cutoff (MWCO). b. Dialyze against PBS at 4°C with several buffer changes over 24-48 hours.

  • High-Performance Liquid Chromatography (HPLC): For higher purity, size-exclusion HPLC (SEC-HPLC) can be employed. This method is particularly effective at removing aggregates that may form during conjugation.

  • Ethyl Acetate Extraction (Optional): To remove non-covalently bound ICG, an extraction with ethyl acetate can be performed on the purified conjugate.

Part 4: Characterization of the ICG-Biomolecule Conjugate

The final conjugate should be characterized to determine the concentration of the biomolecule and the degree of labeling (DOL).

Protocol:

  • Spectrophotometric Analysis: a. Measure the absorbance of the purified conjugate solution at 280 nm (for protein) and at the absorbance maximum of ICG (~785 nm).

  • Calculate the Degree of Labeling (DOL): The DOL is the average number of ICG molecules conjugated to each biomolecule. It can be calculated using the following formula:

    DOL = (A_max * ε_prot) / [(A_280 - (A_max * CF_280)) * ε_max]

    Where:

    • A_max = Absorbance of the conjugate at the wavelength maximum of ICG (~785 nm).

    • ε_prot = Molar extinction coefficient of the biomolecule at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

    • A_280 = Absorbance of the conjugate at 280 nm.

    • CF_280 = Correction factor for the absorbance of ICG at 280 nm (A₂₈₀/Aₘₐₓ for the free dye).

    • ε_max = Molar extinction coefficient of ICG at its absorbance maximum (~223,000 M⁻¹cm⁻¹).

Data Presentation

Table 1: Recommended Molar Ratios for ICG Bioconjugation

ReactantRecommended Molar RatioNotes
ICG-NHS Ester : Biomolecule5:1 to 20:1The optimal ratio should be determined empirically for each biomolecule.
EDC : this compound2:1 to 10:1A molar excess is required to drive the activation reaction.
NHS : this compound2:1 to 10:1NHS is used in excess to improve the stability of the active intermediate.

Table 2: Typical Reaction Conditions and Outcomes

ParameterConditionExpected Outcome
Activation Step
pH4.5 - 6.0 (MES buffer)Efficient formation of the O-acylisourea intermediate.
Time15 - 30 minutesFormation of the ICG-NHS ester.
TemperatureRoom Temperature
Conjugation Step
pH7.2 - 8.5 (PBS buffer)Optimal for the reaction of NHS ester with primary amines.
Time1-2 hours (RT) or 2-4 hours (4°C)Covalent bond formation.
TemperatureRoom Temperature or 4°C
Purification
MethodSEC, Dialysis, SEC-HPLCRemoval of unconjugated dye and byproducts.
Characterization
Degree of Labeling (DOL)2 - 8A typical target range for antibodies to avoid over-labeling and quenching.

Experimental Workflow Visualization

G cluster_workflow This compound Bioconjugation Workflow start Start: Prepare Reagents activation Part 1: Activation of ICG-COOH (with EDC/NHS in MES buffer) start->activation conjugation Part 2: Conjugation to Biomolecule (in PBS buffer) activation->conjugation purification Part 3: Purification (e.g., Size-Exclusion Chromatography) conjugation->purification characterization Part 4: Characterization (Spectrophotometry and DOL Calculation) purification->characterization end End: Purified ICG-Conjugate characterization->end

Caption: A streamlined workflow for this compound bioconjugation.

References

Application Notes and Protocols: ICG-Carboxylic Acid for Real-Time Surgical Navigation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indocyanine green (ICG), a near-infrared (NIR) fluorescent dye, has been approved by the FDA for various diagnostic applications.[1] Its utility in real-time surgical navigation is rapidly expanding, offering surgeons enhanced visualization of anatomical structures and pathological tissues.[2] The derivatization of ICG to include a carboxylic acid functional group (ICG-carboxylic acid) provides a versatile platform for bioconjugation, enabling the development of targeted fluorescent probes for improved tumor imaging and surgical guidance.[3][4]

These application notes provide an overview of the properties, mechanisms, and protocols for utilizing this compound in pre-clinical research and development for real-time surgical navigation.

Physicochemical and Optical Properties

This compound is a near-infrared (NIR) fluorescent probe with an absorption peak around 800 nm and an emission peak in the 810-835 nm range.[1] This spectral profile is advantageous for in vivo imaging due to the minimal autofluorescence of biological tissues in the NIR window, allowing for deeper tissue penetration of light.

PropertyValueReference
Molecular Weight730.95 g/mol
Chemical FormulaC45H50N2O5S
Excitation Wavelength (Ex)~785 nm
Emission Wavelength (Em)~810-835 nm
Functional Group for ConjugationCarboxylic Acid (-COOH)

Mechanism of Action in Tumor Imaging

The accumulation of ICG and its derivatives in tumor tissues is primarily attributed to the Enhanced Permeability and Retention (EPR) effect . Tumor vasculature is often leaky, allowing macromolecules and nanoparticles to extravasate into the tumor interstitium, where they are retained due to poor lymphatic drainage.

While ICG itself can accumulate in tumors through the EPR effect, the carboxylic acid moiety allows for conjugation to targeting ligands such as antibodies or nanoparticles, further enhancing tumor-specific accumulation. Studies suggest that the cellular uptake of ICG is temperature-dependent and may occur via endocytosis after binding to the cell membrane. The disruption of tight junctions in tumor tissues also contributes to increased cellular uptake. The proliferation rate of cancer cells has been shown to correlate with ICG uptake.

Applications in Real-Time Surgical Navigation

This compound can be utilized in several ways to facilitate real-time surgical navigation:

  • Passive Tumor Targeting: When formulated into nanoparticles, this compound can passively accumulate in tumors via the EPR effect, providing clear demarcation of tumor margins during surgery.

  • Active Tumor Targeting: By conjugating this compound to tumor-specific antibodies or ligands, it is possible to achieve higher tumor-to-background signal ratios, enabling more precise identification of malignant tissues.

  • Lymph Node Mapping: Peritumoral injection of this compound formulations can be used to map sentinel lymph nodes, guiding surgeons in performing lymphadenectomies.

  • Perfusion Assessment: Intravenous administration of this compound allows for real-time visualization of blood flow, which can be critical for assessing tissue viability after tumor resection and anastomosis.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Targeting Protein (e.g., Antibody)

This protocol describes a general method for conjugating this compound to a primary amine-containing protein using carbodiimide chemistry.

Materials:

  • This compound

  • Targeting protein (e.g., antibody) in an amine-free buffer (e.g., PBS)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Reaction buffer: PBS, pH 8.0-8.5

  • Desalting column or dialysis tubing (MWCO appropriate for the protein)

Procedure:

  • Prepare ICG-NHS Ester Solution:

    • Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.

    • In a separate tube, dissolve EDC and NHS in anhydrous DMSO to a concentration of 100 mM each.

    • To activate the carboxylic acid, mix the this compound solution with the EDC and NHS solutions at a molar ratio of 1:2:2 (ICG:EDC:NHS). Allow the reaction to proceed for 15-30 minutes at room temperature to form the ICG-NHS ester.

  • Prepare the Protein:

    • Dissolve the targeting protein in the reaction buffer (PBS, pH 8.0-8.5) to a concentration of 1-2 mg/mL.

  • Conjugation Reaction:

    • Add the activated ICG-NHS ester solution to the protein solution. A common starting molar ratio of dye to protein is 10:1.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification of the Conjugate:

    • Remove unreacted ICG-NHS ester and byproducts by passing the reaction mixture through a desalting column pre-equilibrated with PBS (pH 7.4).

    • Alternatively, purify the conjugate by dialysis against PBS (pH 7.4) at 4°C with several buffer changes.

  • Characterization:

    • Determine the degree of labeling (dye-to-protein ratio) by measuring the absorbance of the conjugate at the protein's maximum absorbance (e.g., 280 nm) and the ICG's maximum absorbance (~780 nm).

G cluster_activation Activation of this compound cluster_conjugation Conjugation to Protein cluster_purification Purification ICG_COOH This compound EDC_NHS EDC + NHS ICG_NHS ICG-NHS Ester Protein Targeting Protein (e.g., Antibody) Conjugate ICG-Protein Conjugate Purification Desalting Column or Dialysis Final_Product Purified ICG-Protein Conjugate

Protocol 2: Formulation of this compound into Nanoparticles

This protocol provides a general method for encapsulating this compound into nanoparticles for passive tumor targeting. This example uses a polysaccharide, but the principle can be adapted for other polymers.

Materials:

  • This compound

  • Polysaccharide (e.g., aluminum-rich polysaccharide "SpaTA")

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Deionized water

  • Phosphate-Buffered Saline (PBS), 10 mM

  • Microdialysis bag

Procedure:

  • Preparation of the Reaction Mixture:

    • Dissolve 1 mg of this compound and 100 mg of the polysaccharide in 10 mL of deionized water.

    • Add 50 mg of EDC and 50 mg of NHS to the solution to initiate the catalytic reaction.

  • Reaction:

    • Allow the reaction to proceed at room temperature for 6 hours with continuous stirring.

  • Purification:

    • Transfer the solution into a microdialysis bag.

    • Perform dialysis against 10 mM PBS to purify the nanoparticles.

    • Change the dialysis fluid every 4 hours, for a total of three changes.

  • Characterization:

    • Measure the relative fluorescence units (RFU) of the ICG-loaded nanoparticles using a fluorescence spectrophotometer (Ex: 805 nm, Em: 835 nm) to confirm encapsulation.

    • Characterize the nanoparticle size and morphology using techniques such as Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).

G cluster_formulation Nanoparticle Formulation cluster_purification Purification ICG_COOH This compound Polymer Polymer (e.g., Polysaccharide) EDC_NHS EDC + NHS Reaction Reaction Mixture Dialysis Microdialysis Final_Product ICG-Nanoparticles

Protocol 3: In Vivo Imaging for Surgical Navigation

This protocol outlines a general procedure for using this compound conjugates or nanoparticles for real-time surgical navigation in a preclinical tumor model.

Materials:

  • Tumor-bearing animal model (e.g., mice with xenograft tumors)

  • This compound conjugate or nanoparticle formulation

  • Sterile saline or PBS for injection

  • Near-infrared fluorescence imaging system equipped for surgery

Procedure:

  • Administration of Imaging Agent:

    • Administer the this compound formulation intravenously (e.g., via tail vein injection) to the tumor-bearing animal.

    • The dosage will depend on the specific formulation and should be optimized. For general ICG, doses can range from 0.25 to 2.0 mg/kg. For nanoparticle formulations, a typical dose might be around 20 nmol of ICG equivalent.

  • Imaging Time Point:

    • The optimal time for imaging will vary depending on the pharmacokinetics of the specific probe. Imaging can be performed at various time points post-injection, such as 1, 4, 6, 12, 24, and 48 hours, to determine the peak tumor accumulation and clearance from non-target tissues.

  • Surgical Navigation:

    • Anesthetize the animal at the determined optimal imaging time point.

    • Use the NIR fluorescence imaging system to visualize the tumor in real-time. The fluorescent signal from the accumulated ICG probe will delineate the tumor margins.

    • Perform the surgical resection of the tumor guided by the real-time fluorescence signal.

  • Ex Vivo Confirmation:

    • After resection, image the excised tumor and surrounding tissues ex vivo to confirm complete removal and assess the biodistribution of the probe.

G cluster_preparation Preparation & Administration cluster_imaging Real-Time Imaging & Surgery cluster_analysis Post-Surgical Analysis Animal Tumor-bearing Animal Model Probe ICG-CA Probe Injection Intravenous Injection Imaging NIR Fluorescence Imaging Surgery Image-Guided Surgery ExVivo Ex Vivo Imaging of Tissues Analysis Biodistribution Analysis

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies involving ICG derivatives for tumor imaging.

Table 1: Pharmacokinetics of ICG-Conjugated Antibodies in Tumor-Bearing Mice

ConjugateTime Post-InjectionTumor Accumulation (%ID/g)
IgG-ICG24 h~15
IgG-CC-Cy (Carboxylic Acid Derivative)24 h~15
Fab-CC-Cy (Carboxylic Acid Derivative)24 h~5

Table 2: In Vivo Tumor Imaging Enhancement with ICG/SWCNT Conjugates

Contrast AgentPeak Response Time% Enhancement of Photoacoustic Signal
ICG~20 min33%
ICG/SWCNT80 min128%
ICG/SWCNT120 min196%

Table 3: Operative Data from a Study on Oral Squamous Cell Carcinoma Surgery

GroupMean Operative Time (hours)Mean Intraoperative Blood Loss (mL)Rate of Abnormal Margins
ICG Group8.1856.41.8%
Non-ICG Group7.7796.16.9%

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency Inactive EDC/NHS, incorrect pH, primary amines on protein are not accessible.Use fresh EDC/NHS. Ensure reaction buffer pH is between 8.0-8.5. Consider using a longer linker to improve accessibility.
Precipitation of Conjugate High degree of labeling leading to aggregation.Reduce the dye-to-protein molar ratio in the conjugation reaction.
High Background Signal In Vivo Insufficient clearance of the probe, non-specific binding.Increase the time between injection and imaging to allow for clearance. Modify the probe to improve its pharmacokinetic profile (e.g., PEGylation).
Weak Fluorescence Signal Low dose, quenching of the dye.Optimize the injected dose. Ensure the dye is not aggregated, as this can quench fluorescence.

Conclusion

This compound is a valuable tool for the development of targeted near-infrared fluorescent probes for real-time surgical navigation. Its carboxylic acid functionality allows for straightforward conjugation to a variety of targeting moieties, including antibodies and nanoparticles. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore the potential of this compound in improving the precision and outcomes of cancer surgery. Further optimization of probe design, formulation, and administration will continue to advance this promising technology.

References

Application Notes and Protocols: ICG-Carboxylic Acid in Laparoscopic Surgery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indocyanine green (ICG), a near-infrared (NIR) fluorescent dye, has become an invaluable tool in laparoscopic surgery for real-time visualization of anatomical structures. The development of ICG-carboxylic acid represents a significant advancement, enabling the conjugation of ICG to targeting moieties such as antibodies and peptides. This targeted approach allows for enhanced contrast and specificity in identifying pathological tissues, such as tumors, during minimally invasive procedures. These application notes provide a comprehensive overview of the use of this compound in laparoscopic surgery, including detailed protocols for conjugation and application, quantitative data for imaging, and visualizations of key workflows.

Principle of Targeted Fluorescence Guidance with this compound

This compound is a derivative of ICG that possesses a reactive carboxyl group (-COOH). This functional group allows for covalent bonding with primary amines (-NH2) on biomolecules like antibodies or peptides through the use of carbodiimide chemistry, typically involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting conjugate combines the tissue-targeting specificity of the biomolecule with the NIR fluorescence properties of ICG. When administered intravenously, the ICG-conjugate circulates and accumulates at the target site. During laparoscopic surgery, a specialized NIR camera system excites the ICG, causing it to fluoresce and clearly delineate the targeted tissue from the surrounding healthy tissue.

Quantitative Data for ICG and ICG-Conjugate Fluorescence Imaging

The following tables summarize key quantitative parameters for both standard ICG and targeted this compound conjugates in laparoscopic surgery.

Table 1: Dosage and Timing of Standard ICG Administration in Laparoscopic Surgery

ApplicationDosageTiming of Administration Prior to SurgeryReference
Biliary Anatomy Visualization0.1 - 0.2 mg/kg30 minutes to 10 hours[1]
Colorectal Perfusion AssessmentTwo 3 ml boluses of 0.2 mg/kgIntraoperatively[1]
Hepatic Metastases Localization0.4 mg/kg36 hours[1]
Lymph Node Mapping (Gastric Cancer)25 mg diluted in 20 ml sterile water (0.5 ml per quadrant)Intraoperatively (peritumoral injection)[1]

Table 2: Quantitative Imaging Parameters for ICG Fluorescence in Laparoscopic Colorectal Surgery

ParameterDescriptionSafe Value for Adequate PerfusionReference
T1/2MAX Time to reach half-maximal fluorescence intensity≤ 10 seconds[2]
TMAX Time to reach maximal fluorescence intensity≤ 30 seconds

Table 3: Performance of a Targeted this compound-Peptide Conjugate (ICG-PTP) in a Pancreatic Ductal Adenocarcinoma Model

ParameterICG-PTP ConjugateFree ICGReference
Tumor-to-Background Ratio (T/N Ratio) 4.282.34

Experimental Protocols

Protocol for Conjugation of this compound to a Targeting Peptide/Antibody using EDC/NHS Chemistry

This protocol provides a general guideline for the two-step EDC/NHS-mediated conjugation of this compound to a primary amine-containing biomolecule.

Materials:

  • This compound

  • Targeting biomolecule (peptide or antibody with primary amines)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

  • Desalting columns (e.g., SpinOUT™ GT-600)

  • Reaction tubes

  • Spectrophotometer

  • HPLC system for purification and analysis

Procedure:

  • Equilibration: Allow EDC and Sulfo-NHS to come to room temperature before opening the vials.

  • Activation of this compound:

    • Dissolve this compound in the Activation Buffer to a desired concentration (e.g., 1 mg/mL).

    • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer (e.g., 10 mg/mL).

    • Add a molar excess of EDC and Sulfo-NHS to the this compound solution. A typical starting molar ratio is 1:2:5 (ICG-COOH:EDC:Sulfo-NHS).

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to the Targeting Biomolecule:

    • Dissolve the targeting peptide or antibody in the Coupling Buffer.

    • Add the activated ICG-NHS ester solution to the biomolecule solution. The molar ratio of the biomolecule to the activated ICG will need to be optimized for the specific application.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature to deactivate any unreacted NHS-esters.

  • Purification of the ICG-Conjugate:

    • Remove excess, unreacted ICG and byproducts using a desalting column equilibrated with PBS.

    • For higher purity, use size-exclusion high-performance liquid chromatography (SE-HPLC).

  • Characterization:

    • Determine the degree of labeling (dye-to-protein ratio) by measuring the absorbance of the conjugate at the protein's absorbance maximum (e.g., 280 nm) and ICG's absorbance maximum (~780 nm).

    • Confirm the purity and integrity of the conjugate using SDS-PAGE and SE-HPLC.

    • Assess the binding affinity of the conjugate to its target using appropriate in vitro assays (e.g., ELISA, flow cytometry).

Protocol for In Vivo Application of Targeted ICG-Conjugate in Laparoscopic Surgery (Preclinical Model)

This protocol outlines the general steps for utilizing a purified this compound conjugate for fluorescence-guided laparoscopic surgery in an animal model.

Materials:

  • Purified and characterized ICG-conjugate

  • Sterile saline or PBS for injection

  • Animal model with the target pathology (e.g., tumor xenograft)

  • Anesthesia equipment

  • Laparoscopic surgery tower with an NIR fluorescence imaging system (e.g., KARL STORZ IMAGE1 S™)

  • Laparoscopic instruments

Procedure:

  • Animal Preparation:

    • Anesthetize the animal according to approved institutional protocols.

    • Prepare the surgical site.

  • Administration of ICG-Conjugate:

    • Administer the ICG-conjugate intravenously via a tail vein or other appropriate route. The optimal dose and timing of administration will need to be determined empirically for each specific conjugate and target. This can range from hours to days before surgery.

  • Laparoscopic Procedure:

    • Establish pneumoperitoneum and insert the laparoscope and surgical instruments.

    • Perform a preliminary inspection of the surgical field under white light.

  • Fluorescence Imaging:

    • Switch the laparoscopic camera system to NIR fluorescence mode.

    • Identify the targeted tissue, which should appear fluorescent against the darker background of surrounding healthy tissue.

    • Use the fluorescence signal to guide the surgical resection or biopsy.

  • Image and Data Analysis:

    • Record both white light and fluorescence images/videos.

    • Quantify the fluorescence intensity of the target tissue and surrounding background to determine the signal-to-background ratio.

Visualizations

Workflow for EDC-NHS Conjugation of this compound

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification & Characterization ICG_COOH This compound Activated_ICG Activated ICG-NHS Ester ICG_COOH->Activated_ICG 15-30 min Room Temp EDC_NHS EDC + Sulfo-NHS in Activation Buffer (pH 4.5-5.0) EDC_NHS->Activated_ICG Biomolecule Targeting Biomolecule (Antibody/Peptide) in Coupling Buffer (pH 7.2-7.5) ICG_Conjugate ICG-Biomolecule Conjugate Activated_ICG->ICG_Conjugate Biomolecule->ICG_Conjugate 2h RT or Overnight 4°C Quenching Quenching (e.g., Tris, Glycine) ICG_Conjugate->Quenching Purification Purification (Desalting Column / HPLC) Quenching->Purification Characterization Characterization (Spectroscopy, SDS-PAGE) Purification->Characterization

Caption: Workflow for the two-step EDC-NHS conjugation of this compound to a targeting biomolecule.

Experimental Workflow for Targeted Laparoscopic Fluorescence-Guided Surgery

G cluster_preop Pre-Operative cluster_intraop Intra-Operative (Laparoscopy) cluster_postop Post-Operative Conjugate_Prep Prepare & Characterize ICG-Conjugate Injection Intravenous Injection of ICG-Conjugate Conjugate_Prep->Injection Animal_Model Prepare Animal Model with Target Pathology Animal_Model->Injection Anesthesia Anesthesia Injection->Anesthesia Surgery_Setup Laparoscopic Setup & Pneumoperitoneum Anesthesia->Surgery_Setup White_Light White Light Inspection Surgery_Setup->White_Light NIR_Imaging Switch to NIR Fluorescence Mode White_Light->NIR_Imaging Target_ID Identify Fluorescent Target Tissue NIR_Imaging->Target_ID Guided_Resection Fluorescence-Guided Resection / Biopsy Target_ID->Guided_Resection Data_Analysis Image & Data Analysis (e.g., Signal-to-Background Ratio) Guided_Resection->Data_Analysis

Caption: Experimental workflow for preclinical targeted fluorescence-guided laparoscopic surgery using an this compound conjugate.

Concluding Remarks

This compound provides a versatile platform for the development of targeted near-infrared fluorescent probes for laparoscopic surgery. By conjugating ICG to specific antibodies or peptides, researchers can significantly enhance the visualization of pathological tissues, potentially leading to more precise and effective minimally invasive surgical interventions. The protocols and data presented here offer a foundation for researchers and drug development professionals to explore and optimize the use of this compound conjugates in their specific applications. Careful optimization of the conjugation process, as well as the in vivo administration and imaging parameters, is crucial for achieving the best results.

References

Preparing Stock Solutions of ICG-Carboxylic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of ICG-carboxylic acid stock solutions. Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye widely used in various biomedical applications, including in vivo imaging, photodynamic therapy, and bioconjugation.[1][2][3] this compound, a derivative of ICG, features a terminal carboxylic acid group that enables its conjugation to amine-containing molecules such as proteins, antibodies, and peptides.[1] Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and success.

Application Notes

This compound is primarily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1] Aqueous solutions of ICG are known to be unstable and prone to degradation, which can be mitigated by using organic solvents for stock solutions and storing them under appropriate conditions. For bioconjugation, a freshly prepared stock solution in anhydrous DMSO is recommended to ensure the reactivity of the carboxylic acid group.

Key Properties and Recommendations

Quantitative data regarding the properties, recommended storage, and typical concentrations for this compound are summarized in the tables below for easy reference.

Property Value Source
Molecular Weight~730.95 g/mol
Excitation Maximum (Ex)~785 nm
Emission Maximum (Em)~812 nm
Extinction Coefficient≥ 218,000 cm⁻¹M⁻¹
SolubilityDMF, DMSO
Stock Solution Parameter Recommendation Source
Solvent Anhydrous Dimethyl Sulfoxide (DMSO)
Concentration 1-10 mM (or 1-10 mg/mL)
Storage Temperature -20°C for short-term (≤ 1 month) or -80°C for long-term (≤ 6 months)
Storage Conditions Protect from light and moisture. Aliquot to avoid repeated freeze-thaw cycles.
Application Typical Working Concentration Source
Bioconjugation10:1 molar ratio of dye to protein (starting point)
Cell Staining / In Vitro Imaging10-100 µM
In Vivo Imaging2.5 mg/mL (in a formulation with PEG300, Tween-80, and Saline)

Experimental Protocol: Preparation of this compound Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound in anhydrous DMSO.

Materials
  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes (amber or covered with aluminum foil)

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Analytical balance

Equipment
  • Spectrophotometer

  • Fluorometer (optional)

Procedure
  • Preparation:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

    • Protect all materials and solutions from light throughout the procedure by using amber tubes or covering them with aluminum foil.

  • Weighing:

    • Carefully weigh out the desired amount of this compound powder using an analytical balance. For example, for 1 mL of a 10 mM stock solution, weigh out approximately 0.73 mg of this compound (assuming a molecular weight of 730.95 g/mol ).

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution if necessary.

  • Quality Control:

    • Spectrophotometric Analysis:

      • Dilute a small aliquot of the stock solution in DMSO.

      • Measure the absorbance spectrum from 700 nm to 850 nm.

      • The absorbance maximum should be around 785 nm.

      • Calculate the concentration using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient (≥ 218,000 M⁻¹cm⁻¹), c is the concentration in mol/L, and l is the path length in cm.

    • Fluorometric Analysis (Optional):

      • Further dilute the aliquot in DMSO.

      • Measure the fluorescence emission spectrum with excitation at ~785 nm. The emission maximum should be around 812 nm.

  • Aliquoting and Storage:

    • Aliquot the stock solution into single-use, light-protected microcentrifuge tubes. This minimizes degradation from repeated freeze-thaw cycles and light exposure.

    • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate a typical experimental workflow for using this compound in bioconjugation and a conceptual representation of its application in targeted imaging.

experimental_workflow prep_stock Prepare 10 mM ICG-Carboxylic Acid Stock in Anhydrous DMSO activation Activate Carboxylic Acid (e.g., with EDC/NHS) prep_stock->activation Add to reaction prep_protein Prepare Protein Solution (e.g., Antibody in PBS, pH 8.5) prep_protein->activation conjugation Conjugation Reaction (Incubate at RT, protected from light) activation->conjugation purification Purify Conjugate (e.g., Size Exclusion Chromatography) conjugation->purification qc Quality Control of Conjugate (Spectrophotometry, SDS-PAGE) purification->qc application Application (e.g., Cellular Imaging, In Vivo Targeting) qc->application

Caption: Workflow for bioconjugation using this compound.

targeted_imaging_pathway conjugate ICG-Antibody Conjugate binding Binding conjugate->binding Targets target_cell Target Cell (e.g., Cancer Cell) receptor Cell Surface Receptor receptor->binding internalization Internalization binding->internalization imaging NIR Fluorescence Imaging internalization->imaging Enables detection Detection of Target Cells imaging->detection

Caption: Conceptual pathway for targeted cell imaging with an ICG-conjugate.

References

Application Note & Protocol: Determining the Degree of Substitution for ICG-Carboxylic Acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye widely utilized in various biomedical applications, including in vivo imaging and targeted therapies.[1][2] Conjugation of ICG, often through its carboxylic acid derivative, to biomolecules such as antibodies, proteins, or nanoparticles allows for targeted delivery and visualization. The degree of substitution (DoS), also referred to as the degree of labeling (DOL), is a critical parameter that defines the average number of ICG molecules conjugated to a single target molecule.[3][4] Accurate determination of the DoS is essential for ensuring the quality, consistency, and efficacy of the bioconjugate, as both under- and over-labeling can negatively impact its function.[3] This application note provides a detailed protocol for calculating the DoS of ICG-carboxylic acid conjugates using UV-Vis spectroscopy.

Principle of DoS Calculation

The DoS is determined by measuring the absorbance of the purified conjugate at two specific wavelengths: one at the maximum absorbance of the ICG dye (around 800 nm) and the other at the maximum absorbance of the biomolecule (typically 280 nm for proteins). By applying the Beer-Lambert law and correcting for the absorbance contribution of the dye at 280 nm, the molar concentrations of both the ICG and the biomolecule can be determined, and their ratio will yield the DoS.

Experimental Workflow

The overall experimental workflow for determining the DoS of an this compound conjugate is depicted below.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Conjugation This compound Conjugation Purification Purification of Conjugate Conjugation->Purification Remove unreacted ICG & reagents UVVis UV-Vis Absorbance Measurement Purification->UVVis Measure A280 & A_max Calculation DoS Calculation UVVis->Calculation Apply Beer-Lambert Law

Caption: Experimental workflow for DoS determination.

Materials and Reagents

  • Purified this compound conjugate

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Experimental Protocol

This protocol outlines the steps for determining the DoS of an ICG-protein conjugate.

5.1. Purification of the Conjugate

It is crucial to remove all non-conjugated ICG from the conjugate solution before measuring absorbance. This can be achieved through methods such as:

  • Size-Exclusion Chromatography (SEC): Effective for separating the larger conjugate from smaller, unconjugated dye molecules.

  • Dialysis: Thorough dialysis against an appropriate buffer (e.g., PBS) can remove small molecules.

  • Spin Columns: Desalting columns are suitable for rapid buffer exchange and removal of small molecules.

5.2. UV-Vis Absorbance Measurement

  • Prepare a dilution of the purified ICG-conjugate in PBS. The dilution factor should be chosen to ensure that the absorbance at both 280 nm and the ICG maximum absorbance wavelength are within the linear range of the spectrophotometer (typically below 2.0).

  • Using a 1 cm path length quartz cuvette, measure the absorbance of the diluted conjugate solution at:

    • 280 nm (A_280): For protein concentration.

    • The maximum absorbance wavelength of ICG (A_max): Typically around 800 nm. It is recommended to perform a full spectrum scan (e.g., from 250 nm to 900 nm) to confirm the A_max for the specific conjugate and buffer conditions.

Data Presentation and Calculation

The quantitative data required for DoS calculation are summarized in the table below.

ParameterSymbolValue
Absorbance at 280 nmA_280User-measured value
Absorbance at ICG A_max (~800 nm)A_maxUser-measured value
Molar Extinction Coefficient of Proteinε_proteine.g., ~210,000 M⁻¹cm⁻¹ for IgG
Molar Extinction Coefficient of ICGε_ICG~147,000 - 262,100 M⁻¹cm⁻¹ (in PBS/water)
Correction Factor for ICG at 280 nmCFCalculated value
Dilution FactorDFUser-defined value

Note on Molar Extinction Coefficients:

  • The molar extinction coefficient of ICG can vary depending on the solvent, concentration, and aggregation state. For ICG in aqueous buffers like PBS, a value around 147,000 M⁻¹cm⁻¹ at ~800 nm is often cited. It is advisable to determine this value experimentally for this compound under the specific buffer conditions used or to use a well-established literature value.

  • The molar extinction coefficient of the protein must be known. For IgG, a typical value is ~210,000 M⁻¹cm⁻¹.

6.1. Calculation Steps

The following logical steps are used to calculate the Degree of Substitution.

calculation_logic cluster_inputs Inputs cluster_calculations Calculations A280 A_280 Prot_conc Calculate Protein Concentration [Protein] = ((A_280 - (A_max * CF)) * DF) / ε_protein A280->Prot_conc Amax A_max Amax->Prot_conc ICG_conc Calculate ICG Concentration [ICG] = (A_max * DF) / ε_ICG Amax->ICG_conc eProt ε_protein eProt->Prot_conc eICG ε_ICG eICG->ICG_conc DF Dilution Factor DF->Prot_conc DF->ICG_conc CF_calc Calculate Correction Factor (CF) CF = A_280_ICG / A_max_ICG CF_calc->Prot_conc DoS_calc Calculate DoS DoS = [ICG] / [Protein] Prot_conc->DoS_calc ICG_conc->DoS_calc

Caption: Logical flow for DoS calculation.

Step 1: Calculate the Correction Factor (CF)

The ICG dye also absorbs light at 280 nm, so its contribution to the A_280 reading must be subtracted to accurately determine the protein concentration. The correction factor is the ratio of the ICG's absorbance at 280 nm to its absorbance at its A_max.

CF = A_280 (of free ICG) / A_max (of free ICG)

This ratio should be determined experimentally for the free this compound in the same buffer as the conjugate.

Step 2: Calculate the Molar Concentration of the Protein

The concentration of the protein in the conjugate is calculated using the corrected absorbance at 280 nm.

Protein Concentration (M) = [ (A_280 - (A_max × CF)) / ε_protein ] × Dilution Factor

Step 3: Calculate the Molar Concentration of ICG

The concentration of the ICG dye is calculated from the absorbance at its A_max.

ICG Concentration (M) = (A_max / ε_ICG) × Dilution Factor

Step 4: Calculate the Degree of Substitution (DoS)

The DoS is the molar ratio of ICG to the protein.

DoS = Moles of ICG / Moles of Protein = ICG Concentration (M) / Protein Concentration (M)

Conclusion

The protocol described provides a reliable and straightforward method for determining the degree of substitution of this compound conjugates using UV-Vis spectroscopy. Accurate DoS calculation is a fundamental aspect of quality control in the development of bioconjugates for research and therapeutic applications, ensuring reproducibility and optimal performance. For most antibody conjugates, an optimal DoS is typically between 2 and 10. However, the ideal DoS should be determined empirically for each specific application.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Labeling Efficiency of ICG-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the conjugation of ICG-carboxylic acid to proteins and other biomolecules.

Frequently Asked Questions (FAQs)

1. What is this compound and how is it used for labeling?

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye with excitation and emission maxima around 785 nm and 812 nm, respectively.[1] The carboxylic acid functional group on this compound allows for its covalent conjugation to primary amines on biomolecules, such as proteins and antibodies, through a process called amidation.[1] This is typically achieved by activating the carboxylic acid using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form a more reactive NHS ester, which then readily reacts with amine groups.

2. What are the critical parameters to consider for successful this compound conjugation?

Several factors can influence the efficiency of your labeling reaction:

  • pH: The reaction is highly pH-dependent, with an optimal range of 8.0-8.5.[2][3][4]

  • Buffer Composition: The chosen buffer should be free of primary amines (e.g., Tris) and ammonium salts, which can compete with the target molecule for reaction with the activated ICG. Suitable buffers include phosphate-buffered saline (PBS), sodium bicarbonate, or borate buffers.

  • Dye-to-Protein Molar Ratio: The ratio of ICG to your biomolecule will affect the degree of labeling. While a higher ratio can increase the number of dye molecules per protein, excessive ratios can lead to protein aggregation and reduced fluorescence (quenching).

  • Purity of Reagents: Ensure your this compound, EDC, and NHS are of high purity and stored correctly to maintain their reactivity. The protein solution should also be free of stabilizers like bovine serum albumin (BSA) or gelatin, which can interfere with the labeling.

3. How should this compound and its derivatives be stored?

ICG dyes should be stored at -15°C or lower, protected from light and moisture. Reconstituted DMSO stock solutions of ICG can be stored at -15°C for up to two weeks. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.

4. What is the Degree of Substitution (DOS) and why is it important?

The Degree of Substitution (DOS), or dye-to-protein ratio, refers to the average number of dye molecules conjugated to a single protein molecule. The DOS is a critical parameter as it can affect the fluorescence intensity and the biological activity of the conjugate. An optimal DOS for most antibodies is typically between 2 and 10.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Labeling Efficiency Incorrect pH: The reaction pH is outside the optimal 8.0-8.5 range.Adjust the pH of your protein solution to 8.3-8.5 using a suitable amine-free buffer like 0.1 M sodium bicarbonate.
Presence of Interfering Substances: The buffer contains primary amines (e.g., Tris) or ammonium salts. The protein solution contains stabilizers like BSA or gelatin.Dialyze or use a desalting column to exchange the protein into an appropriate amine-free buffer such as PBS (pH 7.2-7.4) before adjusting the pH for labeling.
Inactive Reagents: ICG-NHS ester has been hydrolyzed due to moisture or improper storage. EDC/NHS are old or have been improperly stored.Prepare fresh stock solutions of ICG-NHS ester in anhydrous DMSO immediately before use. Use fresh EDC and NHS.
Low Protein Concentration: The concentration of the target protein is too low for efficient labeling.For optimal labeling, the protein concentration should be in the range of 2-10 mg/mL.
Precipitation of the Conjugate Over-labeling: A high dye-to-protein ratio can lead to aggregation and precipitation.Reduce the molar ratio of ICG-NHS ester to the protein. Start with a lower ratio (e.g., 5:1) and optimize from there.
Hydrophobicity of ICG: ICG is inherently hydrophobic, and conjugation to a protein can reduce the solubility of the conjugate.Consider using ICG derivatives with improved water solubility, such as those containing PEG linkers.
Reduced Fluorescence of the Conjugate Dye-Dye Quenching: A high degree of substitution can lead to self-quenching of the ICG molecules.Optimize the dye-to-protein ratio to achieve a lower DOS. An optimal DOS is often a balance between signal intensity and potential quenching.
Photobleaching: The ICG conjugate has been exposed to excessive light.Protect the ICG conjugate from light during storage and handling.
High Background Signal in Assays Unbound Dye: Incomplete removal of unconjugated ICG after the labeling reaction.Purify the conjugate using size-exclusion chromatography (e.g., Sephadex G-25) or extensive dialysis to effectively remove free dye.
Non-specific Binding: The ICG conjugate is binding non-specifically to other components in your assay.Include appropriate blocking steps in your experimental protocol. For in vivo imaging, this could be due to the clearance of the conjugate through the liver.
Non-covalent Binding of ICG: Some ICG derivatives can bind non-covalently to the protein and be released later, causing background signal.Purify the conjugate using methods that can remove non-covalently bound dye, such as HPLC or extraction with an organic solvent like ethyl acetate.

Quantitative Data Summary

The molar ratio of the ICG-NHS ester to the antibody is a critical factor that influences both the yield of the desired conjugate and the formation of high molecular weight (HMW) aggregates. The following table summarizes the findings from a study on the conjugation of ICG-sulfo-OSu to the monoclonal antibody panitumumab.

Molar Reaction Ratio (ICG-sOSu:mAb)Yield of Desired Conjugate (%)High Molecular Weight Aggregates (%)
5:17214
10:15330
20:11951

Data from a study by T.M. van der Valk et al., which highlights the importance of optimizing the dye-to-protein ratio to maximize the yield of the desired conjugate while minimizing aggregation.

Detailed Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody

This protocol describes the activation of this compound to its NHS ester followed by conjugation to a primary amine-containing protein such as an antibody.

Materials:

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Antibody solution (2-10 mg/mL in 1X PBS, pH 7.2-7.4)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure:

  • Prepare the Antibody Solution:

    • If the antibody solution contains any amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA, gelatin), it must be purified first. This can be done by dialysis against 1X PBS (pH 7.2-7.4) or by using a desalting column.

    • Adjust the concentration of the antibody to be within the 2-10 mg/mL range.

    • Add the Reaction Buffer to the antibody solution to adjust the pH to 8.3-8.5.

  • Prepare the Activated ICG-NHS Ester Solution:

    • This step should be performed immediately before the conjugation reaction as the NHS ester is moisture-sensitive.

    • Dissolve this compound, EDC, and NHS in anhydrous DMSO to prepare a stock solution. A typical molar ratio for activation is 1:1.2:1.2 (ICG-COOH:EDC:NHS).

  • Perform the Conjugation Reaction:

    • Calculate the required volume of the activated ICG-NHS ester solution to achieve the desired dye-to-protein molar ratio. A starting point of a 10:1 molar ratio of dye to antibody is recommended.

    • Slowly add the activated ICG-NHS ester solution to the antibody solution while gently vortexing.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purify the ICG-Antibody Conjugate:

    • Purify the conjugate from unconjugated dye and reaction byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with 1X PBS (pH 7.2-7.4).

    • Collect the fractions containing the labeled antibody, which will be the first colored fractions to elute.

  • Store the Conjugate:

    • Store the purified conjugate at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C or -80°C.

Protocol 2: Determination of the Degree of Substitution (DOS)

The DOS can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the maximum absorbance of ICG (around 785 nm).

Procedure:

  • Measure the absorbance of the purified ICG-antibody conjugate solution at 280 nm (A280) and 785 nm (A785).

  • Calculate the concentration of the protein using the following formula:

    • Protein Concentration (M) = [A280 - (A785 × CF)] / εprotein

    • Where:

      • CF is the correction factor for the absorbance of ICG at 280 nm (typically around 0.05 for ICG).

      • εprotein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε is ~210,000 M-1cm-1).

  • Calculate the concentration of the dye using the following formula:

    • Dye Concentration (M) = A785 / εdye

    • Where:

      • εdye is the molar extinction coefficient of ICG at 785 nm (approximately 218,000 M-1cm-1).

  • Calculate the DOS:

    • DOS = Dye Concentration (M) / Protein Concentration (M)

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis cluster_storage Storage prep_protein Prepare Protein Solution (2-10 mg/mL in PBS) adjust_ph Adjust Protein Solution pH to 8.3-8.5 prep_protein->adjust_ph prep_dye Prepare Activated ICG-NHS Ester in DMSO mix Mix Protein and Activated ICG prep_dye->mix adjust_ph->mix incubate Incubate (1-2h RT or O/N 4°C) mix->incubate purify Purify Conjugate (Size-Exclusion Chromatography) incubate->purify analyze Characterize Conjugate (Spectrophotometry, DOS) purify->analyze store Store Conjugate (4°C or -20°C, protected from light) analyze->store

Caption: Experimental workflow for ICG-protein conjugation.

troubleshooting_workflow start Low Labeling Efficiency? ph_check Is pH between 8.0-8.5? start->ph_check Yes precipitation_check Precipitation Occurred? start->precipitation_check No buffer_check Is buffer amine-free? ph_check->buffer_check Yes adjust_ph Adjust pH ph_check->adjust_ph No reagent_check Are reagents fresh? buffer_check->reagent_check Yes change_buffer Change to amine-free buffer buffer_check->change_buffer No concentration_check Is protein conc. >2 mg/mL? reagent_check->concentration_check Yes use_fresh_reagents Use fresh reagents reagent_check->use_fresh_reagents No concentrate_protein Concentrate protein concentration_check->concentrate_protein No end Successful Labeling concentration_check->end Yes adjust_ph->ph_check change_buffer->buffer_check use_fresh_reagents->reagent_check concentrate_protein->concentration_check ratio_check Is dye:protein ratio high? precipitation_check->ratio_check Yes low_fluorescence_check Low Fluorescence? precipitation_check->low_fluorescence_check No reduce_ratio Reduce dye:protein ratio ratio_check->reduce_ratio Yes ratio_check->low_fluorescence_check No reduce_ratio->start dos_check Is DOS > 10? low_fluorescence_check->dos_check Yes low_fluorescence_check->end No optimize_dos Optimize for lower DOS dos_check->optimize_dos Yes dos_check->end No optimize_dos->start

Caption: Troubleshooting workflow for common labeling issues.

invivo_imaging_workflow cluster_prep Preparation cluster_injection Administration cluster_imaging Imaging & Analysis conjugate_prep Prepare & Purify ICG-Antibody Conjugate injection Inject ICG-Antibody Conjugate (e.g., Intravenously) conjugate_prep->injection animal_model Prepare Animal Model (e.g., Tumor Xenograft) animal_model->injection imaging Perform In Vivo NIR Fluorescence Imaging injection->imaging analysis Analyze Signal Intensity and Biodistribution imaging->analysis

Caption: In vivo imaging workflow with an ICG-labeled antibody.

References

Technical Support Center: Preventing Aggregation of ICG-Carboxylic Acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are working with Indocyanine Green (ICG)-carboxylic acid conjugates and encountering challenges with aggregation. Aggregation can significantly impact experimental outcomes by causing fluorescence quenching, altered spectral properties, and reduced binding affinity of the conjugate. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you mitigate and prevent aggregation in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is ICG-carboxylic acid conjugate aggregation?

A1: this compound conjugate aggregation is the self-association of individual conjugate molecules to form larger, often non-functional, clusters. This process is driven by various interactions, including hydrophobic and electrostatic forces, and is a common issue when working with fluorescent dye conjugates. Aggregation can lead to precipitation, reduced fluorescence, and inaccurate experimental results.

Q2: What are the main causes of aggregation of my this compound conjugates?

A2: Several factors can contribute to the aggregation of this compound conjugates:

  • High Concentration: Like many dye molecules, ICG has a tendency to aggregate at higher concentrations.

  • Suboptimal Buffer Conditions: The pH and ionic strength of the buffer can significantly influence the charge and solubility of the conjugate, affecting its propensity to aggregate.[1]

  • Hydrophobic Interactions: The aromatic structure of ICG is inherently hydrophobic and can lead to self-association in aqueous solutions.

  • Conjugation Process: The chemical reaction used to conjugate this compound to a biomolecule, often involving NHS esters, can sometimes induce aggregation. A high dye-to-protein ratio is a common culprit.

  • Presence of Divalent Cations: Certain metal ions can promote aggregation.

  • Temperature: Elevated temperatures can sometimes accelerate aggregation.

Q3: How can I detect aggregation in my this compound conjugate solution?

A3: Several methods can be used to detect aggregation:

  • Visual Inspection: The most straightforward method is to visually inspect the solution for any signs of precipitation or cloudiness.

  • UV-Vis Spectroscopy: Aggregation of ICG is often accompanied by changes in its absorption spectrum. A hallmark of aggregation is the appearance of a blue-shifted peak (H-aggregates) or a red-shifted, sharpened peak (J-aggregates).[2][3]

  • Dynamic Light Scattering (DLS): DLS is a powerful technique for measuring the size distribution of particles in a solution. The presence of a population of larger particles is a clear indication of aggregation.[4][5]

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. The appearance of peaks eluting earlier than the monomeric conjugate suggests the presence of aggregates.

Q4: Can aggregation be reversed?

A4: In some cases, aggregation can be reversed. Mild, non-covalent aggregates can sometimes be dissociated by dilution, sonication, or the addition of disaggregating agents like surfactants. However, irreversible aggregates, which may involve covalent cross-linking, are much more difficult to reverse. Prevention is always the best strategy.

Troubleshooting Guides

Issue 1: I'm observing a weak or quenched fluorescent signal from my ICG-conjugate.
Possible Cause Troubleshooting Steps
Probe Aggregation 1. Visually inspect the solution for turbidity or precipitate. 2. Perform UV-Vis spectroscopy to check for spectral shifts indicative of H- or J-aggregates. 3. Dilute the sample to see if the fluorescence recovers, which can indicate concentration-dependent aggregation.
High Dye-to-Protein Ratio 1. Determine the degree of labeling (DOL) . A high DOL can lead to quenching. The optimal DOL is typically between 2 and 10 for antibodies. 2. Optimize the conjugation reaction by reducing the molar excess of the ICG-NHS ester.
Photobleaching 1. Protect the sample from light during storage and handling. 2. Use fresh samples for experiments.
Issue 2: My ICG-conjugate solution is cloudy or has visible precipitates.
Possible Cause Troubleshooting Steps
Extensive Aggregation 1. Centrifuge the sample to pellet the aggregates and measure the concentration of the supernatant to quantify the loss. 2. Analyze the aggregates using DLS to determine their size. 3. Review and optimize the conjugation and storage buffer conditions (pH, ionic strength, excipients).
Poor Solubility 1. Consider adding a co-solvent like DMSO or ethanol in small percentages if compatible with your application. 2. Increase the hydrophilicity of the conjugate by incorporating hydrophilic linkers if designing a new conjugate.
Contamination 1. Ensure all buffers and reagents are filtered and free of particulates.
Issue 3: I see a blue-shifted or red-shifted peak in the UV-Vis spectrum of my ICG-conjugate.
Possible Cause Troubleshooting Steps
Formation of H- or J-aggregates 1. A blue-shifted peak (around 700 nm) suggests the formation of H-aggregates (face-to-face stacking). 2. A red-shifted, sharp peak (around 890 nm) indicates the formation of J-aggregates (head-to-tail stacking). 3. Modify buffer conditions (pH, ionic strength) or add anti-aggregation agents to disrupt these structures.
Degradation of ICG 1. Analyze the sample by mass spectrometry to check for degradation products. 2. Ensure proper storage conditions (protected from light, appropriate temperature).

Data Presentation

Table 1: Effect of Buffer Conditions on ICG-Conjugate Stability

ParameterConditionObservationRecommendation
pH Acidic (< 6)May lead to protonation of the carboxylic acid and protein amines, altering charge and promoting aggregation.Maintain a pH between 7.0 and 8.5 for optimal stability of most protein conjugates.
Neutral (7.0-7.4)Generally a good starting point for stability.Optimize within this range for your specific conjugate.
Basic (> 8.5)Can accelerate the hydrolysis of NHS esters if used during conjugation and may lead to protein denaturation.Use with caution and for short durations during conjugation.
Ionic Strength LowCan lead to increased electrostatic interactions and potential aggregation.Start with a physiological ionic strength (e.g., 150 mM NaCl).
HighCan help to screen electrostatic interactions but may also promote hydrophobic aggregation ("salting out").Optimize the salt concentration for your specific conjugate.

Table 2: Common Anti-Aggregation Excipients

ExcipientTypeTypical ConcentrationMechanism of Action
Polysorbate 20 (Tween® 20) Non-ionic surfactant0.01% - 0.1%Reduces surface tension and blocks hydrophobic interfaces.
Polysorbate 80 (Tween® 80) Non-ionic surfactant0.01% - 0.1%Similar to Polysorbate 20, effective in preventing surface-induced aggregation.
Arginine Amino acid50 - 250 mMCan suppress aggregation by interacting with hydrophobic patches on the protein surface.
Glycine Amino acid100 - 300 mMActs as a stabilizer and can reduce aggregation.
Sucrose/Trehalose Sugar5% - 10% (w/v)Stabilizes protein structure through preferential exclusion.
Polyethylene Glycol (PEG) Polymer1% - 5% (w/v)Provides a hydration shell around the conjugate, preventing intermolecular interactions.

Experimental Protocols

Protocol 1: NHS Ester-Mediated Conjugation of this compound to a Protein

This protocol provides a general guideline for conjugating an this compound that has been activated with an NHS ester to a protein.

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)

  • ICG-NHS ester

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an amine-free buffer at a suitable concentration (e.g., 2 mg/mL). If necessary, perform a buffer exchange.

  • Prepare the ICG-NHS Ester Stock Solution: Immediately before use, dissolve the ICG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Adjust the pH of the Protein Solution: Add the reaction buffer to the protein solution to raise the pH to 8.3.

  • Initiate the Conjugation Reaction: Add a calculated amount of the ICG-NHS ester stock solution to the protein solution to achieve the desired molar ratio (start with a 5- to 20-fold molar excess of dye to protein). Mix gently.

  • Incubate: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quench the Reaction: Add the quenching solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes.

  • Purify the Conjugate: Purify the ICG-protein conjugate from unreacted dye and other small molecules using an SEC column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).

  • Characterize the Conjugate: Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance at 280 nm and the maximum absorbance of ICG (around 780 nm).

Protocol 2: Detection of Aggregation using UV-Vis Spectroscopy

Procedure:

  • Blank the Spectrophotometer: Use the buffer in which your conjugate is dissolved as a blank.

  • Acquire the Spectrum: Measure the absorbance spectrum of your ICG-conjugate solution from approximately 600 nm to 950 nm.

  • Analyze the Spectrum:

    • A single major peak around 780 nm is characteristic of the ICG monomer.

    • The appearance of a shoulder or a distinct peak at a lower wavelength (around 700 nm) indicates the presence of H-aggregates.

    • The appearance of a sharp, red-shifted peak around 890 nm is indicative of J-aggregates.

    • An overall increase in baseline absorbance, particularly at wavelengths where ICG does not absorb, can indicate light scattering from large aggregates.

Protocol 3: Analysis of Aggregation by Dynamic Light Scattering (DLS)

Procedure:

  • Sample Preparation: Filter your conjugate solution through a low-protein-binding 0.1 or 0.22 µm filter to remove dust and large, non-specific particles. The sample concentration should be between 0.1 and 1.0 mg/mL.

  • Instrument Setup: Allow the DLS instrument to equilibrate to the desired temperature (e.g., 25°C).

  • Measurement: Place the cuvette containing the sample into the instrument and initiate the measurement. The instrument will measure the fluctuations in scattered light intensity over time.

  • Data Analysis: The software will calculate the size distribution of the particles in the solution. A monomodal peak corresponding to the expected size of your monomeric conjugate indicates a homogenous sample. The presence of additional peaks at larger sizes confirms the presence of aggregates. The polydispersity index (PDI) will also provide information on the heterogeneity of the sample.

Protocol 4: Purification of ICG-Conjugates using Size-Exclusion Chromatography (SEC)

Procedure:

  • Column Equilibration: Equilibrate an appropriate SEC column (chosen based on the size of your conjugate and expected aggregates) with your desired mobile phase (e.g., PBS, pH 7.4).

  • Sample Injection: Inject a small volume of your ICG-conjugate solution onto the column. The injection volume should typically be less than 2% of the column volume for optimal resolution.

  • Elution and Detection: Elute the sample with the mobile phase at a constant flow rate. Monitor the elution profile using a UV detector at 280 nm (for protein) and around 780 nm (for ICG).

  • Fraction Collection and Analysis: Collect fractions corresponding to the different peaks. The first peak to elute will contain the largest species (aggregates), followed by the monomeric conjugate, and finally any smaller molecules like unreacted dye. Analyze the collected fractions to confirm their contents.

Mandatory Visualization

ICG_Aggregation_Pathway Monomer This compound Conjugate (Monomer) H_Aggregate H-Aggregate (Face-to-Face Stacking) Blue-shifted absorption (~700 nm) Monomer->H_Aggregate High Concentration Hydrophobic Interactions J_Aggregate J-Aggregate (Head-to-Tail Stacking) Red-shifted absorption (~890 nm) Monomer->J_Aggregate Specific Conditions (e.g., salt, temperature) Precipitate Insoluble Precipitate H_Aggregate->Precipitate Further Aggregation J_Aggregate->Precipitate Further Aggregation

Caption: Schematic of this compound conjugate aggregation pathways.

Troubleshooting_Workflow Start Problem: Suspected ICG-Conjugate Aggregation Visual Visual Inspection: Cloudy or Precipitate? Start->Visual UVVis UV-Vis Spectroscopy: Spectral Shift or High Baseline? Visual->UVVis No Aggregation_Confirmed Aggregation Confirmed Visual->Aggregation_Confirmed Yes DLS DLS Analysis: Multiple Peaks or High PDI? UVVis->DLS No UVVis->Aggregation_Confirmed Yes DLS->Aggregation_Confirmed Yes No_Aggregation No Obvious Aggregation DLS->No_Aggregation No Optimize_Buffer Optimize Buffer: pH, Ionic Strength, Excipients Aggregation_Confirmed->Optimize_Buffer Optimize_Ratio Optimize Dye:Protein Ratio Aggregation_Confirmed->Optimize_Ratio Purify Purify using SEC Aggregation_Confirmed->Purify Reassess Re-assess for Aggregation Optimize_Buffer->Reassess Optimize_Ratio->Reassess Purify->Reassess

Caption: Troubleshooting workflow for this compound conjugate aggregation.

References

Technical Support Center: Purification of ICG-Carboxylic Acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in purifying ICG-carboxylic acid conjugates by effectively removing free, unconjugated dye. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound conjugates from free dye?

The most common methods for separating ICG-conjugated molecules from unconjugated this compound are based on size differences. These include:

  • Dialysis: A widely used technique that involves the selective diffusion of small molecules (like free ICG dye) across a semi-permeable membrane, while retaining the larger conjugate.

  • Size Exclusion Chromatography (SEC): Also known as gel filtration, this method separates molecules based on their size as they pass through a column packed with a porous resin.[1][2][3] Larger molecules (the conjugate) elute first, while smaller molecules (free dye) are retained longer.

  • High-Performance Liquid Chromatography (HPLC): A more advanced chromatographic technique that offers higher resolution and faster separation times. Size-exclusion HPLC (SE-HPLC) is particularly effective for this purpose.[4][5]

Q2: How do I choose the right purification method for my ICG conjugate?

The choice of method depends on several factors, including the size of your conjugated molecule, the required purity, sample volume, and available equipment.

  • Dialysis is simple and suitable for large sample volumes but can be time-consuming and may lead to sample dilution.

  • SEC is effective for desalting and removing free dye and can be performed using gravity columns or more advanced systems. It is a good balance between speed and resolution.

  • HPLC provides the highest resolution and is ideal for achieving high purity, especially when needing to separate the desired conjugate from aggregates.

Q3: I've purified my ICG conjugate, but I'm still seeing high background fluorescence. What could be the cause?

High background fluorescence after purification is often due to residual free ICG dye. This can happen for several reasons:

  • Incomplete removal of free dye: The purification method may not have been efficient enough. Consider repeating the purification step or using a method with higher resolution.

  • Non-covalently bound ICG: ICG can associate with proteins and other molecules through non-covalent interactions, which may not be effectively removed by size-based methods alone.

  • Formation of aggregates: ICG is known to facilitate the aggregation of molecules like antibodies. These aggregates can trap free dye and may co-elute with your conjugate.

Troubleshooting Guides

Problem 1: Low Yield of ICG Conjugate After Purification
Possible Cause Recommendation
Adsorption to the purification matrix: The conjugate may be non-specifically binding to the dialysis membrane or chromatography resin.Pre-treat the membrane or column with a blocking agent like BSA (if compatible with your downstream application). Consult the manufacturer's instructions for your specific purification media.
Protein aggregation and precipitation: High concentrations of ICG or the conjugation process itself can lead to the formation of aggregates that are lost during purification.Optimize the molar ratio of this compound to your target molecule during conjugation. Lower ratios may reduce aggregation. Analyze the reaction mixture by SE-HPLC to assess aggregate formation.
Loss during centrifugal filtration: If using spin filters, the conjugate might be sticking to the membrane.Choose a filter with a suitable molecular weight cutoff (MWCO) and consider using low-protein-binding membranes.
Problem 2: Presence of Free Dye After Purification
Possible Cause Recommendation
Inefficient dialysis: The dialysis time may be too short, or the buffer volume may be insufficient.Dialyze for a longer period (e.g., overnight) with multiple buffer changes. Ensure vigorous stirring of the dialysis buffer. The volume of the dialysis buffer should be significantly larger than the sample volume (e.g., 1000-fold).
Co-elution during SEC: The separation between the conjugate and free dye may be incomplete.Use a longer column or a resin with a smaller pore size to improve resolution. Optimize the flow rate; a slower flow rate can enhance separation.
Non-covalently bound dye: ICG can bind non-covalently to proteins, which is not easily removed by size-based methods.For protein conjugates, an additional purification step like an ethyl acetate extraction can be performed to remove non-covalently bound ICG.

Experimental Protocols

Protocol 1: Purification by Dialysis

This protocol is suitable for removing free ICG from larger molecules like proteins.

  • Hydrate the Dialysis Membrane: Hydrate a dialysis membrane with an appropriate molecular weight cutoff (MWCO) according to the manufacturer's instructions. The MWCO should be significantly smaller than the molecular weight of your conjugate but large enough to allow free ICG to pass through (e.g., 10-20 kDa for antibody conjugates).

  • Sample Loading: Load the ICG conjugate solution into the dialysis tubing or cassette.

  • Dialysis: Place the sealed tubing/cassette in a large beaker containing at least 1000 times the sample volume of cold dialysis buffer (e.g., PBS). Stir the buffer gently on a magnetic stir plate in a cold room (4°C).

  • Buffer Changes: Change the dialysis buffer every 4-6 hours for the first day, then dialyze overnight. For higher purity, perform additional buffer changes on the second day.

  • Sample Recovery: Carefully remove the sample from the dialysis tubing/cassette.

Workflow for Dialysis Purification

G start ICG Conjugate Mixture (with free dye) hydrate Hydrate Dialysis Membrane (select appropriate MWCO) start->hydrate load Load Sample into Dialysis Cassette hydrate->load dialyze Dialyze against Large Volume of Buffer (e.g., 1000x sample volume) load->dialyze stir Stir Gently at 4°C dialyze->stir buffer_change Change Buffer (3-4 times over 24-48h) stir->buffer_change buffer_change->dialyze Continue Dialysis recover Recover Purified ICG Conjugate buffer_change->recover After final change end Purified Conjugate recover->end

Caption: Workflow for purifying ICG conjugates using dialysis.

Protocol 2: Purification by Size Exclusion Chromatography (SEC)

This protocol describes a general procedure for SEC using a pre-packed column (e.g., PD-10).

  • Column Equilibration: Equilibrate the SEC column with 3-5 column volumes of the desired buffer (e.g., PBS).

  • Sample Application: Load the ICG conjugate mixture onto the column. The sample volume should not exceed the manufacturer's recommendation (typically 10-25% of the column bed volume).

  • Elution: Elute the sample with the equilibration buffer.

  • Fraction Collection: Collect fractions as the sample moves through the column. The larger ICG conjugate will elute first, followed by the smaller, free ICG dye. Monitor the elution of the colored conjugate visually or by measuring absorbance at 280 nm (for protein) and ~780 nm (for ICG).

  • Pooling Fractions: Pool the fractions containing the purified conjugate.

Workflow for Size Exclusion Chromatography (SEC)

G start ICG Conjugate Mixture (with free dye) equilibrate Equilibrate SEC Column with Buffer start->equilibrate load Load Sample onto Column equilibrate->load elute Elute with Buffer load->elute collect Collect Fractions elute->collect monitor Monitor Elution (Visually or by Absorbance) collect->monitor pool Pool Fractions Containing Purified Conjugate monitor->pool end Purified Conjugate pool->end

Caption: Workflow for purifying ICG conjugates using SEC.

Protocol 3: Purification by Size-Exclusion HPLC (SE-HPLC)

This protocol provides a general outline for SE-HPLC purification.

  • System Preparation: Prime the HPLC system with the mobile phase (e.g., phosphate buffer).

  • Column Equilibration: Equilibrate the SE-HPLC column with the mobile phase until a stable baseline is achieved.

  • Sample Injection: Inject the ICG conjugate mixture onto the column.

  • Chromatographic Run: Run the separation according to the established method (isocratic elution is typical for SEC).

  • Fraction Collection: Collect fractions corresponding to the peaks detected by the UV-Vis detector (monitoring at 280 nm for protein and ~780 nm for ICG). The conjugate will typically elute as an early peak, followed by a later peak for the free dye.

  • Analysis and Pooling: Analyze the collected fractions to confirm purity and pool the fractions containing the desired conjugate.

Logical Flow for SE-HPLC Purification

G cluster_prep Preparation cluster_run Execution cluster_post Post-Processing System_Prep System Priming Column_Equil Column Equilibration System_Prep->Column_Equil Sample_Inject Sample Injection Column_Equil->Sample_Inject Separation Chromatographic Separation Sample_Inject->Separation Fraction_Collect Fraction Collection Separation->Fraction_Collect Analysis Purity Analysis Fraction_Collect->Analysis Pooling Pool Fractions Analysis->Pooling

References

stability issues of ICG-carboxylic acid in different buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of ICG-carboxylic acid in different buffers.

Troubleshooting Guide & FAQs

This section addresses specific issues users might encounter during their experiments with this compound.

Question 1: Why is the color of my this compound solution fading or becoming colorless?

Answer: The fading or discoloration of your this compound solution is a common indicator of dye degradation. Indocyanine green (ICG) and its derivatives are susceptible to decomposition under certain conditions. The primary factors contributing to this degradation are:

  • Extreme pH: ICG is known to decompose rapidly at a pH below 5 and above 11.[1] The optimal pH for stability is generally between 8 and 10, where it can remain relatively stable for up to 48 hours.[1]

  • Light Exposure: Exposure to light, especially intense broadband light, can accelerate the degradation of ICG.[2][3] This photodegradation can lead to the formation of non-fluorescent by-products.[4]

  • Oxidation: In the presence of air and light, ICG can undergo oxidative degradation. This can involve the cleavage of double bonds in the polymethine chain or oxidative dimerization.

To mitigate this issue, it is recommended to prepare fresh solutions, protect them from light by using amber vials or covering them with foil, and maintain the pH of the buffer within the optimal range.

Question 2: My this compound's fluorescence intensity is decreasing over time. What is causing this?

Answer: A decrease in fluorescence intensity is a direct consequence of the degradation of the this compound molecule and can also be influenced by aggregation. Key factors include:

  • Chemical Degradation: As the ICG molecule degrades, its fluorescent properties are lost. When diluted in water and stored at 4°C in the dark, ICG can lose about 20% of its fluorescence intensity within three days.

  • Aggregation: At higher concentrations, ICG molecules tend to form non-fluorescent or weakly fluorescent H-aggregates and dimers. This self-quenching effect leads to a decrease in the overall fluorescence quantum yield. The formation of H-aggregates is indicated by a blue-shift in the absorption spectrum, with a new peak appearing around 700 nm.

  • Temperature: Higher temperatures accelerate the degradation process, leading to a faster decline in fluorescence. It is advisable to store ICG solutions at low temperatures (e.g., 4°C) to slow down degradation.

For consistent fluorescence measurements, use freshly prepared solutions, control the concentration to minimize aggregation, and maintain a stable, low temperature.

Question 3: I am observing a shift in the UV-Vis absorption spectrum of my this compound solution. What does this indicate?

Answer: A shift in the absorption spectrum of your this compound solution is typically indicative of changes in the molecular state of the dye in the buffer.

  • Aggregation: The most common reason for a spectral shift is the formation of aggregates. In aqueous solutions, ICG monomers have a characteristic absorption peak around 780-810 nm. As the concentration increases, the formation of H-aggregates leads to the appearance of a new, blue-shifted absorption peak between 680 and 730 nm.

  • Degradation: Degradation of the ICG molecule can also lead to changes in the absorption spectrum, often resulting in a decrease in the main absorption peak's intensity and the appearance of new peaks corresponding to degradation products.

  • Solvent Effects: The polarity of the solvent can influence the absorption spectrum. For instance, in less polar solvents like ethanol, ICG tends to exist in its monomeric form even at higher concentrations.

To interpret these shifts correctly, it is important to consider the concentration of your this compound solution and the composition of your buffer.

Question 4: What are the recommended storage conditions for this compound solutions in buffers?

Answer: Proper storage is crucial to maintain the stability and performance of your this compound solutions. Based on available data for ICG, the following conditions are recommended:

  • Temperature: Store solutions at low temperatures, such as 4°C.

  • Light: Protect solutions from light at all times by using amber vials or wrapping containers in aluminum foil.

  • pH: If possible, maintain the pH of the buffer in the range of 8-10.

  • Duration of Use: It is highly recommended to use freshly prepared solutions. If storage is necessary, aqueous solutions stored at 4°C in the dark should ideally be used within one to two days. For longer-term storage, consider lyophilized powder or storage in organic solvents like DMSO at -20°C or -80°C.

Question 5: How can I enhance the stability of my this compound solution?

Answer: Several strategies can be employed to improve the stability of this compound in aqueous buffers:

  • Use of Stabilizers: The addition of antioxidants such as ascorbic acid (or its salt, sodium ascorbate) has been shown to significantly inhibit the degradation of ICG in aqueous solutions.

  • Encapsulation: Encapsulating this compound in nanocarriers like liposomes or micelles can protect it from degradation and reduce aggregation. For example, encapsulation in Solutol HS 15 micelles has been shown to increase aqueous stability to over four weeks.

  • Addition of Proteins: The presence of proteins like human serum albumin (HSA) can reduce aggregation and degradation by binding to the monomeric form of ICG.

  • Deuteration: Replacing hydrogen atoms with deuterium on the heptamethine chain of ICG has been shown to decrease the rate of oxidative dimerization, thereby extending the shelf-life of aqueous solutions.

Quantitative Data Summary

The following table summarizes the stability of ICG under various conditions based on published data. While this data is for ICG, it provides a strong indication of the expected behavior of this compound.

ParameterBuffer/SolventConditionObserved Stability/DegradationReference
pH Aqueous BufferpH < 5Rapid decomposition (< 1 hour)
Aqueous BufferpH > 11Rapid decomposition (< 1 hour)
Aqueous BufferpH 8-10Relatively stable for 48 hours
Temperature Water4°C, in the darkStable for 3 days with 20% loss of fluorescence
Whole Blood37°C, light exposureStable for 5 hours
Aqueous SolutionHigh temperaturesAccelerated degradation
Light Exposure Aqueous SolutionLight exposureAccelerated degradation
Concentration Water> 400 µg/mLFormation of dimers and oligomers
Water50 µM50% monomer, 50% H-aggregate
Stabilizers Aqueous SolutionWith Sodium AscorbateStable over several months
MicellesEncapsulated in Solutol HS 15Stable for over 4 weeks

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to assess the stability of this compound.

Protocol 1: Assessment of this compound Stability by UV-Vis Absorbance Spectroscopy

This protocol is used to monitor the degradation and aggregation of this compound over time by observing changes in its absorption spectrum.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as DMSO or water. Determine the concentration accurately using a spectrophotometer and the molar extinction coefficient.

  • Preparation of Test Solutions: Dilute the stock solution in the desired buffers to the final experimental concentration. Prepare separate samples for each time point and condition to be tested (e.g., different pH, temperature, light exposure).

  • Incubation: Store the test solutions under the specified conditions (e.g., 4°C in the dark, room temperature with light exposure).

  • Absorbance Measurement: At each scheduled time point (e.g., 0, 24, 48, 72, 96 hours), take an aliquot of the test solution and record its UV-Vis absorption spectrum over a range of 600-900 nm using a spectrophotometer. Use the corresponding buffer as a blank.

  • Data Analysis: Analyze the spectra for changes in the peak absorbance at ~780-810 nm (monomer) and the appearance or change in the peak at ~680-730 nm (H-aggregate). A decrease in the monomer peak intensity indicates degradation. The ratio of the aggregate peak to the monomer peak can be used to quantify aggregation.

Protocol 2: Evaluation of this compound Stability by Fluorescence Spectroscopy

This protocol measures the change in fluorescence intensity to assess the stability of this compound.

  • Preparation of Solutions: Prepare stock and test solutions of this compound in the desired buffers as described in Protocol 1.

  • Incubation: Incubate the samples under the defined experimental conditions.

  • Fluorescence Measurement: At each time point, measure the fluorescence emission spectrum of an aliquot of the test solution using a fluorescence spectrometer. The excitation wavelength is typically around 785 nm, and the emission is recorded from 800 nm to 900 nm.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum (~810 nm) as a function of time for each condition. A decrease in fluorescence intensity over time indicates degradation or quenching due to aggregation. The degradation kinetics can be determined by fitting the data to an appropriate model (e.g., first-order kinetics).

Protocol 3: Analysis of Degradation Products by High-Performance Liquid Chromatography (HPLC)

This protocol allows for the separation and quantification of this compound and its degradation products.

  • Sample Preparation: Prepare and incubate this compound solutions in different buffers as described in Protocol 1.

  • HPLC System: Use a reverse-phase HPLC system with a suitable column (e.g., C18) and a detector capable of measuring absorbance in the near-infrared range (e.g., a diode array detector).

  • Mobile Phase: A typical mobile phase consists of a gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

  • Analysis: At each time point, inject a sample of the this compound solution into the HPLC system.

  • Data Analysis: Analyze the resulting chromatograms. The peak corresponding to intact this compound will decrease over time, while new peaks corresponding to degradation products will appear and may increase in area. The percentage of remaining this compound can be calculated from the peak areas.

Visual Guides

Diagram 1: Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results prep_stock Prepare Stock Solution (this compound) prep_samples Prepare Test Samples prep_stock->prep_samples prep_buffers Prepare Test Buffers (Varying pH, etc.) prep_buffers->prep_samples incubation Incubate under Controlled Conditions (Temp, Light, Time) prep_samples->incubation uv_vis UV-Vis Spectroscopy incubation->uv_vis fluorescence Fluorescence Spectroscopy incubation->fluorescence hplc HPLC incubation->hplc degradation Degradation Kinetics uv_vis->degradation aggregation Aggregation State uv_vis->aggregation fluorescence->degradation hplc->degradation products Degradation Products hplc->products

Caption: Workflow for assessing the stability of this compound.

Diagram 2: Factors Influencing this compound Stability

G cluster_factors Influencing Factors cluster_outcomes Potential Outcomes center This compound Stability Degradation Chemical Degradation center->Degradation Aggregation Aggregation (Dimers, H-aggregates) center->Aggregation pH pH pH->center Temp Temperature Temp->center Light Light Exposure Light->center Conc Concentration Conc->center Buffer Buffer Components Buffer->center Quenching Fluorescence Quenching Degradation->Quenching Aggregation->Quenching

Caption: Key factors affecting the stability of this compound.

Diagram 3: Simplified Degradation and Aggregation Pathways

G cluster_pathways Pathways ICG_Monomer This compound (Monomer, Fluorescent) H_Aggregate H-Aggregate (Non-fluorescent) ICG_Monomer->H_Aggregate High Concentration Degradation_Products Degradation Products (Non-fluorescent) ICG_Monomer->Degradation_Products Light, Heat, Extreme pH H_Aggregate->ICG_Monomer Dilution

References

Technical Support Center: ICG-Carboxylic Acid Conjugation to Small Molecules

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Indocyanine Green (ICG)-carboxylic acid conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the conjugation of ICG-carboxylic acid to small molecules.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: Why is my conjugation yield consistently low?

Answer: Low conjugation yield can stem from several factors, including inefficient activation of the carboxylic acid, suboptimal reaction conditions, or issues with the stability of the ICG molecule itself.

  • Inefficient Carboxylic Acid Activation: The conversion of the carboxylic acid on ICG to a more reactive species is a critical step. If this activation is incomplete, the subsequent conjugation to your small molecule will be poor.

    • Solution: Ensure that your activating agents, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or sulfo-NHS, are fresh and have been stored under anhydrous conditions. The activation reaction is typically more efficient at a slightly acidic pH (around 6.0) in a buffer free of amines and carboxylates, such as MES buffer.[1][2]

  • Suboptimal pH for Conjugation: The conjugation reaction, where the activated ICG reacts with an amine group on your small molecule, is pH-dependent. If the pH is too low, the amine will be protonated and less nucleophilic. If it's too high, the activated ester on the ICG will be prone to hydrolysis.

    • Solution: The optimal pH for the conjugation step is typically between 7.2 and 8.5.[3][4] It is often recommended to perform the activation at a lower pH and then adjust the pH before adding your small molecule.

  • Competing Reactions: Buffers containing primary amines (e.g., Tris) or other nucleophiles can compete with your small molecule for reaction with the activated ICG, thereby reducing your yield.[5]

    • Solution: Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer for the conjugation step. If your small molecule is in an incompatible buffer, perform a buffer exchange before starting the conjugation.

  • ICG Instability: ICG is known to be unstable in aqueous solutions and can degrade over time, especially when exposed to light.

    • Solution: Prepare ICG solutions fresh and protect them from light. Consider using deuterated ICG, which has shown enhanced stability in aqueous solutions.

Question: I'm observing a significant amount of aggregation in my reaction mixture. What is causing this and how can I prevent it?

Answer: ICG has a strong tendency to self-aggregate in aqueous solutions, especially at higher concentrations. This aggregation can lead to the formation of high molecular weight conjugates and reduce the yield of the desired product.

  • Hydrophobic Interactions: The amphiphilic nature of ICG drives its aggregation in aqueous environments.

    • Solution 1: Modify ICG with a Linker: Incorporating a hydrophilic linker, such as a short polyethylene glycol (PEG) chain, between the ICG core and the carboxylic acid can significantly reduce aggregation by increasing the hydrophilicity of the molecule.

    • Solution 2: Optimize Reactant Concentrations: High concentrations of ICG can promote aggregation. Try performing the conjugation at a lower ICG concentration.

    • Solution 3: Control the Molar Ratio: A high molar ratio of ICG to the small molecule can also lead to the formation of aggregates. It is advisable to perform small-scale pilot reactions with varying molar ratios to find the optimal condition that minimizes aggregation while achieving a sufficient degree of labeling.

Question: My final conjugate shows a high background signal or appears to be unstable. What is the likely cause?

Answer: This is often due to the presence of non-covalently bound ICG, which can dissociate from your small molecule over time.

  • Non-covalent Binding: ICG can bind non-covalently to molecules, especially larger ones like antibodies, leading to a high background signal and an overestimation of the conjugation efficiency.

    • Solution 1: Purification: It is crucial to have a robust purification method to remove any non-covalently bound ICG. Size-exclusion chromatography (SEC) is a commonly used method for this purpose.

    • Solution 2: Use of PEG Linkers: As mentioned previously, the use of PEG linkers can increase the proportion of covalent binding. Studies have shown that ICG derivatives with short PEG linkers lead to higher covalent binding (70-86%) compared to those without.

    • Solution 3: Extraction: In some cases, non-covalently bound dye can be removed by extraction with an organic solvent like ethyl acetate.

Question: How can I effectively purify my ICG-small molecule conjugate?

Answer: The purification of ICG conjugates is a critical step to remove unreacted ICG, excess reagents, and aggregates. The choice of method will depend on the properties of your small molecule and the conjugate.

  • Size-Exclusion Chromatography (SEC): This is a widely used method for separating molecules based on their size. It is effective at removing high molecular weight aggregates and unreacted ICG from the desired conjugate.

  • Tangential Flow Filtration (TFF) / Diafiltration: TFF is a scalable method for buffer exchange and the removal of small molecule impurities from larger conjugates.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For smaller conjugates, RP-HPLC can be a powerful tool for achieving high purity.

  • Dialysis: Dialysis can be used to remove small molecule impurities, but it may not be effective for removing aggregated ICG or non-covalently bound ICG.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage condition for this compound?

A1: this compound should be stored at -20°C or -80°C and protected from light. It is recommended to use the stock solution within one month when stored at -20°C and within six months when stored at -80°C.

Q2: What is a typical molar ratio of EDC/NHS to this compound for the activation step?

A2: A molar excess of EDC and NHS is generally used to ensure efficient activation. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS/sulfo-NHS over the this compound.

Q3: How can I determine the degree of labeling (DOL) of my final conjugate?

A3: The DOL, or the molar ratio of ICG to your small molecule, can be determined spectrophotometrically. You will need to measure the absorbance of the conjugate at the maximum absorbance wavelength of your small molecule (e.g., 280 nm for a protein) and the maximum absorbance of ICG (around 780-800 nm). The DOL can then be calculated using the Beer-Lambert law and the respective extinction coefficients.

Q4: Can I use a one-step conjugation protocol instead of a two-step protocol?

A4: While a one-step protocol where you mix the this compound, EDC, and your small molecule together is possible, a two-step protocol is generally recommended. The two-step protocol involves first activating the this compound with EDC/NHS and then, after removing or quenching the excess EDC, adding your amine-containing small molecule. This approach prevents the EDC from cross-linking your small molecule if it also contains carboxyl groups.

Data Presentation

Table 1: Impact of PEG Linkers on ICG Conjugation to Panitumumab

ConjugateMolar Ratio of ICG derivative to mAb in reactionCovalently Bound ICG (%)Yield of Desired Conjugate (%)High Molecular Weight Aggregates (%)
Pan-ICG10x21.85330
Pan-PEG4-ICG10x70.9Not ReportedNot Reported
Pan-PEG8-ICG10x85.5Not ReportedNot Reported
Pan-ICG20xNot Reported1951

Data synthesized from studies on a monoclonal antibody (panitumumab) which illustrates the principles applicable to small molecule conjugation.

Table 2: Lipophilicity of ICG and PEGylated ICG Derivatives

CompoundlogP value
ICG1.81 ± 0.06
PEG4-ICG0.64 ± 0.06
PEG8-ICG-0.03 ± 0.02

A lower logP value indicates lower lipophilicity (higher hydrophilicity).

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Activation and Conjugation of this compound to an Amine-Containing Small Molecule

This protocol provides a general guideline. Optimization will be required for your specific small molecule and application.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: 0.1 M Phosphate buffer, pH 7.5

  • Amine-containing small molecule in Coupling Buffer

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification column (e.g., desalting column or SEC column)

Procedure:

Step 1: Activation of this compound

  • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

  • Immediately before use, prepare solutions of EDC and sulfo-NHS in Activation Buffer.

  • In a light-protected tube, add the this compound solution to the Activation Buffer.

  • Add a 10-fold molar excess of EDC and a 5-fold molar excess of sulfo-NHS to the ICG solution.

  • Incubate the reaction mixture for 15-30 minutes at room temperature.

Step 2: Conjugation to the Small Molecule

  • Optional but recommended: Remove excess EDC and byproducts by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer.

  • Add the activated ICG solution to your amine-containing small molecule solution in Coupling Buffer. A 5- to 20-fold molar excess of activated ICG is a good starting point for optimization.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubating for 15-30 minutes.

Step 3: Purification

  • Purify the ICG-small molecule conjugate using an appropriate method such as size-exclusion chromatography (SEC) to remove unreacted ICG and any aggregates.

Visualizations

G Troubleshooting Logic for Low Conjugation Yield cluster_activation Activation Issues cluster_conjugation Conjugation Issues cluster_stability Reagent Stability start Low Conjugation Yield activation_check Is Carboxylic Acid Activation Efficient? start->activation_check reagent_quality Check EDC/NHS Quality (Fresh, Anhydrous Storage) activation_check->reagent_quality No activation_ph Verify Activation Buffer pH (6.0) activation_check->activation_ph No conjugation_ph Is Conjugation pH Optimal? activation_check->conjugation_ph Yes ph_adjust Adjust pH to 7.2-8.5 conjugation_ph->ph_adjust No competing_reactions Are There Competing Nucleophiles? conjugation_ph->competing_reactions Yes buffer_exchange Use Amine-Free Buffers (PBS, HEPES) competing_reactions->buffer_exchange Yes icg_stability Is ICG Degrading? competing_reactions->icg_stability No fresh_solution Prepare ICG Solution Fresh Protect from Light icg_stability->fresh_solution Yes

Caption: Troubleshooting workflow for low ICG conjugation yield.

G Two-Step this compound Conjugation Workflow start Start: this compound + Amine-Small Molecule activation Step 1: Activation ICG-COOH + EDC/sulfo-NHS in MES Buffer (pH 6.0) start->activation activated_icg Activated ICG-NHS Ester activation->activated_icg purification1 Optional: Remove Excess EDC/sulfo-NHS (Desalting Column) activated_icg->purification1 conjugation Step 2: Conjugation + Amine-Small Molecule in Phosphate Buffer (pH 7.2-8.5) activated_icg->conjugation Direct (No Purification) purification1->conjugation quenching Step 3: Quenching + Tris or Hydroxylamine conjugation->quenching purification2 Step 4: Purification (e.g., SEC) quenching->purification2 final_product Final Conjugate: ICG-Small Molecule purification2->final_product

Caption: Experimental workflow for a two-step ICG conjugation.

References

Navigating the Challenges of ICG Conjugation: A Guide to Preventing Hydrolysis of Activated ICG-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers, scientists, and drug development professionals working with Indocyanine Green (ICG), its successful conjugation to biomolecules is paramount for a wide range of applications, from in vivo imaging to targeted drug delivery. A critical step in this process is the activation of ICG's carboxylic acid group, typically to an N-hydroxysuccinimide (NHS) ester, to facilitate covalent bonding with primary amines on a target molecule. However, this activated ester is highly susceptible to hydrolysis, a competing reaction that can significantly reduce conjugation efficiency and lead to failed experiments. This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to help you minimize hydrolysis and maximize the yield of your ICG bioconjugate.

Troubleshooting and FAQs

This section addresses common issues and questions encountered during the handling and reaction of activated ICG-carboxylic acid.

Q1: What is hydrolysis in the context of this compound activation, and why is it a problem?

A1: After activating this compound with reagents like EDC and NHS, an active ICG-NHS ester is formed. Hydrolysis is a chemical reaction where this active ester reacts with water, converting it back to the unreactive this compound and releasing NHS. This is a significant problem because the hydrolyzed ICG can no longer bind to the primary amines on your target molecule (e.g., a protein or antibody), leading to low or no conjugation yield.

Q2: My conjugation yield is very low. How do I know if hydrolysis of the activated ICG is the culprit?

A2: Low conjugation yield is a common indicator of premature hydrolysis. To troubleshoot, consider the following:

  • Reaction pH: Was the pH of your reaction buffer within the optimal range? Hydrolysis increases significantly at higher pH values.

  • Reagent Preparation: Was the activated ICG-NHS ester solution prepared immediately before use? Activated esters are unstable in aqueous solutions and should be used promptly.

  • Buffer Composition: Did your buffer contain any primary amines (e.g., Tris or glycine)? These will compete with your target molecule for the activated ICG.

  • Storage of Reagents: Was the solid ICG-NHS ester stored in a dry, cool environment? Moisture contamination can lead to hydrolysis even before the reagent is used.

Q3: What is the optimal pH for performing the conjugation reaction to minimize hydrolysis?

A3: The optimal pH for NHS ester conjugation is a trade-off between amine reactivity and ester stability. The ideal range is typically between pH 7.2 and 8.5 .[1]

  • Below pH 7.2: Most primary amines on proteins are protonated (-NH3+), making them poor nucleophiles and slowing down the desired conjugation reaction.

  • Above pH 8.5: The rate of hydrolysis of the NHS ester increases dramatically, leading to rapid deactivation of your activated ICG.

Q4: Can I use any buffer for my conjugation reaction?

A4: No, buffer selection is critical. Avoid buffers containing primary amines , such as Tris (tris(hydroxymethyl)aminomethane) and glycine, as they will compete with your target molecule. Recommended buffers include:

  • Phosphate-buffered saline (PBS) at a pH of 7.2-7.4.

  • Borate buffer (pH 8.0-8.5).

  • Carbonate-bicarbonate buffer (pH 8.0-8.5).

Q5: How should I handle and prepare the activated ICG-NHS ester to prevent hydrolysis?

A5: Proper handling is crucial.

  • Storage: Store the solid ICG-NHS ester in a desiccator at -20°C.

  • Equilibration: Before opening, allow the vial to warm to room temperature to prevent condensation of moisture onto the powder.

  • Solvent: If the ICG-NHS ester is not readily soluble in your aqueous buffer, dissolve it in a small amount of anhydrous (dry) dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before adding it to the reaction mixture.

  • Prompt Use: Use the dissolved ICG-NHS ester solution without delay.

Quantitative Data on NHS Ester Stability

pHTemperature (°C)Approximate Half-life
7.044-5 hours
8.041 hour
8.6410 minutes

Note: This data is for a generic NHS ester and should be used as an estimate. The actual stability of ICG-NHS ester may vary.[1]

Experimental Protocols

Here are detailed protocols for the activation of this compound and its subsequent conjugation to a protein.

Protocol 1: Two-Step Activation of this compound

This protocol is recommended as it allows for the removal of excess activating agents before the addition of the target molecule, reducing the risk of protein cross-linking.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Anhydrous DMSO or DMF (if needed)

  • Desalting column

Procedure:

  • Prepare ICG Solution: Dissolve this compound in a minimal amount of anhydrous DMSO or DMF and then dilute with Activation Buffer to the desired concentration.

  • Prepare Activating Agents: Immediately before use, prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer.

  • Activation Reaction:

    • Add a 5-10 fold molar excess of EDC to the this compound solution.

    • Add a 2-3 fold molar excess of NHS (or Sulfo-NHS) to the solution.

    • Incubate the reaction for 15-30 minutes at room temperature.

  • Removal of Excess Reagents: Immediately pass the reaction mixture through a desalting column equilibrated with a suitable buffer for the next step (e.g., PBS, pH 7.2) to remove excess EDC and NHS. Collect the fractions containing the activated ICG-NHS ester.

Protocol 2: Conjugation of Activated ICG-NHS to a Protein

Materials:

  • Activated ICG-NHS ester solution (from Protocol 1)

  • Protein solution (in an amine-free buffer like PBS, pH 7.2-7.4)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Ensure your protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer.

  • Conjugation Reaction:

    • Immediately add the activated ICG-NHS ester solution to the protein solution. A common starting point is a 10-20 fold molar excess of ICG-NHS to the protein.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light. Gentle mixing during incubation is recommended.

  • Quench Reaction: Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted ICG-NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the ICG-protein conjugate from unreacted ICG and other small molecules using a suitable purification method, such as size-exclusion chromatography.

Visualizing the Process: Reaction Pathways and Troubleshooting Workflow

To further clarify the chemical processes and decision-making during your experiments, the following diagrams have been generated using the DOT language.

cluster_0 Activation of this compound cluster_1 Competing Reactions ICG-COOH This compound Activated_ICG Activated ICG-NHS Ester ICG-COOH->Activated_ICG Activation EDC_NHS EDC + NHS EDC_NHS->Activated_ICG Conjugate ICG-Protein Conjugate (Desired Product) Activated_ICG->Conjugate Amidation Hydrolyzed_ICG Hydrolyzed ICG-COOH (Inactive) Activated_ICG->Hydrolyzed_ICG Hydrolysis (Undesired) Protein_Amine Protein-NH2 Protein_Amine->Conjugate Water H2O Water->Hydrolyzed_ICG

Caption: Chemical pathways of ICG activation and its competing reactions.

Start Low Conjugation Yield Check_pH Is reaction pH between 7.2-8.5? Start->Check_pH Adjust_pH Adjust pH of reaction buffer Check_pH->Adjust_pH No Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH->Check_Buffer Change_Buffer Use PBS, Borate, or Carbonate buffer Check_Buffer->Change_Buffer No Check_Reagent_Prep Was activated ICG used immediately? Check_Buffer->Check_Reagent_Prep Yes Change_Buffer->Check_Reagent_Prep Prep_Fresh Prepare fresh activated ICG Check_Reagent_Prep->Prep_Fresh No Check_Storage Was solid ICG-NHS stored properly? Check_Reagent_Prep->Check_Storage Yes Prep_Fresh->Check_Storage Store_Properly Store desiccated at -20°C Check_Storage->Store_Properly No Success Improved Yield Check_Storage->Success Yes Store_Properly->Success

References

minimizing photobleaching of ICG-carboxylic acid during imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of ICG-carboxylic acid during imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to photobleaching?

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye approved by the FDA for various diagnostic applications.[1][2] this compound is a derivative that can be used for bioconjugation. Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light.[3][4] ICG is susceptible to photobleaching, particularly in the presence of oxygen, as the excitation light can trigger the formation of reactive oxygen species (ROS) that degrade the dye molecule.[1] The monomeric form of ICG is generally more photoreactive than its aggregated forms.

Q2: What are the main factors that influence the photobleaching rate of ICG?

Several factors can accelerate the photobleaching of ICG during imaging experiments:

  • High Excitation Light Intensity: Higher laser power or brighter illumination sources lead to faster photobleaching.

  • Long Exposure Times: Prolonged or repeated exposure of the sample to excitation light increases the cumulative dose of photons and, therefore, the extent of photobleaching.

  • Presence of Oxygen: Molecular oxygen is a key mediator of photobleaching for many fluorophores, including ICG. Experiments under anaerobic conditions show significantly reduced photobleaching.

  • Solvent/Local Environment: The photostability of ICG is highly dependent on its environment. It is less stable in aqueous solutions compared to organic solvents or when bound to proteins like albumin in plasma.

  • ICG Concentration and Aggregation State: At high concentrations, ICG can form aggregates (H- and J-aggregates) which have different photophysical properties. Monomeric ICG is more susceptible to photobleaching than aggregated forms.

Q3: Can I use antifade mounting media to protect my ICG-stained samples?

Yes, using an antifade reagent or mounting medium is a highly recommended strategy. These reagents work by scavenging reactive oxygen species (ROS) that are a primary cause of photobleaching.

  • For Live-Cell Imaging: Cell-permeable antioxidants like Trolox can be added to the imaging medium to reduce photobleaching.

  • For Fixed Samples: Mounting media containing antifade agents like p-phenylenediamine (PPD) or n-propyl gallate (NPG) can significantly prolong the fluorescent signal. However, it's important to check for compatibility, as some antifade agents like PPD can react with cyanine dyes.

Q4: How does binding to proteins like albumin affect ICG photostability?

Binding to plasma proteins, such as albumin, generally increases the photostability of ICG. In fact, ICG in fetal bovine serum (FBS) or whole blood is approximately 2- to 4-fold more photostable than in water. This is because protein binding can restrict the molecular movement of the dye and shield it from interactions with oxygen, thus reducing the rate of photochemical degradation.

Troubleshooting Guide

Problem: My ICG fluorescence signal is fading rapidly during image acquisition.

Here are several strategies, from simple adjustments to more advanced preparations, to mitigate this issue.

Diagram: Troubleshooting Workflow for ICG Photobleaching

G cluster_0 Initial Observation cluster_1 Immediate Adjustments (Imaging Parameters) cluster_2 Sample Preparation & Environment cluster_3 Advanced Strategies cluster_4 Outcome start ICG signal fades arapidly during imaging reduce_power Decrease laser power/ illumination intensity start->reduce_power First, try this reduce_time Decrease exposure time/ dwell time reduce_power->reduce_time use_filter Use neutral density (ND) filters reduce_time->use_filter add_antifade Use antifade reagents (e.g., Trolox for live cells) use_filter->add_antifade If fading persists end_node Photobleaching Minimized use_filter->end_node use_scavenger Add oxygen scavengers (e.g., glucose oxidase) add_antifade->use_scavenger protein_binding Incorporate albumin or serum in media use_scavenger->protein_binding nano_formulation Use ICG encapsulated in liposomes or nanoparticles protein_binding->nano_formulation For maximum stability protein_binding->end_node aggregate_formation Prepare more stable ICG J-aggregates nano_formulation->aggregate_formation aggregate_formation->end_node

Caption: A step-by-step workflow for troubleshooting ICG photobleaching.

Data Summary

Table 1: Relative Photostability of ICG in Different Media

This table summarizes the photobleaching rate of ICG in various solvents. Higher relative photostability indicates slower photobleaching compared to water.

Solvent/MediumRelative Photostability (Compared to Water)Reference
Water1.0
Ethanol~16.7
Whole Blood~2.0
Fetal Bovine Serum (FBS)~4.0
Methanol~100
DMSO~100
Human Plasma~500

Data is compiled from multiple sources and experimental conditions may vary.

Experimental Protocols

Protocol 1: General Imaging of ICG with Minimized Photobleaching

This protocol provides a standard workflow for fluorescence imaging while implementing best practices to reduce photobleaching.

  • Sample Preparation:

    • Prepare your cells or tissue stained with this compound as per your specific protocol.

    • If imaging fixed samples, use a commercial antifade mounting medium or prepare one (e.g., with n-propyl gallate).

    • For live-cell imaging, supplement the imaging medium with an antioxidant like Trolox (1-2 mM) just before imaging.

  • Microscope Setup:

    • Turn on the microscope and the NIR laser source (e.g., 780 nm).

    • Start with the lowest possible laser power setting.

  • Locating the Region of Interest (ROI):

    • Use transmitted light (e.g., DIC or phase contrast) to navigate the sample and find your region of interest. This avoids unnecessary exposure of your ROI to the excitation laser.

    • Alternatively, you can use the NIR fluorescence to find focus on a region adjacent to your target area before moving to the ROI for final image capture.

  • Image Acquisition Settings:

    • Laser Power: Use a neutral density (ND) filter or adjust the laser power to the minimum level that provides a sufficient signal-to-noise ratio.

    • Exposure Time/Dwell Time: Set the camera exposure time or the confocal pixel dwell time to the shortest possible duration that still yields a clear image.

    • Binning: If available, use camera binning to increase signal sensitivity, which can allow for a reduction in exposure time.

    • Gain: Moderately increase the detector gain if the signal is weak, but be mindful that this can also increase noise.

  • Acquisition:

    • Once settings are optimized, capture the image or time-lapse series.

    • Use a shutter to block the excitation light path between acquisitions in a time-lapse experiment.

Protocol 2: Preparation of Photostable ICG J-Aggregates

ICG J-aggregates have been shown to possess enhanced photothermal stability, which can be beneficial for certain applications.

  • Preparation of ICG Solution:

    • Dissolve ICG powder in deionized water to a concentration of 0.5 mg/mL (645 µM).

  • Heat Treatment:

    • Heat the ICG solution at 65°C for 32 hours. This process promotes the formation of J-aggregates.

  • Purification (Optional but Recommended):

    • Dialyze the resulting solution against deionized water for 24 hours using a dialysis membrane with a suitable molecular weight cut-off (e.g., 12 kDa) to remove any remaining monomeric ICG.

  • Storage:

    • Store the purified ICG J-aggregate solution at -20°C.

  • Characterization (Recommended):

    • Confirm the formation of J-aggregates by measuring the absorbance spectrum. J-aggregates typically exhibit a characteristic absorption peak around 890-900 nm.

Mechanisms and Mitigation Strategies

Diagram: ICG Photobleaching Mechanism and Mitigation

G cluster_0 Photobleaching Cascade cluster_1 Mitigation Strategies ICG ICG (Ground State) ICG_excited ICG* (Excited State) ICG->ICG_excited Absorption Bleached_ICG Photobleached ICG (Non-fluorescent) Excitation Excitation Light (e.g., 780 nm) Oxygen Molecular Oxygen (O2) ICG_excited->Oxygen Energy Transfer ROS Reactive Oxygen Species (ROS) Oxygen->ROS Generates ROS->ICG Degrades Reduce_Light Reduce Light (Lower Power, Shorter Exposure) Reduce_Light->Excitation Intervention Antifade Antifade Reagents (e.g., Trolox) Antifade->ROS Scavenges Remove_O2 Remove Oxygen (Oxygen Scavengers) Remove_O2->Oxygen Removes Stabilize_ICG Stabilize ICG (Protein Binding, Nanocarriers) Stabilize_ICG->ICG Protects

Caption: Key factors in ICG photobleaching and corresponding mitigation points.

References

Technical Support Center: Strategies for Increasing Carboxylic Acid Content for Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource provides researchers, scientists, and drug development professionals with detailed guides and answers to frequently asked questions regarding the introduction and modification of carboxylic acid groups for labeling and bioconjugation.

Frequently Asked Questions (FAQs)

Q1: Why would I need to increase the number of carboxylic acid groups on my molecule?

Increasing the number of carboxylic acid (-COOH) groups is a common strategy to enhance the efficiency of covalent labeling. Carboxylic acids are excellent targets for bioconjugation, particularly for forming stable amide bonds with primary amines using carbodiimide chemistry (e.g., EDC/NHS).[1] By increasing the available -COOH "handles," you can achieve a higher degree of labeling with probes, drugs, or other molecules of interest. This is particularly useful when the native number of carboxyl groups is low or when they are located in sterically hindered regions of the molecule.

Q2: What are the most common chemical methods to introduce new carboxylic acid groups?

The most common methods involve reacting existing functional groups on the molecule with a reagent that contains a carboxyl group. A widely used technique is the succinylation of primary amines (e.g., on lysine residues in proteins) using succinic anhydride.[2][3] This reaction converts a positively charged amine into a negatively charged carboxyl group.[3] Other methods include the reaction of hydroxyl groups with anhydrides or the modification of surfaces with carboxyl-terminated molecules.[4] For carbon nanomaterials, oxidation with strong acids can generate carboxylic acid groups, though this can also create other oxygen-containing functionalities.

Q3: Are there any biological or enzymatic methods to add carboxylic acids?

Yes, enzymatic methods offer high specificity. Carboxylic Acid Reductases (CARs), for example, can catalyze the reduction of carboxylic acids to aldehydes, but the broader enzyme family they belong to, the ANL superfamily, is involved in activating carboxylic acids. While direct enzymatic addition of carboxyl groups is less common for general labeling, enzymes can be used in multi-step pathways to generate these functionalities.

Q4: How can I confirm that I have successfully increased the number of carboxylic acid groups?

Several analytical techniques can be used to quantify surface carboxyl groups. These include:

  • Titration Methods: Acid-base titrations, including potentiometric and conductometric titrations, can determine the number of (de)protonable groups.

  • Spectroscopic Methods: Fourier-Transform Infrared (FTIR) spectroscopy can identify the characteristic carbonyl (C=O) stretch of a carboxylic acid (typically around 1700-1750 cm⁻¹). X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information on the elemental composition and chemical states.

  • Colorimetric Assays: Simple and rapid colorimetric methods, such as those using transition metal cations that bind to surface carboxyl groups, can be used for quantification.

  • Zeta Potential Measurements: An increase in negative surface charge as pH increases can indicate the successful introduction of acidic groups like carboxylic acids.

Troubleshooting Guides

Issue 1: Low Labeling Efficiency After Carboxyl Modification

Your molecule has been modified to introduce carboxylic acids, but subsequent labeling (e.g., via EDC/NHS coupling to an amine-containing probe) is yielding poor results.

Potential Cause Recommended Action & Explanation
Inefficient Carboxyl Introduction Confirm the success of your modification reaction. Use a quantification method (e.g., colorimetric assay, FTIR, titration) to verify that you have increased the number of available carboxyl groups before proceeding with labeling.
Suboptimal pH for EDC/NHS Coupling EDC activation of carboxyl groups is most efficient at a slightly acidic pH (4.5-6.0). The subsequent reaction with the primary amine is favored at a more neutral to slightly basic pH (7.0-8.5). Consider a two-step protocol where you perform the activation in a MES buffer (pH 5-6) and then adjust the pH to 7.2-8.0 for the coupling step.
Hydrolysis of Activated Esters The O-acylisourea intermediate formed by EDC is unstable in water and can hydrolyze, regenerating the carboxyl group. The addition of NHS or Sulfo-NHS creates a more stable intermediate, but this is also susceptible to hydrolysis, especially at higher pH. Ensure you prepare EDC/NHS solutions immediately before use and proceed to the coupling step promptly.
Inappropriate Buffer Composition Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) will compete with the intended reaction and should be avoided. Use non-amine, non-carboxylate buffers like MES for activation and Phosphate-Buffered Saline (PBS) or Borate buffer for coupling.
Poor Reagent Quality EDC and NHS are moisture-sensitive. Store them desiccated at -20°C and allow vials to warm to room temperature before opening to prevent condensation. Using freshly opened or properly stored reagents is critical.
Issue 2: Protein Aggregation/Precipitation During Modification or Labeling

Your protein solution becomes cloudy or forms a precipitate during the reaction.

Potential Cause Recommended Action & Explanation
Protein Instability The change in pH or the addition of reagents can cause some proteins to become unstable and aggregate. Ensure your protein is soluble and stable in the chosen reaction buffers by performing a buffer exchange step prior to the reaction.
Excessive Cross-linking If both carboxylates and amines are present on the protein, EDC alone can cause intermolecular cross-linking, leading to polymerization and precipitation. Using a large molar excess of the amine-containing label or blocking protein amines with a reagent like Sulfo-NHS-Acetate before the reaction can mitigate this. The two-step coupling method, where excess EDC is removed after the activation step, also prevents protein cross-linking.
High Reagent Concentration Very high concentrations of EDC can sometimes lead to protein precipitation. If you are observing precipitation and using a large excess of EDC, try reducing the concentration.
Charge Neutralization Modifying amines with succinic anhydride drastically changes the protein's surface charge from positive to negative, which can alter its isoelectric point and solubility. If precipitation occurs after succinylation, ensure the buffer pH is well above the new, lower isoelectric point (succinylated proteins are generally soluble at pH > 7).

Key Experimental Protocols & Data

Strategy 1: Increasing Carboxylic Acids via Amine Succinylation

This method modifies primary amine groups (e.g., lysine side chains) with succinic anhydride, converting a primary amine into a carboxylic acid. This process adds a four-carbon spacer and replaces a positive charge with a negative charge at neutral pH.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Prot_Prep Prepare Protein Solution in Amine-Free Buffer (e.g., PBS, pH 7-8) Reaction Add Succinic Anhydride to Protein Solution (Molar Excess) Prot_Prep->Reaction SA_Prep Prepare Succinic Anhydride Solution in DMSO SA_Prep->Reaction Incubate Incubate at Room Temp for 1 hour Reaction->Incubate Purify Purify by Dialysis or Size-Exclusion Chromatography Incubate->Purify Analyze Quantify Carboxyl Groups (e.g., Colorimetric Assay) Purify->Analyze

Caption: Workflow for protein succinylation to increase carboxyl content.

Detailed Protocol:

  • Protein Preparation: Dissolve the protein containing primary amines in an amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5) to a concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, prepare a stock solution of succinic anhydride in a dry, water-miscible organic solvent like DMSO (e.g., 1 M).

  • Reaction: While gently stirring the protein solution, slowly add a 20- to 100-fold molar excess of the succinic anhydride solution.

  • Incubation: Allow the reaction to proceed for 1 hour at room temperature. Maintain the pH between 7 and 8 during the reaction, as the hydrolysis of the anhydride will release acid.

  • Purification: Remove excess reagent and byproducts by extensive dialysis against a suitable buffer (e.g., PBS, pH 7.4) or by using a size-exclusion chromatography column (e.g., G-25).

  • Confirmation (Optional): Confirm the degree of modification using a TNBS assay to quantify remaining primary amines or a colorimetric assay to quantify the newly introduced carboxyl groups.

Quantitative Data Summary:

ParameterTypical Value / RangeNotes
Molar Excess of Anhydride 20x - 100x over aminesHigher excess drives the reaction to completion but may require more extensive purification.
Reaction pH 7.0 - 8.0A compromise between amine reactivity (deprotonated) and reagent stability.
Reaction Time 1 hourTypically sufficient for completion at room temperature.
Typical Efficiency 40% - 90% modificationVaries significantly depending on the protein, accessibility of amines, and reaction conditions.
Strategy 2: General Workflow for EDC/NHS-Mediated Labeling

This is the most common method for labeling the newly introduced (or endogenous) carboxylic acids with an amine-containing molecule (e.g., a fluorescent dye, biotin, or another protein).

Signaling Pathway Diagram

G Molecule_COOH Molecule-COOH (Carboxyl Group) Intermediate O-acylisourea Intermediate (Unstable) Molecule_COOH->Intermediate + EDC (pH 4.5-6.0) EDC EDC Intermediate->Molecule_COOH Reverts to Carboxyl Hydrolysis Hydrolysis (Side Reaction) Intermediate->Hydrolysis NHS_Ester NHS-Ester Intermediate (More Stable) Intermediate->NHS_Ester + NHS NHS NHS / Sulfo-NHS Final_Product Molecule-CONH-Label (Stable Amide Bond) NHS_Ester->Final_Product + Label-NH2 (pH 7.0-8.5) Molecule_NH2 Label-NH2 (Primary Amine) Molecule_NH2->Final_Product

Caption: Reaction pathway for EDC/NHS coupling of carboxylic acids to amines.

Detailed Two-Step Protocol:

  • Activation Step:

    • Dissolve your carboxyl-containing molecule in an amine-free, carboxyl-free buffer such as 0.1 M MES, pH 5.0-6.0.

    • Add EDC and Sulfo-NHS (or NHS). A common starting point is a final concentration of 2 mM EDC and 5 mM Sulfo-NHS.

    • Incubate for 15-30 minutes at room temperature.

  • Removal of Excess Reagents (Recommended):

    • To prevent unwanted side reactions with your amine-containing molecule, remove excess EDC and NHS. This can be done using a desalting column equilibrated in the coupling buffer. This step is critical to prevent polymerization if your amine-containing molecule also has carboxyl groups.

  • Coupling Step:

    • Immediately add the activated molecule to your amine-containing molecule, which should be dissolved in a suitable coupling buffer (e.g., PBS, pH 7.2-8.0).

    • The molar ratio will depend on the specific application, but a molar excess of the smaller molecule is often used.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching (Optional):

    • To stop the reaction and inactivate any remaining NHS-esters, add a quenching buffer containing a primary amine (e.g., Tris or hydroxylamine) to a final concentration of 20-50 mM and incubate for 15 minutes.

  • Purification:

    • Purify the final conjugate from excess reagents and unconjugated molecules using dialysis, size-exclusion chromatography, or affinity chromatography.

Quantitative Data Summary:

ParameterRecommended RangeNotes
Activation pH 4.5 - 6.0Optimal for EDC reaction with carboxyl groups.
Coupling pH 7.0 - 8.5Ensures the primary amine of the label is deprotonated and nucleophilic.
EDC:Carboxyl Molar Ratio 2:1 to 10:1A molar excess is typically required to drive the reaction. Optimization is often necessary.
NHS:Carboxyl Molar Ratio 2:1 to 5:1NHS stabilizes the active intermediate, improving efficiency.
Activation Time 15 - 30 minutesSufficient time to form the NHS-ester at room temperature.
Coupling Time 2 hours (RT) to Overnight (4°C)Longer incubation can increase yield but may also increase hydrolysis of the NHS-ester.

References

Validation & Comparative

A Head-to-Head Comparison: ICG-Carboxylic Acid vs. ICG-NHS Ester for Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the effective labeling of proteins with near-infrared (NIR) fluorescent dyes like Indocyanine Green (ICG) is crucial for a wide range of applications, from in vivo imaging to immunoassays. The choice of reactive chemistry for conjugation significantly impacts the efficiency, stability, and overall performance of the resulting labeled protein. This guide provides an in-depth, objective comparison of two common amine-reactive ICG derivatives: ICG-Carboxylic Acid and ICG-N-hydroxysuccinimide (NHS) ester.

Executive Summary

Both this compound and ICG-NHS ester are utilized to label primary amines (found on lysine residues and the N-terminus) on proteins, ultimately forming a stable amide bond. The key difference lies in the activation step. ICG-NHS ester is a pre-activated form of the dye, ready for direct reaction with amines. In contrast, this compound requires in-situ activation using carbodiimide chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form a reactive NHS ester intermediate.

ICG-NHS ester offers a more straightforward, one-step labeling protocol. However, it is more susceptible to hydrolysis, which can reduce labeling efficiency. The two-step approach with this compound provides more control over the reaction but involves additional reagents and steps. The stability and fluorescence properties of the final ICG-protein conjugate are largely determined by the nature of the protein and the local environment of the dye, rather than the initial labeling chemistry, as both methods result in the same covalent linkage.

Quantitative Data Comparison

While direct, side-by-side comparative studies detailing quantitative performance metrics for this compound versus ICG-NHS ester are not extensively available in peer-reviewed literature, the following table summarizes the expected performance based on the principles of their respective chemistries.

ParameterThis compound with EDC/NHSICG-NHS EsterKey Considerations
Reaction Steps 2-step (activation and conjugation)1-step (direct conjugation)ICG-NHS ester offers a simpler and faster workflow.
Reagents Required ICG-COOH, EDC, NHS, ProteinICG-NHS, ProteinThe carboxylic acid approach requires additional coupling agents.
Control over Reaction Higher; activation and conjugation can be separated.Lower; direct reaction with primary amines.The two-step method can potentially minimize unwanted side reactions.
Susceptibility to Hydrolysis EDC/NHS intermediates are moisture-sensitive.[1]Highly moisture-sensitive; competes with the labeling reaction.[2]Proper handling and anhydrous conditions are important for both, but especially critical for pre-activated NHS esters.
Bond Formed Amide BondAmide BondBoth methods result in a stable covalent linkage.[3]
Typical Reaction pH 4.5-5.5 (activation), 7.2-8.5 (conjugation)7.2-9.0[2]Optimal pH for NHS ester reaction is slightly basic to deprotonate primary amines.[4]
Potential for Side Reactions EDC can cross-link proteins if NHS is not used.Can lead to heterogeneous labeling on multiple lysine residues.Careful optimization of dye-to-protein ratios is necessary for both methods.
Storage Stability of Reagent This compound is generally more stable.ICG-NHS ester is less stable and requires stringent storage conditions.The pre-activated nature of NHS esters makes them more prone to degradation.

Experimental Methodologies

Protocol for Protein Labeling with ICG-NHS Ester

This protocol is a general guideline and may require optimization for specific proteins.

  • Prepare the Protein Solution : Dissolve the protein in a buffer free of primary amines, such as phosphate-buffered saline (PBS) or borate buffer, at a pH of 8.3-8.5. The optimal protein concentration is typically 1-10 mg/mL.

  • Prepare the ICG-NHS Ester Stock Solution : Immediately before use, dissolve the ICG-NHS ester in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 1-10 mg/mL.

  • Conjugation Reaction : Add the ICG-NHS ester solution to the protein solution while gently stirring. The molar ratio of dye to protein will need to be optimized, but a starting point of 8-15 moles of dye per mole of protein is common.

  • Incubation : Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification : Remove the unreacted dye and byproducts by size-exclusion chromatography (e.g., a Sephadex G-25 column), dialysis, or ultrafiltration.

  • Characterization : Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of ICG (around 780-800 nm).

Protocol for Protein Labeling with this compound and EDC/NHS

This two-step protocol provides a general framework for conjugation.

  • Prepare the Protein and ICG Solutions : Dissolve the protein in a suitable buffer (e.g., PBS) at a concentration of 1-10 mg/mL. Dissolve the this compound in an organic solvent like DMSO.

  • Activation of this compound : In a separate reaction vessel, dissolve this compound, EDC, and NHS in an appropriate buffer (e.g., MES buffer, pH 4.5-5.5). A typical molar ratio is 1:2:5 (ICG:EDC:NHS). Incubate for 15-30 minutes at room temperature to form the ICG-NHS ester intermediate.

  • Conjugation Reaction : Add the activated ICG-NHS ester solution to the protein solution. Adjust the pH of the reaction mixture to 7.2-8.5.

  • Incubation : Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.

  • Quenching the Reaction (Optional) : The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or hydroxylamine.

  • Purification : Purify the ICG-protein conjugate using the same methods as for the NHS ester protocol (size-exclusion chromatography, dialysis, or ultrafiltration).

  • Characterization : Determine the degree of labeling as described above.

Mandatory Visualizations

G Signaling Pathway: Protein Labeling Chemistries cluster_0 ICG-NHS Ester Pathway cluster_1 This compound Pathway ICG_NHS ICG-NHS Ester Conjugate_1 ICG-Amide-Protein (Stable Conjugate) ICG_NHS->Conjugate_1 pH 8.3-8.5 Protein_NH2_1 Protein-NH2 (Primary Amine) Protein_NH2_1->Conjugate_1 NHS_byproduct NHS (byproduct) Conjugate_1->NHS_byproduct ICG_COOH This compound Activated_ICG Activated ICG-NHS Ester (Intermediate) ICG_COOH->Activated_ICG pH 4.5-5.5 EDC_NHS EDC + NHS EDC_NHS->Activated_ICG Conjugate_2 ICG-Amide-Protein (Stable Conjugate) Activated_ICG->Conjugate_2 pH 7.2-8.5 Protein_NH2_2 Protein-NH2 (Primary Amine) Protein_NH2_2->Conjugate_2

Caption: Reaction pathways for protein labeling with ICG-NHS ester and this compound.

G Experimental Workflow: Protein Labeling and Purification start Start prep_protein Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) start->prep_protein conjugation Conjugation Reaction (Room temp, protected from light) prep_protein->conjugation prep_dye Prepare Dye Solution (ICG-NHS in DMSO or ICG-COOH + EDC/NHS) prep_dye->conjugation purification Purification (Size-Exclusion Chromatography or Dialysis) conjugation->purification characterization Characterization (UV-Vis for DOL) purification->characterization end End characterization->end

Caption: A generalized experimental workflow for protein labeling with ICG.

Performance and Stability Considerations

The performance of the final ICG-protein conjugate is influenced by several factors:

  • Degree of Labeling (DOL) : A high DOL can lead to fluorescence quenching due to ICG aggregation on the protein surface. Conversely, a low DOL may result in insufficient signal for detection. The optimal DOL needs to be determined empirically for each protein and application.

  • Photostability : ICG is known to have limited photostability. However, conjugation to proteins can sometimes enhance its stability. The local environment of the dye on the protein surface plays a significant role.

  • Fluorescence Quantum Yield : The fluorescence quantum yield of ICG is highly sensitive to its environment. Binding to proteins, such as serum albumin, can increase the quantum yield by reducing non-radiative decay pathways.

  • Storage and Handling : Both ICG-NHS ester and the final conjugate should be stored protected from light and moisture to prevent degradation. ICG-NHS ester is particularly labile and should be used promptly after reconstitution.

Conclusion

The choice between this compound and ICG-NHS ester for protein labeling depends on the specific requirements of the experiment and the expertise of the researcher.

  • ICG-NHS ester is the preferred choice for those seeking a simpler, more direct labeling method with fewer reagents. It is well-suited for routine labeling of proteins with accessible primary amines.

  • This compound with EDC/NHS offers greater control over the labeling reaction and may be advantageous when working with sensitive proteins or when trying to minimize potential side reactions. The starting material, this compound, is also generally more stable for long-term storage.

Ultimately, regardless of the method chosen, careful optimization of the reaction conditions and thorough characterization of the final conjugate are paramount to achieving reliable and reproducible results in your research and development endeavors.

References

A Comparative Guide to the HPLC Validation of ICG-Carboxylic Acid Conjugate Purity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with bioconjugates, ensuring the purity of near-infrared (NIR) fluorescent dye conjugates is paramount for reliable and reproducible results in applications ranging from in vivo imaging to targeted drug delivery. Indocyanine green (ICG) derivatives, such as ICG-carboxylic acid, are widely used for their favorable optical properties in the NIR window. High-performance liquid chromatography (HPLC) stands as a cornerstone analytical technique for the characterization and quality control of these conjugates.

This guide provides a comprehensive comparison of HPLC methods for validating the purity of this compound conjugates, offering detailed experimental protocols and a comparative analysis with alternative NIR dyes.

Importance of Purity Validation

Impurities in this compound conjugates can arise from several sources, including unreacted free dye, byproducts from the conjugation reaction, and degradation products. These impurities can lead to inaccurate quantification, altered pharmacokinetic profiles, and reduced targeting efficiency, ultimately compromising the validity of experimental data. Therefore, robust analytical methods to confirm the purity of the final conjugate are essential.

Experimental Protocols: HPLC Purity Validation

Two primary HPLC methods are employed for the analysis of I-CG-carboxylic acid conjugates: Size-Exclusion HPLC (SE-HPLC) for large biomolecule conjugates (e.g., antibodies) and Reverse-Phase HPLC (RP-HPLC) for smaller conjugates (e.g., peptides, small molecules) and for analyzing the free dye.

Protocol 1: Size-Exclusion HPLC (SE-HPLC) for ICG-Antibody Conjugate Purity

This method separates molecules based on their hydrodynamic radius, effectively distinguishing between the high molecular weight antibody-drug conjugate (ADC), unconjugated antibody, and smaller species like free ICG.

Objective: To determine the percentage of conjugated antibody, unconjugated antibody, and low molecular weight impurities.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD) and a fluorescence detector.

  • Size-Exclusion column (e.g., Agilent AdvanceBio SEC, Tosoh TSKgel G3000SWXL).[1]

Reagents:

  • Phosphate-buffered saline (PBS), pH 7.4

  • Isopropanol (optional, to reduce hydrophobic interactions).[1]

Procedure:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase, typically PBS at a pH of approximately 7.4.[2] For some antibody-drug conjugates, the addition of a small percentage of organic solvent like isopropanol (e.g., 10-15%) to the mobile phase may be necessary to reduce secondary hydrophobic interactions with the column stationary phase.[1]

  • Sample Preparation:

    • Reconstitute the lyophilized ICG-antibody conjugate in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min

    • Column Temperature: 25-30°C[1]

    • Detection:

      • UV-Vis/DAD: Monitor at 280 nm (for protein) and ~780 nm (for ICG).

      • Fluorescence: Excitation at ~780 nm and Emission at ~810 nm.

    • Injection Volume: 10-20 µL

  • Data Analysis:

    • The chromatogram will show peaks corresponding to the high molecular weight conjugate, unconjugated antibody, and low molecular weight species (free ICG).

    • Integrate the peak areas at both 280 nm and 780 nm.

    • Calculate the percentage purity of the conjugate by dividing the area of the conjugate peak by the total area of all peaks.

Protocol 2: Reverse-Phase HPLC (RP-HPLC) for ICG-Small Molecule Conjugate Purity

This method separates molecules based on their hydrophobicity and is ideal for analyzing the purity of ICG conjugated to smaller molecules like peptides or for assessing the purity of the this compound itself.

Objective: To separate and quantify the ICG-conjugate from unreacted this compound and other impurities.

Instrumentation:

  • HPLC system with a UV-Vis/DAD and/or a fluorescence detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid (as a mobile phase modifier).

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of the ICG conjugate sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C

    • Detection:

      • UV-Vis/DAD: Monitor at ~780 nm.

      • Fluorescence: Excitation at ~744 nm and Emission at ~773 nm for similar dyes.

    • Injection Volume: 10 µL

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-18 min: 95% B

      • 18-19 min: 95% to 30% B

      • 19-25 min: 30% B (column re-equilibration)

  • Data Analysis:

    • Identify the peak corresponding to the ICG conjugate based on its retention time. Unconjugated this compound will typically have a different retention time.

    • Calculate the percentage purity by dividing the area of the conjugate peak by the total area of all peaks in the chromatogram.

Comparative Data of NIR Dyes

The choice of a near-infrared dye for conjugation often depends on factors such as quantum yield, water solubility, and reactivity. The following table provides a comparison of this compound with other commonly used NIR dyes.

FeatureThis compoundIRDye® 800CW CarboxylateAlexa Fluor™ 790 Carboxylic Acid
Excitation Max (nm) ~785~774~784
Emission Max (nm) ~811~789~814
Quantum Yield (Φf) ~0.012 - 0.13 (solvent dependent)~0.09 - 0.12 (in PBS, Water)Not widely reported
Molecular Weight ~731 g/mol ~1000 g/mol ~1250 g/mol
Typical Purity (by HPLC) >80-95% (commercial sources)>90%>90%
Common Impurities Unreacted starting materials, isomers, degradation productsUnreacted starting materials, hydrolysis productsUnreacted starting materials
HPLC Method RP-HPLC, SE-HPLCRP-HPLC, SE-HPLCRP-HPLC, SE-HPLC
Key Advantages FDA approved, well-establishedHigh quantum yield, good photostabilityHigh quantum yield
Key Disadvantages Lower quantum yield, photobleachingHigher costHigher cost

Visualizing the Workflow and Logic

To further clarify the experimental process and the relationships between different stages of conjugate validation, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_synthesis Conjugate Synthesis cluster_purification Purification cluster_hplc HPLC Validation cluster_result Result synthesis This compound + Biomolecule -> Conjugation Reaction purification Purification of Conjugate (e.g., Dialysis, SEC) synthesis->purification Crude Product hplc_analysis HPLC Analysis (SE-HPLC or RP-HPLC) purification->hplc_analysis Purified Sample data_analysis Data Analysis (Peak Integration, % Purity) hplc_analysis->data_analysis final_product Pure ICG Conjugate data_analysis->final_product Purity > 95%

Caption: Experimental workflow for the synthesis and purity validation of an this compound conjugate.

signaling_pathway start ICG Conjugate Sample hplc HPLC System (Pump, Injector, Column) start->hplc Injection separation Separation based on: Size (SE-HPLC) or Hydrophobicity (RP-HPLC) hplc->separation detector Detector (UV-Vis and/or Fluorescence) data Chromatogram (Signal vs. Retention Time) detector->data Signal Acquisition separation->detector Elution analysis Peak Analysis (Area, Height) data->analysis purity Purity Calculation (% Area) analysis->purity

References

A Comparative Guide to ICG-Carboxylic Acid and Other Near-Infrared (NIR) Dames for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in in vivo imaging, the selection of an appropriate near-infrared (NIR) fluorescent dye is a critical determinant of experimental success. The ideal NIR dye should exhibit high brightness, excellent photostability, and favorable pharmacokinetic properties to ensure high-contrast imaging with minimal toxicity. This guide provides an objective comparison of Indocyanine Green (ICG)-carboxylic acid against other commonly used NIR dyes, supported by available experimental data.

ICG, a tricarbocyanine dye, is the only NIR fluorescent dye approved by the FDA for clinical use.[1] Its derivative, ICG-carboxylic acid, incorporates a carboxylic acid group, enabling covalent conjugation to biomolecules such as antibodies and peptides for targeted imaging applications.[2] This guide will compare the performance of this compound with other prevalent NIR dyes, including IRDye 800CW, Alexa Fluor 750, and Cyanine 7 (Cy7).

Quantitative Comparison of NIR Dye Properties

The selection of a suitable NIR dye is often a trade-off between various photophysical and in vivo performance parameters. The following table summarizes key quantitative data for this compound and its alternatives. It is important to note that properties such as quantum yield are highly dependent on the solvent and conjugation state of the dye.

PropertyThis compoundIRDye 800CWAlexa Fluor 750Cy7
Excitation Max (nm) ~785[2][3]~774~750-753[4]~750
Emission Max (nm) ~810-812~789~773-782~773
Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) ≥ 218,000~270,000~290,000~250,000
Quantum Yield (Φ) ~0.13 (in DMSO)~0.08 - 0.12 (in PBS, Water)~0.12~0.30
Relative Brightness (ε x Φ) ~28,340 (in DMSO)~21,600 - 32,400 (in PBS, Water)~34,800~75,000
Photostability Moderate, susceptible to photobleachingHighHighModerate to High
Solubility Soluble in DMF, DMSOGood solubility in salineHighModerate

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to obtaining reliable comparative data. Below are methodologies for key experiments in the evaluation of NIR dyes for in vivo imaging.

Protocol 1: Antibody Conjugation with this compound

This protocol describes the conjugation of this compound to an antibody via amide bond formation.

Materials:

  • This compound

  • Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Activate this compound: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO. Add a 1.5-fold molar excess of both EDC and NHS to the this compound solution. Incubate the mixture at room temperature for 15-30 minutes in the dark to activate the carboxylic acid group.

  • Prepare the antibody: Exchange the antibody into a carbonate-bicarbonate buffer (pH 8.5-9.0) using a desalting column. Adjust the antibody concentration to 2-5 mg/mL.

  • Conjugation reaction: Slowly add the activated this compound solution to the antibody solution while gently vortexing. The molar ratio of dye to antibody should be optimized for the specific application, typically ranging from 5:1 to 20:1.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature in the dark with gentle stirring.

  • Purification: Purify the antibody-dye conjugate from unconjugated dye and reaction byproducts using a Sephadex G-25 column pre-equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and the absorbance maximum of the dye (e.g., ~785 nm for ICG).

Protocol 2: Comparative In Vivo Imaging in a Mouse Tumor Model

This protocol outlines a typical workflow for comparing the in vivo performance of different NIR dye-antibody conjugates in a xenograft mouse model.

Materials:

  • Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)

  • NIR dye-antibody conjugates (e.g., ICG-cAb, IRDye 800CW-cAb)

  • Saline or other appropriate vehicle for injection

  • In vivo imaging system (e.g., IVIS, Pearl Trilogy) with appropriate filters

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Animal preparation: Anesthetize the tumor-bearing mice using isoflurane.

  • Dye administration: Administer a defined dose of the NIR dye-antibody conjugate (typically 1-10 nmol) via intravenous tail vein injection. The injection volume should be around 100-150 µL.

  • In vivo imaging: Acquire whole-body fluorescence images at multiple time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) using an in vivo imaging system. Ensure that the excitation and emission filters are appropriate for the specific dye being imaged.

  • Data analysis:

    • Draw regions of interest (ROIs) over the tumor and a contralateral, non-tumor bearing area (background).

    • Quantify the average fluorescence intensity in each ROI.

    • Calculate the tumor-to-background ratio (TBR) at each time point by dividing the mean fluorescence intensity of the tumor ROI by that of the background ROI.

  • Ex vivo analysis: At the final time point, euthanize the mice and excise the tumor and major organs (liver, kidneys, spleen, lungs, heart) for ex vivo imaging to confirm the biodistribution of the dye conjugate.

Visualizing Key Processes

To better understand the underlying mechanisms and experimental workflows, the following diagrams have been generated using the DOT language.

Activation of this compound for Bioconjugation cluster_reactants Reactants cluster_activation Activation cluster_conjugation Conjugation ICG_COOH This compound Activated_ICG ICG-NHS Ester (Activated) ICG_COOH->Activated_ICG + EDC, NHS EDC EDC NHS NHS Conjugate ICG-Antibody Conjugate Activated_ICG->Conjugate Antibody Antibody (with primary amine) Antibody->Conjugate

Caption: Workflow for activating this compound and conjugating it to an antibody.

In Vivo Imaging Experimental Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis Tumor_Model Tumor-bearing Mouse Model Injection Intravenous Injection Tumor_Model->Injection Dye_Conjugate NIR Dye-Antibody Conjugate Dye_Conjugate->Injection Imaging In Vivo Fluorescence Imaging Injection->Imaging ROI_Analysis ROI Analysis (Tumor vs. Background) Imaging->ROI_Analysis Ex_Vivo Ex Vivo Organ Biodistribution Imaging->Ex_Vivo TBR_Calc Tumor-to-Background Ratio Calculation ROI_Analysis->TBR_Calc

Caption: Standard workflow for a comparative in vivo imaging experiment using NIR dyes.

In Vivo Performance and Considerations

While photophysical properties provide a foundational understanding of a dye's potential, in vivo performance is the ultimate metric for imaging applications.

  • This compound: As a derivative of the clinically approved ICG, it has a well-established safety profile. Its carboxylic acid group allows for versatile conjugation. However, ICG is known for its relatively low quantum yield in aqueous environments and moderate photostability, which can be a limitation for long-term imaging studies.

  • IRDye 800CW: This dye is known for its high brightness and good photostability. It is frequently used for antibody conjugation and has demonstrated excellent performance in preclinical and clinical imaging studies. Its solubility in aqueous solutions is also a notable advantage.

  • Alexa Fluor 750: Part of the well-regarded Alexa Fluor family, this dye offers high photostability and brightness. It is a reliable choice for demanding in vivo applications, including longitudinal studies that require repeated imaging.

  • Cy7: This cyanine dye boasts a high quantum yield, resulting in exceptional theoretical brightness. This can be advantageous for detecting low-abundance targets. However, the in vivo stability and biodistribution of Cy7 conjugates should be carefully evaluated for each specific application.

Conclusion

The choice between this compound and other NIR dyes for in vivo imaging depends on the specific requirements of the study. This compound offers the advantage of a clear regulatory path due to its relation to the FDA-approved ICG. For applications demanding the highest sensitivity and photostability, dyes such as IRDye 800CW and Alexa Fluor 750 may be superior choices. Cy7, with its high quantum yield, is an excellent candidate when signal brightness is the primary concern. Researchers should carefully consider the trade-offs between brightness, stability, and ease of use, and perform pilot studies to determine the optimal dye for their specific in vivo imaging application.

References

A Comparative Guide to Covalent vs. Non-Covalent Binding of ICG Derivatives for Biomedical Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between covalent and non-covalent binding strategies for Indocyanine Green (ICG) derivatives is a critical decision that significantly impacts the performance of near-infrared (NIR) imaging probes. This guide provides an objective comparison of these two approaches, supported by experimental data, to aid in the selection of the optimal strategy for specific research and clinical applications.

Indocyanine green (ICG), the only near-infrared (NIR) fluorophore approved by the United States Food and Drug Administration for clinical use, is a valuable tool in medical diagnostics, including angiography, assessment of liver function, and fluorescence-guided surgery.[1] To enhance its targeting specificity and in vivo performance, ICG is often modified into derivatives that can be attached to biomolecules such as antibodies and peptides. The nature of this attachment—covalent or non-covalent—profoundly influences the stability, biodistribution, and imaging fidelity of the resulting probe.

Covalent vs. Non-Covalent Binding: A Fundamental Divide

Covalent binding involves the formation of a strong, stable chemical bond between the ICG derivative and the targeting molecule. This is typically achieved by incorporating a reactive functional group, such as an N-hydroxysuccinimide (NHS) ester, into the ICG structure, which then reacts with primary amines on the target protein to form a stable amide bond.[1]

In contrast, non-covalent binding relies on weaker intermolecular forces, such as hydrophobic interactions, hydrogen bonds, and van der Waals forces.[2] A prime example is the non-covalent association of ICG with human serum albumin (HSA), the most abundant protein in blood plasma.[3][4] This interaction is reversible and can be influenced by the surrounding environment.

Performance Comparison: Stability, Specificity, and Biodistribution

The choice between covalent and non-covalent strategies has significant implications for the performance of ICG-based imaging agents.

FeatureCovalent BindingNon-Covalent BindingKey Considerations
Binding Strength & Stability Strong, stable, and generally irreversible bond.Weaker, reversible interaction.Covalent linkage prevents premature dissociation of the dye from the targeting molecule, which is crucial for long-term in vivo imaging.
Specificity & Signal-to-Background Ratio Higher specificity due to the stable linkage. Removal of non-covalently bound dye is crucial to reduce non-specific uptake.Prone to dissociation, which can lead to non-specific accumulation of the free dye, particularly in the liver, resulting in lower signal-to-background ratios.Purification methods like size-exclusion HPLC and ethyl acetate extraction are essential to obtain pure, covalently linked conjugates.
Pharmacokinetics & Biodistribution Pharmacokinetics are primarily determined by the targeting molecule.Can be influenced by the dissociation of ICG, leading to altered biodistribution and faster clearance of the free dye.Non-covalent complexes with HSA can extend the circulatory half-life of ICG.
Ease of Preparation Requires chemical modification of ICG and the targeting molecule, followed by conjugation and purification steps.Simpler preparation, often involving simple mixing of the ICG derivative and the binding partner.The complexity of covalent conjugation needs to be weighed against the potential for improved performance.

Quantitative Data Summary

InteractionAssociation Rate (Ka) (1/Ms)Dissociation Rate (Kd) (1/s)Dissociation Constant (KD) (µM)Reference
ICG and Human Serum Albumin (HSA)1930.0079241.1
ICG and Secreted Protein Acidic and Rich in Cysteine (SPARC)1260.0047137.3

These data from surface plasmon resonance (SPR) analysis indicate a relatively strong non-covalent interaction between ICG and both HSA and SPARC, with dissociation constants in the micromolar range. However, even with these affinities, the potential for dissociation in a complex biological environment remains a concern for applications requiring high target specificity.

Experimental Protocols

1. Preparation and Purification of a Covalent ICG-Antibody Conjugate

This protocol is based on the methodology for conjugating ICG-sulfo-OSu to an antibody, followed by a rigorous purification process to remove non-covalently bound dye.

  • Conjugation:

    • Dissolve the antibody (e.g., panitumumab) in a suitable buffer (e.g., phosphate-buffered saline, pH 8.5).

    • Dissolve the ICG-sulfo-OSu derivative in an organic solvent (e.g., DMSO).

    • Add the ICG-sulfo-OSu solution to the antibody solution at a specific molar ratio (e.g., 5:1, 10:1, or 20:1 dye-to-antibody).

    • Incubate the reaction mixture for a defined period (e.g., 1-2 hours) at room temperature with gentle stirring.

  • Purification:

    • Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC):

      • Load the reaction mixture onto an SE-HPLC column (e.g., TSKgel G3000SWxl).

      • Elute with a suitable mobile phase (e.g., 0.1 M sodium phosphate, pH 7.0).

      • Monitor the elution profile at both 280 nm (for protein) and the absorbance maximum of the ICG derivative (around 780 nm).

      • Collect the fractions corresponding to the monomeric antibody-dye conjugate.

    • Ethyl Acetate Extraction (to remove non-covalently bound dye):

      • Add an equal volume of ethyl acetate to the purified conjugate solution.

      • Vortex the mixture vigorously.

      • Centrifuge to separate the aqueous and organic phases.

      • Carefully collect the lower aqueous phase containing the pure covalent conjugate.

      • Repeat the extraction process multiple times to ensure complete removal of the non-covalently bound dye.

  • Characterization:

    • SDS-PAGE: Analyze the purified conjugate by SDS-polyacrylamide gel electrophoresis under both reducing and non-reducing conditions. Visualize the gel for protein (e.g., with Coomassie blue) and for fluorescence to confirm the covalent attachment of the dye to the antibody.

    • Spectrophotometry: Determine the degree of labeling (dye-to-antibody ratio) by measuring the absorbance of the conjugate at 280 nm and the ICG absorbance maximum.

2. Fluorescence-Based Binding Assay

This protocol provides a general framework for assessing the binding of a fluorescently labeled ligand to target cells.

  • Cell Seeding: Seed adherent target cells in a 96-well plate and allow them to attach overnight.

  • Fixation: Fix the cells with a suitable fixative (e.g., 2% paraformaldehyde in PBS) for 10 minutes at room temperature.

  • Washing: Wash the cells with PBS to remove the fixative.

  • Incubation with Labeled Ligand: Incubate the cells with various concentrations of the fluorescently labeled ICG derivative (covalent or non-covalent complex) for 1 hour at 37°C.

  • Counterstaining (Optional): Incubate with a nuclear counterstain (e.g., DAPI) for 10 minutes at room temperature to normalize for cell number.

  • Washing: Wash the cells with PBS to remove unbound ligand and counterstain.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the ICG derivative and the counterstain.

Visualizing the Concepts

Covalent_vs_NonCovalent_Binding cluster_covalent Covalent Binding cluster_noncovalent Non-Covalent Binding ICG_Derivative_C ICG Derivative + Reactive Group Covalent_Bond Stable Covalent Bond ICG_Derivative_C->Covalent_Bond Target_Molecule_C Target Molecule + Amine Group Target_Molecule_C->Covalent_Bond ICG_Derivative_NC ICG Derivative Non_Covalent_Interaction Weak, Reversible Interactions (Hydrophobic, H-bonds, etc.) ICG_Derivative_NC->Non_Covalent_Interaction Target_Molecule_NC Target Molecule Target_Molecule_NC->Non_Covalent_Interaction

Caption: Covalent vs. Non-Covalent Binding of ICG Derivatives.

Experimental_Workflow Start Start: ICG-sOSu and Antibody Conjugation Covalent Conjugation Reaction Start->Conjugation Purification Purification Steps Conjugation->Purification SE_HPLC Size-Exclusion HPLC (Separates by size) Purification->SE_HPLC Ethyl_Acetate Ethyl Acetate Extraction (Removes non-covalently bound dye) SE_HPLC->Ethyl_Acetate Characterization Characterization Ethyl_Acetate->Characterization SDS_PAGE SDS-PAGE (Confirms covalent linkage) Characterization->SDS_PAGE Spectrophotometry Spectrophotometry (Determines dye-to-antibody ratio) Characterization->Spectrophotometry End Pure Covalent Conjugate SDS_PAGE->End Spectrophotometry->End

Caption: Workflow for Preparing a Pure Covalent ICG-Antibody Conjugate.

Conclusion: Making the Right Choice

The decision between covalent and non-covalent binding of ICG derivatives is application-dependent.

  • Covalent binding is the preferred strategy for applications demanding high specificity, stability, and low non-specific background, such as targeted tumor imaging and long-term in vivo tracking of cells or molecules. The initial investment in synthesis and purification is often justified by the superior performance and reliability of the resulting probe.

  • Non-covalent binding , particularly with HSA, offers a simpler approach that can be advantageous for applications where rapid formulation is needed and where the extended circulation time provided by albumin is beneficial, such as in angiography and perfusion imaging. However, researchers must be aware of the potential for dye dissociation and its impact on imaging results.

Ultimately, a thorough understanding of the strengths and limitations of each approach, coupled with careful experimental design and validation, will enable the development of ICG-based imaging agents that provide accurate and reliable data for both preclinical research and clinical diagnostics.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.